Trifloxystrobin

Catalog No.
S545845
CAS No.
141517-21-7
M.F
C20H19F3N2O4
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifloxystrobin

CAS Number

141517-21-7

Product Name

Trifloxystrobin

IUPAC Name

methyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate

Molecular Formula

C20H19F3N2O4

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18+

InChI Key

ONCZDRURRATYFI-TVJDWZFNSA-N

SMILES

Array

solubility

In water, 0.610 mg/L at 25 °C
In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C)

Synonyms

(E,E)-methoxyimino-(2-(1-(3-trifluoromethylphenyl)ethylideneaminooxymethyl)phenyl)acetic acid methyl ester, benzeneacetic acid, alpha-(methoxyimino)-2-((((1-(3- (trifluoromethyl)phenyl)ethylidene)amino)oxy)methyl)-, methyl ester, (E,E)-, CGA-279202, trifloxy-strobin, trifloxystrobin

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F

Isomeric SMILES

C/C(=N/OCC1=CC=CC=C1/C(=N\OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F

The exact mass of the compound Trifloxystrobin is 408.1297 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.610 mg/l at 25 °cin acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/l, 25 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of oxime O-ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

trifloxystrobin hydrolysis half-life pH stability

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Hydrolysis and Stability

The table below summarizes the available experimental data on the hydrolysis of trifloxystrobin.

Property Value Experimental Conditions Source / Reference
Hydrolysis Half-life (pH 7) 11.4 weeks (approx. 79.8 days) Temperature: 27°C [1]
Hydrolysis Half-life (pH 9) 27 hours (approx. 1.1 days) Temperature: Not specified (ambient) [1]
Hydrolysis Half-life (pH 5) Stable (no significant hydrolysis) Temperature: Not specified (ambient) [1]
Major Degradation Product TFS-acid (with EE conformation) Process: Hydrolysis [2]
Photolysis Half-life in Water 0.7 - 1.3 days (Summer, environmental) Condition: Aquatic photolysis [2]
31.5 hours (lab) Condition: Photolysis in water [1]

Detailed Experimental Methodologies

The following section outlines the general methodologies used to generate the data in the tables above, based on descriptions from the scientific literature.

Protocol for Hydrolysis Kinetics

This methodology is used to determine the half-lives at different pH levels [2] [1].

  • Solution Preparation: Aqueous buffer solutions are prepared at the target pH levels (e.g., 5, 7, and 9).
  • Compound Introduction: this compound is introduced into the buffers, often in a controlled, dark environment to isolate chemical hydrolysis from photolytic degradation.
  • Incubation & Sampling: The solutions are maintained at a constant temperature (e.g., 27°C). Samples are taken at regular time intervals.
  • Analysis: The concentration of this compound and its metabolites (like TFS-acid) in the samples is quantified using analytical techniques, likely High-Performance Liquid Chromatography (HPLC).
  • Kinetic Modeling: The degradation data is fitted to kinetic models (e.g., first-order or two-compartment first+first-order kinetics) to calculate the half-life.
Protocol for Adsorption-Desorption in Soil

This describes how the soil mobility potential is assessed [2].

  • Soil Characterization: A set of soils with varying properties (organic matter content, clay content, pH) is selected.
  • Equilibration: Soil samples are equilibrated with aqueous solutions containing this compound or TFS-acid.
  • Centrifugation/Filtration: The soil and water phases are separated.
  • Analysis: The concentration of the compound in the water phase is measured. The amount adsorbed to the soil is calculated by difference.
  • Isotherm Application: The data is applied to adsorption models (Linear and Freundlich isotherms) to calculate partition coefficients (KD, KOC), which indicate leaching potential.

Degradation Pathway and Experimental Workflow

The diagram below illustrates the primary degradation pathway of this compound in the environment and the logical flow of experiments to study it.

This compound cluster_pathway Environmental Degradation Pathways cluster_methods Key Experimental Methodologies Start This compound (EE-isomer) Hydrolysis Hydrolysis Start->Hydrolysis  Major Pathway Photoiso Photoisomerization Start->Photoiso  In Water TFSacid TFS-acid (Metabolite) Hydrolysis->TFSacid InactiveIso Inactive E/Z, Z/E, ZZ Isomers Photoiso->InactiveIso M1 Hydrolysis Kinetics (pH 5, 7, 9, dark) M2 Aquatic Photolysis (Summer sunlight/Lab) M3 Soil Adsorption (Freundlich/Linear isotherms)

Diagram of this compound's degradation pathways and key testing methodologies.

Key Conclusions for Researchers

  • pH-Dependent Stability: this compound is stable under acidic conditions (pH 5) but undergoes increasingly rapid hydrolysis as pH increases, with a half-life of less than two days under alkaline conditions (pH 9) [1].
  • Metabolite Mobility: The primary metabolite, TFS-acid, has a higher potential for leaching into lower soil horizons compared to the parent compound due to weaker adsorption to soil particles [2].
  • Rapid Environmental Degradation: In the aqueous environment, this compound is susceptible to rapid photodegradation, with half-lives on the order of one to two days [2].

References

trifloxystrobin metabolite trifloxystrobin acid CGA321113

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties of CGA 321113

The table below summarizes the core identification and key physicochemical properties of the metabolite [1] [2] [3].

Property Value / Description
Common Name Trifloxystrobin metabolite CGA 321113; (E,E)-trifloxystrobin acid [2] [3]
CAS RN 252913-85-2 [1] [2] [3]
Molecular Formula C₁₉H₁₇F₃N₂O₄ [1] [2] [3]
Molecular Weight 394.34 g/mol [1] [3]
IUPAC Name (2Z)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetic acid [2]
CAS Name ((E,E)-methoxyimino-[2-[1-(3-trifluoromethylphenyl)-ethylideneaminooxymethyl]-phenyl]acetic acid) [2] [3]
Water Solubility (20°C, pH 7) 21000 mg/L (High) [2]
Vapour Pressure (20°C) 5.50 x 10⁻³ mPa (Low volatility) [2]

Environmental Fate and Behavior

The environmental profile of CGA 321113 is critical for regulatory risk assessments. The following data is based on EU evaluation for regulatory purposes [2].

Parameter Value Interpretation
Photolysis in Water (DT₅₀ at pH 7) 1.7 days Moderately fast [2]
Hydrolysis in Water (DT₅₀ at 20°C, pH 7) Stable Not readily hydrolyzed [2]
Aerobic Soil Degradation (Lab DT₅₀) 122.4 days Persistent [2]
Aerobic Soil Degradation (Field DT₅₀) 70 days Moderately persistent [2]
Water-Sediment System (DT₅₀) 388 days Very stable [2]
  • Formation and Relevance: CGA 321113 is a major soil metabolite of this compound, with a maximum observed formation fraction of 0.97 (97%) [2]. It is also a relevant metabolite found in groundwater [2].
  • Groundwater Concern: The EFSA peer review concluded that CGA 321113 has a high potential for groundwater exposure above the regulatory parametric limit of 0.1 µg/L, which is a critical area of concern [4].

Analytical Methods and Regulatory Status

  • Analytical Methods: A data gap was identified for a robust analytical method for determining CGA 321113 in a representative formulation [4]. Furthermore, a monitoring method for this metabolite in drinking water was also missing, preventing a final consumer risk assessment from drinking water consumption [4].
  • Residue Definition: In at least one study, the residues of this compound on crops were reported as the sum of the parent compound and its acid metabolite, CGA 321113 [5]. The consumer risk assessment was considered provisional pending a full toxicological assessment of all relevant metabolites, including CGA 321113 [4].

Identified Hazards and Data Gaps

The following diagram illustrates the formation and primary concerns associated with CGA 321113, as identified in the regulatory assessment:

G A Application of This compound B Major Metabolite Formation in Soil (97%) A->B C CGA 321113 ((E,E)-Trifloxystrobin Acid) B->C D High Potential for Groundwater Contamination C->D E Data Gaps Identified C->E F1 Toxicological Profile E->F1 F2 Endocrine Disruption Potential E->F2 F3 Analytical Methods for Monitoring E->F3

The assessment identified several data gaps and concerns [4]:

  • Toxicological Profile: A data gap exists to address the toxicological profile of CGA 321113 and other dietary metabolites. It was noted that groundwater metabolites like CGA 321113 could share the reproductive toxicity potential of the parent compound, this compound [4].
  • Endocrine Disruption: While this compound was initially suspected to meet interim criteria for endocrine disruption, it was later considered unlikely to be an endocrine disruptor in mammals after a scientific assessment. The status of its metabolites was not explicitly clarified [4].
  • Ecological Risk: Data gaps were identified for further information and assessments regarding risks to aquatic organisms and the risk from secondary poisoning to fish-eating birds and mammals for some metabolites [4].

Experimental Workflow for Residue Analysis

While a specific protocol for CGA 321113 alone was not detailed, the following workflow generalizes the process for determining the sum of this compound and its acid metabolite (CGA 321113) in crops, as described in a dissipation study [5]:

G A Field Application & Sampling B Sample Extraction A->B C Hydrolysis of Parent Compound B->C D Analysis (typically LC-MS/MS) C->D E Data Reporting as Sum of Parent + Metabolite D->E

  • Sample Extraction: The apple fruit samples were extracted with an organic solvent [5].
  • Hydrolysis: The analytical method involved a hydrolysis step that converted the parent this compound into the acid metabolite, CGA 321113 [5]. This means the reported "residues of this compound" are actually the sum of the parent compound and its acid metabolite [5].
  • Analysis and Reporting: The analysis was conducted using gas-liquid chromatography (GLC), and the results were reported as the combined total [5].

References

strobilurin fungicide QoI complex III inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Strobilurin Fungicides: A Technical Overview

Strobilurins, also known as Quinone outside Inhibitors (QoIs), are a major class of fungicides widely used in agriculture. Their name derives from the natural antifungal compounds first isolated from the wood-rotting mushroom Strobilurus tenacellus [1] [2]. Since the introduction of the first synthetic strobilurin, azoxystrobin, in 1996, this group has become a cornerstone of modern crop protection, accounting for a significant portion of the global fungicide market [3] [4] [1].

Core Mechanism of Action These fungicides share a highly specific mode of action. They inhibit mitochondrial respiration in fungal cells by binding to the Qo site (quinone outer site) of cytochrome b in the cytochrome bc₁ complex (Complex III) [5] [6] [2]. This binding blocks electron transfer between cytochrome b and cytochrome c₁, which disrupts cellular energy production by inhibiting adenosine triphosphate (ATP) synthesis via oxidative phosphorylation [3] [2]. The following diagram illustrates this process and the primary fungal resistance pathways.

G Substrate Metabolic Substrate (e.g., sugars, fats) TCA Tricarboxylic Acid (TCA) Cycle Substrate->TCA NADH NADH TCA->NADH Complex1 Complex I NADH->Complex1 QPool Ubiquinone (Q) Pool Complex1->QPool Complex3 Complex III (cytochrome bc₁) QPool->Complex3 AOX Alternative Oxidase (AOX) Resistance Mechanism QPool->AOX e⁻ diversion (bypasses Complex III) CytC Cytochrome c Complex3->CytC e⁻ transfer (normal) Strobilurin Strobilurin Fungicide Strobilurin->Complex3 inhibits Detox Detoxification & Efflux Resistance Mechanism Strobilurin->Detox fungal response Complex4 Complex IV CytC->Complex4 ATP ATP Production Complex4->ATP AOX->ATP reduced efficiency

Diagram 1: Strobilurin fungicides inhibit mitochondrial Complex III, blocking ATP production. Fungi can resist via Alternative Oxidase (AOX) to bypass inhibition, or through detoxification and efflux mechanisms.

Key Resistance Mechanisms in Fungi

The high specificity of strobilurins makes them extremely effective but also renders them susceptible to resistance development. Major resistance mechanisms identified in fungal pathogens are summarized below.

Table 1: Key Mechanisms of Fungal Resistance to Strobilurin Fungicides

Mechanism Genetic Basis / Key Feature Functional Consequence Example Pathogens
Target-Site Mutation (G143A) [7] Single nucleotide change in cytochrome b gene; glycine to alanine substitution at position 143 [6] [7]. Vastly reduces fungicide binding; leads to qualitative (complete) control failure [2] [7]. Blumeria graminis, Plasmopara viticola [7].
Alternative Oxidase (AOX) Pathway [5] Upregulation of the AOX gene, enabling a cyanide-resistant respiratory pathway [5]. Bypasses the blocked Complex III, allowing limited electron flow and ATP production [5]. Moniliophthora perniciosa [5].
Efflux Pumps & Detoxification [5] Upregulation of genes encoding efflux transporters and detoxifying enzymes (e.g., cytochrome P450s) [5]. Reduces intracellular fungicide concentration and alleviates oxidative stress [5]. Plasmopara viticola, Colletotrichum gloeosporioides [5].
Metabolic Reprogramming [5] Transcriptional changes favoring catabolic pathways (glyoxylate cycle, fatty acid degradation) while repressing anabolism [5]. Compensates for reduced ATP production by utilizing alternative energy sources [5]. Moniliophthora perniciosa [5].

Strobilurin Properties and Environmental Fate

Strobilurins can be degraded through both biotic (microbial) and abiotic processes. Understanding their environmental behavior is crucial for assessing their ecotoxicity and developing remediation strategies.

Table 2: Characteristics and Degradation of Selected Strobilurin Fungicides

Fungicide Key Characteristics Primary Degradation Pathways & Key Metabolites Environmental Notes

| Azoxystrobin [3] | Broad-spectrum; some systemic movement; frequently detected in food and environment [3] [2]. | Photolysis: Major pathway. Metabolite: R234886 [3]. Hydrolysis: Ester moiety cleavage, faster under alkaline conditions [3]. Biodegradation: By bacterial genera (Bacillus, Pseudomonas, etc.) [3]. | Low solubility; hydrolytically stable; potential risk to aquatic and soil organisms [3]. | | Pyraclostrobin [3] | - | Dissipation is faster in wet, sludge-amended soil. Degrades more rapidly in water via UV photolysis than sunlight [3]. | - | | Trifloxystrobin [3] | - | Photolysis is the main degradation pathway in the field. This compound acid is a key metabolite found in soil [3]. | - | | Kresoxim-methyl [3] | - | Readily forms acid metabolites in aqueous conditions. Degradation rate is significantly influenced by temperature, pH, and light [3]. | - |

A Framework for Investigating Strobilurin Resistance

While the search results do not contain step-by-step laboratory manuals, they provide a framework for the key methodologies used in resistance studies. The general workflow for such an investigation is shown below.

G Start In Vitro Fungicide Sensitivity Assay A DNA Extraction & Sequencing Start->A If EC₅₀ is high sequence cyt b gene B RNA Extraction & Transcriptomics Start->B Expose to sub-lethal dose for RNA-seq analysis C Phenotypic & Mutant Validation A->C If no G143A mutation investigate other mechanisms B->C Validate candidate gene function (e.g., AOX)

Diagram 2: An experimental workflow for elucidating strobilurin resistance mechanisms in fungi, integrating phenotypic assays with genomic and transcriptomic analyses.

Based on this framework, here are the core methodological approaches:

  • In Vitro Sensitivity Assay: This is the first step to confirm reduced sensitivity. The standard method involves cultivating fungal isolates on agar plates amended with a serial dilution of the strobilurin fungicide (e.g., azoxystrobin). The effective concentration that inhibits growth by 50% (EC₅₀) is then calculated and compared to that of known sensitive isolates [5]. This phenotypic screening guides subsequent genetic investigations.
  • Molecular Analysis of Resistance:
    • Cytochrome b Gene Sequencing: DNA is extracted from fungal mycelia, and the cytochrome b gene is amplified via PCR and sequenced. This analysis specifically checks for the presence of single nucleotide polymorphisms (SNPs) known to confer resistance, primarily the G143A mutation, but also F129L and G137R [5] [7].
    • Transcriptomic Profiling: To investigate non-target-site resistance (e.g., AOX, efflux pumps), researchers conduct RNA sequencing (RNA-seq). Mycelia are exposed to a sub-lethal dose of the fungicide, and RNA is extracted at multiple time points. The resulting transcriptome data is analyzed to identify differentially expressed genes (DEGs) related to detoxification, stress response, and metabolic pathways, providing a systems-level view of the fungal response [5].
  • Validation of Resistance Mechanisms: Hypotheses generated from sequencing data require functional validation. For example, the role of a upregulated AOX gene can be tested by comparing the sensitivity of wild-type and AOX-inhibited fungi to strobilurins. Similarly, the emergence of resistant mutants through long-term exposure can be studied, and their genomes can be sequenced to identify novel mutations in regulatory genes [5].

Conclusion

Strobilurin fungicides are critically important QoI inhibitors whose high efficacy is challenged by their high resistance risk. The core scientific knowledge and experimental framework provided should equip you to delve deeper into this area. To obtain the specific, detailed laboratory protocols you need, I suggest you:

  • Consult Primary Literature: Search specialized scientific databases (e.g., PubMed, Google Scholar) using keywords from the methodologies described above, such as "fungal EC50 assay protocol," "cytochrome b gene sequencing from fungi," or "RNA-seq from fungicide-treated mycelia."
  • Reference Technical Guides: Check the websites of organizations like the Fungicide Resistance Action Committee (FRAC), which provides detailed guidelines on monitoring and managing resistance [7].

References

Trifloxystrobin Environmental Fate and Soil Degradation: A Technical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Environmental Fate and Half-Life Data

The environmental persistence of trifloxystrobin is influenced by soil type, climate, and microbial activity. The following table summarizes key half-life data from various studies.

Table 1: Measured Degradation Half-Lives of this compound

Matrix/Context Half-Life (Range) Experimental Conditions / Notes Source
Soil (Laboratory) 1.8 - 2.3 days In-vitro, dark conditions; degradation best explained by two-compartment first + first-order kinetics. [1]
Soil (Field) 1.9 - 16 days (Mean: 5.4 days) Field studies across various soils; indicates low environmental persistence and leaching potential. [2]

| Water (Photolysis) | 0.7 - 1.3 days (Environmental) 31.5 hours (Aqueous, pH 7, 25°C) | Summer, irrespective of latitude. Initial reaction is E to Z isomerization. [1] [2] | | | Water (Hydrolysis) | 11.4 weeks (pH 7) 27 hours (pH 9) | Stable at pH 5. [2] | | | Edible Roses (Field) | 1.2 - 2.7 days | Dissipation in rose petals followed first-order kinetics. [3] | | | Wheat (Field) | 1.9 - 4.0 days | Dissipation in wheat grains followed first-order kinetics. [4] | | | Soil (Microcosm Lab Study) | Most rapid dissipation among tested pesticides | Compared to pendimethalin and oxyfluorfen; dissipation enhanced by organic amendments. [5] | |

Degradation Pathways and Metabolites

The primary degradation pathway for this compound in the environment is hydrolysis, leading to the formation of its major metabolite, This compound acid (TFS-acid or CGA321113) [1] [3]. This metabolite has an EE conformation and possesses different environmental properties compared to the parent compound [1].

Key Comparative Properties:

  • Mobility: TFS-acid is more soluble in water and exhibits greater aqueous mobility than the parent this compound [3] [6]. While this compound itself binds strongly to soil particles (Log Koc 1642–3745) [2], the acid metabolite has weaker adsorption, creating a potential risk for contamination of lower soil horizons under worst-case conditions if its further degradation is slow [1].
  • Persistence: Some sources indicate that TFS-acid may have a significantly longer half-life, potentially persisting for several years in the environment [6].

The following diagram illustrates the primary degradation pathways and key processes in soil and water.

G cluster_Soil Soil Environment cluster_Water Aquatic Environment Trifloxystrobin_E_E This compound (Commercial E,E-isomer) Hydrolysis Hydrolysis (Major Pathway) Trifloxystrobin_E_E->Hydrolysis Photolysis Photolysis (E to Z Isomerization) Trifloxystrobin_E_E->Photolysis In water Aquatic_Hydrolysis Hydrolysis Trifloxystrobin_E_E->Aquatic_Hydrolysis In water TFS_Acid_Soil TFS-Acid (CGA321113) More mobile in water Hydrolysis->TFS_Acid_Soil Forms Microbial_Degradation Microbial & Chemical Degradation TFS_Acid_Soil->Microbial_Degradation Degrades to Soil_Residues Further Degradation Products & Bound Residues Microbial_Degradation->Soil_Residues Leads to Isomers Less active Z-isomers Photolysis->Isomers Produces TFS_Acid_Water TFS-Acid Aquatic_Hydrolysis->TFS_Acid_Water Forms TFS_Acid_Water->Microbial_Degradation In soil

Figure 1: Primary environmental degradation pathways of this compound in soil and aquatic systems, highlighting hydrolysis as the key process leading to the major metabolite, TFS-Acid.

Experimental Protocols and Methodologies

Soil Degradation Studies

A standard laboratory approach involves studying in-vitro biodegradation under dark conditions to exclude photolytic effects. One key study determined that the degradation kinetics of this compound in soils from different geographical origins were best explained by a two-compartment first + first-order rate model [1].

Key Methodological Steps:

  • Incubation: Soil samples are maintained under controlled dark conditions.
  • Extraction & Analysis: Soil subsamples are taken at regular intervals. Analytes are typically extracted using methods like QuEChERS and quantified using techniques such as UPLC-MS/MS.
  • Kinetic Modeling: Data is fitted to kinetic models (e.g., first-order, two-compartment) to calculate half-lives. [1]
Soil Adsorption-Desorption Studies

The adsorption rate kinetics of this compound and TFS-acid can be determined using linear and Freundlich isotherms.

Key Findings:

  • Adsorption Correlation: The extent of this compound adsorption is directly correlated with soil organic matter and clay content.
  • Desorption Hysteresis: Desorption has a negative correlation with these components, and the high partition coefficients (KD) indicate strong adsorption on most test soils.
  • Risk Assessment: The strong adsorption suggests low leaching potential and minimal risk of groundwater contamination for the parent compound. However, the weaker adsorption of TFS-acid necessitates separate evaluation. [1]
Advanced Extraction Methods for Soil Analysis

Recent methodological improvements focus on efficient extraction from soil matrices. A 2025 study compared the traditional QuEChERS method with the newer QuEChERSER mega-method.

Table 2: Comparison of Soil Extraction Methods for Pesticide Analysis

Aspect QuEChERS Method QuEChERSER Mega-Method
Principle Quick, Easy, Cheap, Effective, Rugged, Safe Enhanced to be more "Efficient and Robust"
Polarity Range Standard range Captures a wider range of analyte polarities
Efficiency Effective, but performance varies by compound Proven more efficient for many compounds
Resource Use Standard Requires less time and fewer resources
Application Widely validated for various matrices Validated for environmental contaminants, veterinary drugs, and pesticides in soils [5]

For the persistence study of this compound, a microcosm experiment can be performed. Soil is treated with the fungicide and incubated in dark chambers at room temperature. The concentration is then monitored over time (e.g., 21 days) using UHPLC-MS/MS. [5]

Key Environmental Fate Characteristics

Based on the compiled data, the environmental profile of this compound can be summarized as follows:

  • Overall Persistence: this compound itself is not considered highly persistent in soil systems, with most measured half-lives under field conditions ranging from a few days to a few weeks.
  • Mobility: The parent compound has low leaching potential due to strong adsorption to soil organic matter and clay. Its metabolite, TFS-acid, is of greater concern for mobility.
  • Ecological Impact: Studies indicate that this compound, at field application rates, does not cause adverse effects on the soil microbial population. [1] However, it is highly toxic to fish and aquatic invertebrates. [2]
  • Influence of Management Practices: The application of organic amendments (e.g., compost, manure) has been shown to enhance the dissipation of this compound in soil, offering a potential mitigation strategy. [5]

References

trifloxystrobin mammalian toxicity carcinogenicity classification

Author: Smolecule Technical Support Team. Date: February 2026

Toxicology Profile & Carcinogenicity

Aspect Classification / Finding Key Observations
Carcinogenicity Not Classified as Carcinogenic [1] No tumorigenic effects observed in long-term dietary studies in rats and mice [1].
Mutagenicity Mostly Negative (with one positive in vitro result) [1] Positive in Chinese Hamster V79 cells at cytotoxic doses; negative in other mutagenicity studies [1].
Repeat-Dose Toxicity Liver as Primary Target [1] Increased liver weight, hepatocellular hypertrophy (cell enlargement), and necrosis across rats, mice, and dogs [1].
Developmental & Reproductive Toxicity No Increased Sensitivity No evidence of qualitative or quantitative increased sensitivity in fetuses or pups. Developmental effects (e.g., fused sternabrae in rabbits) only at high doses that also caused maternal toxicity [1].
Neurotoxicity Negative No neurotoxic signs in acute or repeated-dose studies [1].

Detailed Toxicity and Regulatory Insights

Target Organ Toxicity and Mode of Action
  • Primary Target: The liver is the consistent target organ across species (rats, mice, dogs) [1]. Effects include increased liver weight, hepatocellular hypertrophy, and necrosis.
  • Mode of Action: As a strobilurin fungicide, trifloxystrobin inhibits mitochondrial respiration by binding to the Qo site of cytochrome b, disrupting electron transfer and energy (ATP) production [2] [3]. While this mechanism is highly toxic to fungi and aquatic organisms, in mammals it primarily manifests as liver toxicity with repeated exposure [2] [1].
Genotoxicity and Carcinogenicity Assessment

Regulatory reviews conclude that this compound does not pose a genotoxic or carcinogenic threat to mammals under expected exposure conditions.

  • EFSA Peer Review: A 2017 European Food Safety Authority (EFSA) peer review concluded that this compound is unlikely to be an endocrine disruptor in mammals and raised no concerns regarding carcinogenicity [4].
  • EPA Assessment: The U.S. Environmental Protection Agency (EPA) established that this compound was "not carcinogenic" to mice or rats, leading to a classification that does not require quantitative cancer risk assessment [1].
Experimental Evidence

The carcinogenicity classification is supported by standard regulatory studies:

  • In Vivo Carcinogenicity Studies: Long-term dietary administration in rats and mice showed no carcinogenic effects [1].
  • In Vivo Genotoxicity Models: While some in vitro tests were positive at high, cytotoxic concentrations, the weight of evidence from more comprehensive in vivo studies is negative [1]. Advanced models like the F344 gpt delta transgenic rat, which integrates in vivo genotoxicity and short-term carcinogenicity assays (e.g., GST-P positive foci formation in the liver), provide sensitive methods for detecting potential carcinogens [5], further supporting the non-carcinogenic classification.

Experimental Workflow for Toxicity Assessment

For a visual summary of the key methodologies used to establish the toxicological profile of a compound like this compound, see the workflow below.

toxicity_workflow Workflow for Mammalian Toxicity Assessment cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo & Integrated Models cluster_tox_profile Toxicological Profile Start Chemical Compound InVitro1 Bacterial Reverse Mutation (Ames) Test Start->InVitro1 InVitro2 Mammalian Cell Mutagenicity Assays Start->InVitro2 InVivo1 Subchronic Toxicity Studies (28-day, 90-day) InVitro1->InVivo1 InVitro2->InVivo1 InVivo2 Chronic Toxicity & Carcinogenicity Studies (2-year bioassay) InVivo1->InVivo2 InVivo3 Developmental & Reproductive Toxicity InVivo1->InVivo3 InVivo4 Integrated Models (e.g., F344 gpt delta rat) InVivo1->InVivo4 Profile1 Identify Target Organs (e.g., Liver) InVivo2->Profile1 Profile2 Establish Dose-Response & No-Observed-Adverse-Effect Level InVivo3->Profile2 Profile3 Assess Carcinogenic & Mutagenic Potential InVivo4->Profile3 RegDecision Regulatory Classification Profile1->RegDecision Profile2->RegDecision Profile3->RegDecision

> Experimental workflow for assessing mammalian toxicity and carcinogenicity, from initial screening to final regulatory classification.

Key Takeaways for Professionals

  • Non-Carcinogenic: Regulatory bodies agree this compound is not a carcinogenic concern.
  • Hepatotoxicity is Primary: The most significant mammalian toxicological effect is on the liver after repeated exposure.
  • Low Genotoxic Potential: The weight of evidence indicates this compound is not genotoxic in vivo.

References

Chemical Basis of Geometrical Isomerism in Trifloxystrobin

Author: Smolecule Technical Support Team. Date: February 2026

Trifloxystrobin contains two oxime linkages, each with a double bond that restricts rotation, giving rise to geometrical (E/Z) isomerism [1] [2]. The E-Z system describes the absolute stereochemistry based on the priority of substituents on each carbon of the double bond [3] [4].

  • Isomer Configurations: The combination of the E or Z configuration across the two double bonds results in four distinct geometrical isomers [1] [5].
  • Commercial Formulation: The commercially produced and applied fungicide is specifically the EE-isomer [1] [6] [2].
  • Photoisomerization: After application, the EE-isomer can undergo transformation upon exposure to sunlight, converting into the other EZ, ZE, and ZZ isomers, which are significantly less effective as fungicides [1].

The relationship between the isomers and their transformation can be visualized as follows:

G This compound Isomerization Pathway EE-Isomer (Commercial, Active) EE-Isomer (Commercial, Active) EZ, ZE, ZZ Isomers (Inactive) EZ, ZE, ZZ Isomers (Inactive) EE-Isomer (Commercial, Active)->EZ, ZE, ZZ Isomers (Inactive) Photoisomerization Environmental Exposure (Sunlight) Environmental Exposure (Sunlight) Environmental Exposure (Sunlight)->EE-Isomer (Commercial, Active) Triggers

Isomer transformation pathway triggered by sunlight.

Properties and Significance of the EE-Isomer

The EE-isomer is not only the primary active component in formulations but also distinct in its biological and toxicological profile.

Property Description of EE-Isomer
Fungicidal Activity Highest biological activity against target fungi; other isomers are "significantly less effective or even inactive" [1] [7].
Acute Toxicity (Zebrafish) Shows strong enantioselective acute toxicity (LC₅₀: 0.68 mg/L); other isomers did not cause significant mortality in tested concentrations [7].
Developmental Toxicity Causes significant cardiac abnormalities and gene expression changes related to heart development in zebrafish embryos; effect not observed with other isomers [7].
Environmental Fate Undergoes photoisomerization to other forms in the environment; also hydrolyzes to form acid metabolites (e.g., EE-acid) which can be more persistent [1] [6] [5].

Analytical Methodologies for Isomer Characterization

A research study provides a detailed protocol for the hydrolysis, purification, and characterization of all four geometric isomers of this compound and their acid metabolites [5].

  • Hydrolysis Reaction: Purified geometric isomers of this compound were individually hydrolyzed using 0.05 M Sodium Hydroxide (NaOH) to produce their corresponding acid metabolites [5].
  • Purification: The resulting acid metabolites (EE-, EZ-, ZE-, and ZZ-acids) were purified using preparative High-Performance Liquid Chromatography (HPLC) [5].
  • Characterization: The identity and structure of each purified isomer were confirmed using a combination of techniques [5]:
    • Nuclear Magnetic Resonance (NMR) spectroscopy
    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
    • Gas Chromatography-Mass Spectrometry (GC-MS)
    • Infrared (IR) and Raman spectroscopy

The general workflow for this analysis is outlined below:

G Start Four Geometric Isomers (EE, EZ, ZE, ZZ) Step1 Alkaline Hydrolysis (0.05 M NaOH) Start->Step1 Step2 Purification (Preparative HPLC) Step1->Step2 Step3 Structural Elucidation (NMR, LC-MS/MS, GC-MS, IR, Raman) Step2->Step3 End Characterized Acid Metabolites Step3->End

Analytical workflow for characterizing this compound isomers.

Environmental Significance of Isomer-Specific Behavior

The distinct behaviors of this compound's isomers have critical implications for environmental risk assessment.

  • Risk Assessment: Regulatory bodies like the European Food Safety Authority (EFSA) consider the EE-isomer to pose a potential risk for surface water and sediment compartments, while other isomers or metabolites may be of lower concern or have data gaps [7].
  • Persistence of Metabolites: The primary metabolite, This compound acid (TFSA), is more water-soluble and environmentally persistent than the parent compound, with a half-life that can extend to several years [6] [7]. EE-acid was identified as the major metabolite in soil [5].

References

trifloxystrobin residue extraction acetonitrile PSA cleanup

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Analytical Overview of Trifloxystrobin

This compound is a widely used strobilurin fungicide. Its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Qo site of cytochrome b [1]. For residue analysis, it is crucial to account for both the parent compound and its primary metabolite, This compound acid (TFSA) [2] [3].

The typical analytical technique for these compounds is High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS). A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile and water, modified with acids like phosphoric or formic acid (for MS-compatibility), is commonly employed [2] [4].

Detailed Residue Analysis Protocol

This protocol is adapted from validated methods used for the analysis of cucumbers and animal-derived products [2] [3].

Materials and Reagents
  • Analytical Standards: this compound and this compound acid (TFSA).
  • Extraction Solvent: Acetonitrile, acidified with 2% acetic acid (v/v) [2].
  • Cleanup Sorbents: Primary Secondary Amine (PSA), Graphitised Carbon Black (GCB), and anhydrous magnesium sulfate (MgSO₄) [2].
  • Equipment: HPLC-MS/MS system, centrifuge, vortex mixer, and volumetric equipment.
Sample Preparation and Extraction Workflow

The following diagram illustrates the sample preparation and analysis workflow:

G start Homogenized Sample (2.0 ± 0.05 g) extract Extract with 10 mL Acidified Acetonitrile (2% acetic acid, v/v) start->extract shake Vortex for 1 minute extract->shake add_salt Add Salts: 1.5 g NaOAc, 6.0 g MgSO₄ shake->add_salt centri1 Centrifuge add_salt->centri1 clean Transfer 1 mL supernatant for cleanup centri1->clean dspe Dispersive-SPE Cleanup: Add 50 mg PSA, 50 mg GFB, 150 mg MgSO₄ clean->dspe centri2 Centrifuge dspe->centri2 filter Filter Supernatant (0.22 μm) centri2->filter analyze HPLC-MS/MS Analysis filter->analyze result Quantification of This compound & Metabolites analyze->result

HPLC-MS/MS Analysis Conditions

The specific conditions below should be optimized for your instrument.

  • Chromatographic Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 3 μm) [4].
  • Mobile Phase: A) Water and B) Acetonitrile, both containing 0.1% formic acid [2].
  • Gradient Program: A typical run may start at 30% B, increasing to 95% B over 10 minutes, holding for 2 minutes, then re-equilibrating to initial conditions.
  • Flow Rate: 0.3 - 0.5 mL/min [4].
  • Injection Volume: 5 - 10 μL.
  • MS Detection: Electrospray Ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) transitions should be established for this compound and TFSA [2] [3].

Method Validation and Performance Data

The QuEChERS method coupled with HPLC-MS/MS has been rigorously validated in multiple studies. The tables below summarize key performance metrics.

Table 1: Method Validation Parameters in Various Food Matrices
Matrix Analytes Spiked Levels (mg/kg) Average Recovery (%) RSD (%) LOQ (mg/kg) Citation
Cucumber This compound & TFSA 0.01, 0.1, 0.3, 1.0 85 - 103 ≤ 4.8 0.01 [2]
Milk This compound & TFSA Not Specified 81 - 100 3 - 10 0.001 [3]
Eggs This compound & TFSA Not Specified 76 - 96 2 - 13 0.001 [3]
Pork This compound & TFSA Not Specified 81 - 100 3 - 10 0.001 [3]
Table 2: Residue Findings and Dietary Risk Assessment
Study Context Residue Findings (at harvest) Dietary Risk Assessment Citation

| Cucumbers from China (12 regions) | this compound (incl. acid): <0.01 - 0.013 mg/kg Bupirimate: <0.01 - 0.076 mg/kg | Chronic Risk (RQc): ≤ 2.476% (Acceptable for all demographics) | [2] | | Milk, Eggs, Pork from China (30 regions) | this compound & TFSA: Below LOQ (0.001 mg/kg) in all samples | Hazard Quotient (HQ): 0.001 - 0.003% (No unacceptable risk) | [3] |

Key Practical Considerations for Researchers

  • Matrix Effects: The use of PSA and GCB in the cleanup step is critical for removing fatty acids, sugars, and pigments from the sample extract, thereby reducing matrix effects and protecting the HPLC-MS/MS instrumentation [2].
  • Metabolite Inclusion: Always include This compound acid (TFSA) in the analysis, as regulatory guidelines often require the determination of the total residue burden [2] [3].
  • Acidification: Using acidified acetonitrile (with acetic acid) can improve the extraction efficiency and stability of certain pesticides, contributing to the high recovery rates observed [2].
  • Risk Context: The presented validation data and residue levels confirm that with proper application following Good Agricultural Practices (GAP), the chronic dietary risk from this compound residues in the studied commodities is low for the general population [2] [3]. However, special attention may be warranted for specific sub-groups like children, who can have a higher relative exposure [2].

References

Comprehensive Application Notes and Protocols: Trifloxystrobin Field Trial Design Following Good Agricultural Practices (GAP)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trifloxystrobin and Regulatory Background

This compound is a broad-spectrum strobilurin fungicide widely used in agricultural production systems to control fungal diseases in various crops. As a mitochondrial respiration inhibitor, it binds to the ubiquinol oxidizing (Qo) site of cytochrome b, preventing electron transfer and effectively inhibiting fungal growth [1]. The chemical properties of this compound, including its relatively high water solubility and capacity for off-site transport, necessitate rigorous residue studies to establish appropriate maximum residue limits (MRLs) and ensure consumer safety [2]. The establishment of MRLs is a critical regulatory requirement for international trade of agricultural commodities, with significant variations in residue levels observed across different crops, geographical regions, and application practices [3] [4].

The metabolic profile of this compound in plants includes the formation of CGA321113 as its primary acid metabolite, which demonstrates greater aqueous mobility and solubility compared to the parent compound [5]. For regulatory purposes, the current residue definition for enforcement encompasses only the parent this compound, while the definition for risk assessment includes the sum of this compound and CGA321113, expressed as this compound [3]. It is important to note that during the renewal of approval, expansion of the risk assessment residue definition to include three isomers of this compound (CGA 357262, GA 357261, CGA 331409) has been proposed, which may necessitate future reconsideration of existing MRLs [3].

Experimental Design and Good Agricultural Practices

Key Study Objectives and Design Considerations

Well-designed field trials must account for regional variability in climatic conditions, as factors such as temperature, rainfall, and humidity significantly influence initial residue deposition and dissipation rates [5] [4]. Studies conducted under Egyptian dry climatic conditions demonstrated notable differences in residue behavior compared to temperate regions, highlighting the importance of representative trial locations [4]. When designing field trials, researchers should consider the following key elements: application parameters (rate, number of applications, application timing), crop characteristics (species, cultivar, growth stage), and environmental conditions (temperature, rainfall patterns, soil type) [5] [4].

The selection of trial sites should represent major production regions with varying climatic conditions to capture geographical variability in residue behavior. For instance, trials conducted in China covered Beijing, Shanxi, Yunnan, and Shandong provinces, each exhibiting different environmental patterns that significantly influenced initial residue deposits [5]. Each experimental field should be divided into multiple plots, including blank control plots and test plots with adequate buffer zones (e.g., 15 m²) separating adjacent plots to prevent cross-contamination [4]. The use of randomized complete block designs with appropriate replication (typically 3-4 replications per treatment) ensures statistical validity and reliability of the results.

Critical GAP Parameters for this compound Applications

Table 1: Good Agricultural Practice Parameters for this compound Field Trials

Parameter Recommended Specification Variations for Investigating Critical Uses
Application Rate 150 g a.i./ha (recommended) [4] 300 g a.i./ha (double rate) [4]
Number of Applications 2 applications [5] 3 applications [4]
Application Timing BBCH 81-89 (after fruit formation) [4] Earlier applications for disease prevention
Pre-Harvest Intervals (PHI) 3, 7, 10, 14 days [4] 0 (2 hours), 1, 3, 7, 10, 14 days for dissipation [4]
Formulation Type 25% water dispersible granules [4] 30% suspension concentrate (with tebuconazole) [5]
Sample Collection and Preparation Protocols

Sample collection should follow established guidelines such as Codex Alimentarius, with representative samples collected from each plot at predetermined pre-harvest intervals [4]. For residue dissipation studies, samples are typically collected at 0 (2 hours), 1, 3, 7, 10, and 14 days after the final application [4]. For terminal residue determination, samples are collected at the shortest proposed PHI (typically 3 and 7 days after the last application) [4]. Each sample should consist of multiple sub-samples collected from different plants within the plot, with a total sample weight of at least 2 kg to ensure representativeness [4].

Handling procedures must be standardized across all trial sites to maintain consistency. For strawberries, stems should be removed before processing, while for other fruits and vegetables, the edible portions should be prepared according to consumption practices [4]. Samples should be immediately transported to the laboratory under controlled conditions, homogenized using appropriate equipment (e.g., food chopper), and stored at -18°C until analysis to prevent residue degradation [4]. The period between sampling and analysis should be minimized (preferably within one week), and storage stability studies should confirm compound stability under the chosen storage conditions [5].

Residue Analytical Methodology: QuEChERS UPLC-MS/MS

Sample Extraction and Cleanup Procedures

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method represents the standard approach for extracting this compound and its metabolite CGA321113 from crop matrices [5] [4]. The following optimized protocol ensures high recovery and minimal matrix effects:

  • Weighing: Accurately weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube [4].
  • Extraction: Add 10 mL of acetonitrile and vortex vigorously for 2 minutes [4].
  • Partitioning: Add 4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g sodium citrate tribasic dihydrate, and 0.5 g citric acid disodium salt sesquihydrate to induce phase separation [4].
  • Shaking: Manually shake the mixture for 2 minutes to ensure complete partitioning [4].
  • Centrifugation: Centrifuge at 4800 rpm for 5 minutes to separate the phases [4].
  • Aliquot Collection: Transfer 200 µL of the supernatant to a new vial and add 800 µL acetonitrile [4].
  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to instrumental analysis [4].
Instrumental Analysis Parameters

Table 2: UPLC-MS/MS Parameters for this compound and Metabolite Analysis

Parameter Specification Details/Notes
Chromatography System UPLC/Exion HPLC N/A
Column Synergi 2.5 µm Fusion-RP 100 Å, 50 × 3.0 mm [4] Equivalent C18 columns acceptable
Mobile Phase A 10 mmol L⁻¹ HCOONH₄ (pH 4) in 90:10 water/methanol [4] Prepare fresh daily
Mobile Phase B Methanol [4] HPLC grade
Flow Rate 0.4 mL min⁻¹ [4] Consistent flow critical for retention
Gradient Program 0 min: 80% A; 1-8 min: 80% to 5% A; 8-10 min: 80% A [4] Total run time: 10 minutes
Column Temperature 40°C [4] N/A
Injection Volume 5 µL Matrix-matched calibration recommended
Ionization Mode Electrospray Ionization (ESI) positive [4] N/A
MRM Transitions This compound: 409→186 (quantification), 409→206 (qualification) [4] Optimize collision energies for each system
Method Validation Criteria

For reliable residue analysis, the method must demonstrate adequate selectivity, linearity, accuracy, precision, and sensitivity according to established guidelines [5]. The validation parameters should include:

  • Linearity: Coefficient of determination (R²) ≥ 0.99 over the calibration range (typically 0.001-0.1 mg/L) [5] [4].
  • Accuracy: Mean recovery rates of 70-120% for all analytes at fortification levels [5].
  • Precision: Relative standard deviation (RSD) of ≤15% for both intra-day and inter-day analyses [5].
  • Sensitivity: Limit of detection (LOD) of 0.003 mg/kg and limit of quantification (LOQ) of 0.01 mg/kg based on signal-to-noise ratios of 3:1 and 10:1, respectively [5].
  • Matrix Effects: Evaluated by comparing solvent-based and matrix-matched calibration standards, with acceptable matrix effects within ±20% [5].

Data Assessment and Consumer Risk Evaluation

Residue Dissipation Kinetics and Half-Life Determination

Dissipation kinetics of this compound typically follow first-order kinetics, with the degradation rate evaluated by plotting residue concentration against time after application [4]. The half-life (t₁/₂) is calculated using the equation: t₁/₂ = ln(2)/k, where k is the dissipation rate constant determined from the regression equation of the natural logarithm of concentration versus time [4]. Half-lives vary significantly based on crop type and climatic conditions, ranging from 1.2-2.9 days in rose petals across different geographical regions in China [5], 2.4 days in cucumbers, and 6.2 days in strawberries under Egyptian dry climatic conditions [4].

Table 3: this compound Dissipation Parameters Across Different Crops

Crop Geographical Location Half-Life (Days) Initial Residue (mg/kg)
Edible Roses Beijing, China 1.9-2.9 5.30-16.41 [5]
Edible Roses Yunnan, China 1.2-2.7 Lower initial deposits [5]
Strawberries Egypt (dry climate) 6.2 Not specified [4]
Cucumbers Egypt (dry climate) 2.4 Not specified [4]
Cucumbers China 1.9 Not specified [4]
Processing Factors and Dietary Risk Assessment

The processing factor (PF) is defined as the ratio of residue concentration in the processed commodity to that in the raw agricultural commodity. For this compound in rose petals, the drying process significantly concentrates residues due to the hydrophobic nature of the compound, with enrichment factors ranging from 3.0 to 3.9 [5]. During brewing, transfer rates of this compound and its metabolite CGA321113 into the infusion are generally low, consistent with their low water solubility and high log Kow values [5].

Dietary risk assessment involves calculating the chronic risk quotient (RQ) as a percentage of the acceptable daily intake (ADI). For this compound, the ADI is established at 0.1 mg/kg body weight per day, while an acute reference dose (ARfD) of 0.5 mg/kg body weight has been proposed [3]. Risk assessment calculations should utilize the EFSA Pesticide Residues Intake Model (PRIMo), considering both long-term and short-term exposure scenarios [3]. Studies have demonstrated that for most crops, the chronic and acute dietary exposure to this compound residues following approved agricultural practices poses no consumer health concern, with risk quotients for this compound calculated at 22.7% in rose petals [5]. However, specific concerns have been identified for escaroles, where short-term intake may exceed the ARfD, particularly for children [3].

Environmental Considerations and Ecotoxicology

Aquatic Ecotoxicology and Environmental Fate

This compound presents specific ecotoxicological concerns for aquatic environments, where it has been frequently detected at concentrations up to 0.73 μg/L in surface waters and 170 μg/L in paddy field water [1] [2]. Although considered relatively low toxicity to humans, mammals, birds, and bees, this compound demonstrates high toxicity to aquatic organisms, with acute toxicity values ranging from 0.11 mg/L to 0.33 mg/L for different life stages of zebrafish [1]. Chronic exposure to environmentally relevant concentrations (as low as 0.2 μg/L) has been shown to reduce fecundity in daphnids and increase susceptibility to viral infections in fish by inducing autophagy through the mTOR-mediated pathway [1] [2].

The environmental fate of this compound is characterized by relatively rapid degradation in soil and water, with half-lives ranging from 1.9 to 9.8 days in soil [2]. However, its tendency to enter aquatic systems through leaching and runoff necessitates careful consideration during application planning, particularly in areas adjacent to water bodies or with high water tables. Mitigation strategies such as buffer zones and application timing relative to rainfall events should be implemented to minimize aquatic exposure.

Appendix: Experimental Workflows and Visual Protocols

Field Trial and Residue Analysis Workflow

Field Trial and Residue Analysis Workflow cluster_1 Pre-Trial Phase cluster_2 Experimental Phase cluster_3 Laboratory Phase cluster_4 Assessment Phase Trial Design Trial Design Site Selection Site Selection Trial Design->Site Selection Application\nPlanning Application Planning Site Selection->Application\nPlanning Sample Collection Sample Collection Application\nPlanning->Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Extraction & Analysis Extraction & Analysis Sample Preparation->Extraction & Analysis Data Processing Data Processing Extraction & Analysis->Data Processing Risk Assessment Risk Assessment Data Processing->Risk Assessment

Residue Analytical Methodology Diagram

Residue Analytical Methodology cluster_1 Sample Preparation cluster_2 QuEChERS Extraction cluster_3 Extract Preparation cluster_4 Instrumental Analysis Homogenized\nSample (10g) Homogenized Sample (10g) Acetonitrile\nExtraction Acetonitrile Extraction Homogenized\nSample (10g)->Acetonitrile\nExtraction Partitioning\nSalts Partitioning Salts Acetonitrile\nExtraction->Partitioning\nSalts Centrifugation Centrifugation Partitioning\nSalts->Centrifugation Aliquot\nCollection Aliquot Collection Centrifugation->Aliquot\nCollection Dilution Dilution Aliquot\nCollection->Dilution Filtration Filtration Dilution->Filtration UPLC-MS/MS\nAnalysis UPLC-MS/MS Analysis Filtration->UPLC-MS/MS\nAnalysis

References

trifloxystrobin application timing crop growth stage

Author: Smolecule Technical Support Team. Date: February 2026

Trifloxystrobin Profile and Mode of Action

Technical Profile: this compound is a strobilurin fungicide (FRAC Group 11) that inhibits mitochondrial respiration in fungi by binding to the cytochrome bc1 complex (QoI), halting energy production and preventing disease development [1].

Key Characteristics: Its efficacy is enhanced by mesostemic activity, providing rainfastness and forming a protective layer on plant surfaces. It also exhibits translaminar movement (penetrating leaf tissues) and vapor phase activity, which aids in redistribution for improved coverage [1].

Application Timing by Crop and Growth Stage

Optimal application timing targets key growth stages and early disease development. The following table summarizes application notes for major crops.

Crop Target Diseases Recommended Growth Stage(s) for Application Application Notes
Wheat Septoria leaf blotch, Tan spot, Powdery mildew, Rusts [2] [3] Feekes 6-7 (early jointing) for lower canopy diseases; Feekes 8-9 (flag leaf emergence) for flag leaf protection [2] Flag leaf stage (Feekes 8-9) is most critical for yield protection; early applications (Feekes 6-7) may be tank-mixed with herbicides [2].
Edible Roses Powdery mildew [4] Apply as a protective spray before disease establishment; follow local label directions [4]. A study applied 184 g a.i./hm² twice for powdery mildew control; residues dissipate rapidly (half-life of 1.2–2.7 days) [4].
Onions Stemphylium leaf blight By the 5- to 7-leaf stage [5] Note: Field research indicates resistance in Stemphylium to strobilurins (including this compound); alternative fungicides are recommended [5].
Grapes, Apples, Vegetables Powdery mildew, Downy mildew, Rusts, Scab, Early/Late blights [1] Varies by crop and disease; typically at pre-bloom and post-bloom stages, or when conditions favor disease [1] Used in integrated management programs; often formulated with partners like tebuconazole or propiconazole for resistance management [2] [1].

Decision Workflow for Field Application

The diagram below outlines a protocol for determining application timing in wheat, which can be adapted for other crops.

G Start Start: Scout Field & Assess Risk A Check Wheat Growth Stage Start->A B Feekes 6-7 (1-2 Nodes Visible) A->B C Feekes 8-9 (Flag Leaf Emerged) A->C D Feekes 10.5.1 (Flowering) A->D E1 Environmental conditions favorable for disease? B->E1 E2 Disease symptoms present in lower canopy? C->E2 E3 Field history of FHB or forecast favors infection? D->E3 F1 Consider early application (Tank-mix possible) E1->F1 Yes G1 Monitor field and reassess E1->G1 No F2 Apply fungicide to protect flag leaf E2->F2 Yes E2->G1 No F3 Apply specific FHB fungicide (e.g., Prosaro) E3->F3 Yes G2 Application not recommended for leaf diseases E3->G2 No

Experimental Protocol for Residue and Efficacy Trials

For researchers conducting field trials on this compound, the following protocol provides a methodological framework.

1. Field Trial Design

  • Plot Layout: Use a randomized complete block design (RCBD) with a minimum of four replications.
  • Treatments: Include an untreated control, a commercial standard fungicide for comparison, and the test formulations of this compound at multiple rates.
  • Application: Apply using calibrated backpack sprayers with flat-fan nozzles. For edible roses, a representative study used a dosage of 184 g a.i./hm², applied twice with a 7-day interval [4].

2. Data Collection and Assessment

  • Disease Assessment: Rate disease severity on a standard percentage scale (e.g., 0-100% leaf area affected) at multiple time points pre- and post-application. Calculate the Area Under the Disease Progress Curve (AUDPC).
  • Yield Data: Harvest center rows of each plot and record grain yield, test weight, and other quality parameters.
  • Residue Sampling: For residue decline studies, collect representative crop samples (e.g., rose petals) at predetermined intervals (e.g., 2 hours, and 1, 3, 5, 7, 10, 14 days after application) [4].

3. Laboratory Residue Analysis (QuEChERS-UPLC–MS/MS) This method is effective for quantifying this compound and its metabolite CGA321113.

  • Extraction: Homogenize a 10.0 g sample of finely chopped fresh rose petals with 10 mL acetonitrile in a 50 mL centrifuge tube for 2 minutes. Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute, then centrifuge [4].
  • Clean-up: Transfer 1.5 mL of the upper acetonitrile layer to a dispersive-SPE tube containing 150 mg MgSO₄ and 25 mg PSA. Shake and centrifuge.
  • Analysis: Inject the purified extract into a UPLC–MS/MS system. Quantify residues using an external solvent standard curve. The method should be validated for selectivity, linearity (R² > 0.99), accuracy (recoveries of 85-110%), and precision (RSD < 15%) [4].

Resistance Management and Strategic Use

  • Resistance Risk: this compound is a high-risk candidate for pathogen resistance due to its site-specific mode of action (FRAC Group 11) [1]. Resistance has been confirmed in pathogens like Stemphylium vesicarium in onions [5].
  • Management Strategies:
    • Always mix this compound with a fungicide from a different FRAC group (e.g., a DMI triazole like tebuconazole [2] or propiconazole [1]).
    • Limit applications to 1-2 times per season and avoid consecutive uses.
    • Apply as a preventative or at very early disease onset, as strobilurins are primarily protective [2] [1].

Key Takeaways for Researchers

  • Timing is Critical: The highest return on investment in cereal crops comes from protecting the flag leaf stage (Feekes 8-9) [2].
  • Formulation Matters: Suspension concentrates (SC) are dominant due to stability and application ease, but water-dispersible granules (WG) are also effective [6] [7].
  • Residues and Safety: Processing factors must be considered. Drying rose petals concentrated this compound residues by 3.0-3.9 times, while brewing transferred very little to the infusion [4].
  • Combating Resistance: The future of strobilurins relies on their use in robust mixtures and as part of integrated pest management programs to delay resistance.

References

Comprehensive Analytical Methods for Determining Trifloxystrobin and Its Metabolites in Food Matrices: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trifloxystrobin Metabolism and Analytical Challenges

This compound is a broad-spectrum strobilurin fungicide widely used in agriculture for controlling fungal diseases in various crops. As a quinone outside inhibitor (QoI), it disrupts mitochondrial respiration in fungi by binding to the cytochrome bc1 complex. Understanding the metabolic fate of this compound in food matrices is critical for food safety assessment as its metabolites may exhibit different toxicological profiles compared to the parent compound. The primary metabolite of toxicological significance is This compound acid (CGA-321113), which demonstrates greater aqueous mobility and environmental persistence than the parent compound [1]. Other relevant metabolites include NOA-413161 and NOA-413163, which have been identified in groundwater studies [2].

The analysis of this compound and its metabolites presents several analytical challenges due to their presence at trace levels (parts-per-billion or parts-per-trillion) in complex food matrices. These compounds must be efficiently extracted, cleaned up to remove interfering matrix components, and detected with high sensitivity and specificity. Regulatory agencies worldwide require comprehensive residue monitoring that includes both the parent compound and its toxicologically relevant metabolites to ensure consumer safety. The maximum residue limits (MRLs) for this compound often define the residue as the sum of this compound and its acid metabolite, expressed as this compound [3]. This necessitates analytical methods capable of detecting and quantifying both compounds simultaneously across diverse food matrices with varying physicochemical properties.

Sample Preparation Techniques

QuEChERS Method for Multi-Matrix Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been widely adopted for the extraction of this compound and its metabolites from various food matrices due to its versatility and high throughput capabilities. The method involves two main steps: extraction using organic solvents followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

  • Extraction Procedure: Weigh 10.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile (with 1-2% acetic acid) and shake vigorously for 1 minute. Add a salt mixture containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. Immediately shake for 1 minute and centrifuge at ≥3000 rpm for 5 minutes [4] [3].

  • Cleanup Procedure: Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 25 mg C18 for high-water content matrices. For pigmented matrices, add 5-10 mg graphitized carbon black (GCB) to remove chlorophyll and carotenoids. Shake for 30 seconds and centrifuge at ≥3000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial for analysis [3] [5].

Ultrasonic Extraction Method for Dense Matrices

For denser matrices such as coffee beans or dried rose petals, ultrasonic extraction provides enhanced extraction efficiency:

  • Place 5.0 g of homogenized sample in a 50-mL polypropylene tube. Add 20 mL of acidified acetonitrile (1% acetic acid) and vortex for 30 seconds. Sonicate in a water bath at 40°C for 15 minutes. Add 3 g NaCl and 4 g anhydrous MgSO₄, then shake vigorously for 1 minute. Centrifuge at 5000 rpm for 5 minutes [6] [1]. Collect the supernatant and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of acetonitrile:water (50:50, v/v) for analysis.

Table 1: Optimal Extraction Conditions for Different Food Matrices

Matrix Type Extraction Method Extraction Solvent Cleanup Sorbents Recovery Range (%)
High-water content (cucumber, milk) QuEChERS Acetonitrile with 1% acetic acid PSA, C18, MgSO₄ 76-96 [4]
Animal products (pork, eggs) QuEChERS Acetonitrile with 1% acetic acid PSA, C18, GCB, MgSO₄ 81-100 [4]
Dense matrices (coffee beans, rose petals) Ultrasonic extraction Acetonitrile with 1% acetic acid PSA, GCB, MgSO₄ 83.2-111.0 [6] [1]
Cereal grains (rice, wheat) QuEChERS Acetonitrile with 2% acetic acid PSA, GCB, MgSO₄ 72-86 [5]

Instrumental Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

Liquid chromatography coupled with tandem mass spectrometry has emerged as the gold standard for the determination of this compound and its metabolites due to its high sensitivity, selectivity, and ability to confirm analyte identity.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (100 mm × 2.1 mm, 1.8-2.7 μm)
    • Mobile Phase A: Water with 0.1% formic acid
    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid
    • Gradient Program: 0 min (30% B), 2 min (30% B), 8 min (95% B), 10 min (95% B), 10.1 min (30% B), 13 min (30% B)
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 5 μL
    • Column Temperature: 40°C [4] [3] [5]
  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode
    • Nebulizer Gas: Nitrogen or air at 40-50 psi
    • Drying Gas: Nitrogen at 10 L/min, 300°C
    • Capillary Voltage: 3.5-4.0 kV
    • Detection: Multiple reaction monitoring (MRM) with two transitions per compound for confirmation
    • Collision Gas: Nitrogen or argon [3] [1]

Table 2: Optimized MRM Transitions for this compound and Key Metabolites

Compound Precursor Ion (m/z) Product Ions (m/z) Collision Energy (V) Retention Time (min)
This compound 409.1 186.0 (quantifier), 145.0 (qualifier) 15, 25 8.2
This compound acid (CGA-321113) 395.1 172.0 (quantifier), 145.0 (qualifier) 18, 28 6.8
Bupirimate 317.1 166.0 (quantifier), 108.0 (qualifier) 20, 35 7.5
Ethirimol 210.1 140.0 (quantifier), 98.0 (qualifier) 25, 35 5.2
Quantification Approach

Quantification should be performed using matrix-matched calibration standards to compensate for potential matrix effects. Prepare calibration curves in the range of 0.5-250 ng/mL for all analytes using blank matrix extracts. The use of stable isotope-labeled internal standards (e.g., d₆-trifloxystrobin) is recommended for highest accuracy, though external calibration with matrix-matched standards also provides acceptable results [4] [1].

Method Validation Protocols

Performance Characteristics and Acceptance Criteria

Comprehensive method validation is essential to demonstrate the reliability, accuracy, and precision of analytical methods for regulatory compliance. The following performance characteristics should be evaluated:

  • Linearity: Prepare calibration curves at a minimum of five concentration levels across the expected working range. The coefficient of determination (R²) should be ≥0.990 for all analytes [4] [1].

  • Accuracy and Precision: Evaluate through recovery studies using five replicates at three fortification levels (low, medium, high). Mean recovery should be within 70-120% with relative standard deviations (RSD) ≤15% for within-laboratory reproducibility [3] [5].

  • Sensitivity: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively. For this compound and its acid metabolite, LOQs of 0.001-0.01 mg/kg are typically achievable [6] [5].

  • Specificity: Verify the absence of interfering peaks at the retention times of target analytes in blank matrix samples.

  • Matrix Effects: Evaluate by comparing the analytical response of standards prepared in matrix extract versus solvent. Signal suppression/enhancement ≤±20% is generally acceptable [1].

Table 3: Method Validation Parameters for Different Food Matrices

Validation Parameter Animal Products [4] Fruits/Vegetables [3] Cereal Grains [5] Edible Flowers [1]
Linearity (R²) >0.9930 >0.990 >0.990 >0.990
Recovery Range (%) 76-100 85-103 72-86 88.7-111.0
Precision (RSD%) 2-13 ≤4.8 1.1-9.2 1.3-8.4
LOQ (mg/kg) 0.001 0.01 0.001-0.01 0.01
Matrix Effect (%) Not specified Not specified Not specified ≤±20

Applications to Food Commodities and Risk Assessment

Analysis of Diverse Food Commodities

The validated methods have been successfully applied to monitor this compound and its metabolites in various food commodities:

  • Animal-Derived Products: Analysis of milk, eggs, and pork from 30 production regions in China revealed residue levels below the LOQ (0.001 mg/kg) for both this compound and its acid metabolite, indicating minimal accumulation in animal tissues [4].

  • Fruits and Vegetables: Monitoring of cucumbers, peaches, and tomatoes showed terminal residues ranging from <0.01 to 0.013 mg/kg for this compound (including its acid metabolite) when applying Good Agricultural Practices with appropriate pre-harvest intervals [3] [7].

  • Processed Foods: Studies on rose petals demonstrated that processing factors must be considered, as drying concentrated residues 3.0-3.9 times due to the hydrophobic nature of the compounds [1]. However, brewing tests showed low transfer rates of residues to infusions, consistent with their low water solubility.

Dietary Risk Assessment

Dietary risk assessment is a critical application of residue data, calculated using the following equation:

Risk Quotient (RQ) = (National Estimated Daily Intake × Residue Level) / Acceptable Daily Intake

An RQ <1 indicates acceptable risk, while RQ >1 suggests potential health concerns. Recent studies indicate that this compound generally presents acceptable chronic dietary risks (RQ = 0.001-22.7%) across various food commodities when used according to Good Agricultural Practices [4] [3] [1]. However, specific combinations with other fungicides and application to certain crops may require closer monitoring.

Experimental Workflow and Signaling Pathways

Analytical Workflow for this compound Metabolite Analysis

The following diagram illustrates the comprehensive experimental workflow from sample preparation to risk assessment:

G cluster_1 Sample Preparation cluster_2 Analysis & Reporting SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization Weigh 10.0±0.1g Extraction Extraction Homogenization->Extraction Acetonitrile with 1% acetic acid Cleanup Cleanup Extraction->Cleanup Salt-out with NaCl+MgSO4 InstrumentalAnalysis Instrumental Analysis Cleanup->InstrumentalAnalysis LC-MS/MS analysis DataProcessing Data Processing InstrumentalAnalysis->DataProcessing MRM data acquisition RiskAssessment Risk Assessment DataProcessing->RiskAssessment Calculate RQ values

Metabolic Pathway of this compound in Food Matrices

Understanding the metabolic transformation of this compound is essential for comprehensive residue analysis. The following diagram illustrates the primary metabolic pathways:

G This compound This compound (C20H19F3N2O4) TFSA This compound Acid (CGA-321113) This compound->TFSA Ester Hydrolysis OtherMetabolites Other Metabolites (NOA-413161, NOA-413163) This compound->OtherMetabolites O-Demethylation Side Chain Oxidation EnvironmentalFate Environmental Fate (Photolysis, Microbial Degradation) This compound->EnvironmentalFate Photoisomerization TFSA->EnvironmentalFate Microbial Degradation

Troubleshooting and Technical Notes

  • Matrix Effects: Significant signal suppression/enhancement (>20%) may occur in complex matrices. Use matrix-matched calibration or isotope-labeled internal standards to compensate. For difficult matrices, optimize the d-SPE cleanup by adjusting PSA/GCB/C18 ratios [3] [1].

  • Chromatographic Issues: Peak tailing for this compound acid can be improved by adding 0.1% formic acid to mobile phases. Retention time shifts may occur due to matrix effects; include quality control samples with each batch [4] [5].

  • Recovery Problems: Low recovery for this compound acid in high-water content matrices may be improved by increasing acetic acid concentration to 2% in the extraction solvent. For fatty matrices, additional cleanup with freezing-out or GCB may be necessary [3] [1].

  • Sensitivity Issues: If LOQ requirements are not met, consider using a larger sample size (15 g) or smaller final extract volume (0.5 mL). For LC-MS/MS, optimize MRM transitions and collision energies for each specific instrument [4] [6].

Conclusion

The analytical methods presented herein provide robust and reliable approaches for determining this compound and its metabolites in diverse food matrices. The QuEChERS sample preparation combined with LC-MS/MS analysis offers the sensitivity, specificity, and throughput required for regulatory monitoring and dietary risk assessment. Proper method validation following established guidelines is essential to generate reliable data for food safety evaluations. As regulatory standards evolve, continued method refinement will be necessary to address emerging requirements, particularly for processed foods and complex matrices.

References

trifloxystrobin powdery mildew control apples mangoes

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Against Powdery Mildew

Trifloxystrobin demonstrates significant efficacy against powdery mildews across multiple fruit crops. The table below summarizes key quantitative data from field studies.

Table 1. Efficacy of this compound Against Powdery Mildew and Rust in Fruit Crops

Crop Disease Pathogen Concentration (% v/v) Efficacy Results Citation
Apple Powdery Mildew Podosphaera leucotricha 0.0075, 0.015, 0.035 95-98% reduction in mildewed leaf area (secondary infections) [1]
Apple Powdery Mildew Podosphaera leucotricha 0.0075, 0.015, 0.035 94-98% reduction in disease incidence on terminal shoots [1]
Mango Powdery Mildew Oidium mangiferae 0.005, 0.01, 0.025 91-94% disease control on fruit [1]
Nectarine Powdery Mildew Sphaerotheca pannosa 0.005, 0.01, 0.025 89-92% disease control on fruit [1]
Prune Rust Tranzschelia discolor 0.005, 0.01, 0.025 87-91% reduction in leaf area infected [1]

Application Protocols

Effective control of powdery mildew requires well-timed applications and proper dosing.

Table 2. Application Protocol for this compound in Apples and Mangoes

Parameter Apple-Specific Recommendations Mango-Specific Recommendations
Product Example Flint Extra Fungicide [2] Information derived from research settings [1]
Recommended Rate 2.5 - 3.0 fl oz per acre [3] [4] Tested at 0.005 - 0.025% concentration [1]
Application Timing Begin at tight cluster stage; continue on a 7-14 day interval until end of terminal shoot growth [3]. Four or more applications may be needed for sufficient control [1].
Application Interval 7-14 days, with tighter intervals during rapid shoot growth [3]. Specific interval not defined; applications timed to protect young fruit.
Pre-Harvest Interval (PHI) 14 days [3] To be determined by local regulations.
Use in Resistance Management Excellent control; rotate with different FRAC groups (e.g., DMI fungicides - FRAC 3) [1] [3]. Effective; valuable for rotation to manage resistance to other fungicide classes [1].

The following workflow outlines the integrated strategy for managing powdery mildew in apples, which can also be adapted for mangoes:

G Start Season Begin Monitoring Monitor for Primary Symptoms Start->Monitoring Primary Primary Infection Control Monitoring->Primary App1 Application 1: Tight Cluster Primary->App1 Secondary Secondary Infection Control App1->Secondary App2 Application 2: Petal Fall Secondary->App2 App3 Subsequent Applications App2->App3 7-14 day interval End Terminal Growth Ends App3->End Cultural Cultural Practices Cultural->Monitoring Resistance Resistance Management Resistance->App1 Resistance->App2 Resistance->App3

Detailed Experimental Methodologies

The efficacy data presented is based on standardized field and laboratory protocols.

Field Experiment Protocol for Efficacy Evaluation [1]
  • Orchard Selection: Experiments are conducted in commercial orchards with a history of the target diseases and cultivars known to be susceptible to the pathogens.
  • Experimental Design: A randomized complete block design is typically used, with each treatment replicated 3-4 times. A single tree usually serves as one experimental unit.
  • Treatment Application: Fungicides are applied using standard orchard sprayers. Applications should cover both sides of the leaves thoroughly. Experimental treatments include multiple concentrations of the test fungicide (e.g., this compound at 0.0075%, 0.015%, 0.035%), standard reference fungicides (e.g., penconazole for powdery mildew), and a non-treated water control.
  • Disease Assessment:
    • Apple Powdery Mildew (Primary): Count the number of primary infections per tree at the bloom stage.
    • Apple Powdery Mildew (Secondary): Randomly select 10 shoots per tree. Assess the five youngest expanded leaves on each shoot for the percentage of leaf area covered by mildew.
    • Fruit Infection: Assess a defined number of fruits per tree for symptoms (e.g., netlike russeting).
    • Assessments are conducted at regular intervals (e.g., 7-14 days) after application.
In Vitro Protocol for Fungicide Screening (Poison Food Technique) [5]
  • Media Preparation: Prepare Potato Dextrose Agar (PDA) medium.
  • Fungicide Incorporation: Amend the PDA with the test fungicide at three different concentrations (e.g., 0.05%, 0.1%, 0.15%) while the agar is cooling but still liquid.
  • Pathogen Inoculation: In the center of each petri dish containing the amended PDA, place a mycelial disc (e.g., 5mm diameter) taken from the actively growing margin of the target pathogen (e.g., Colletotrichum gloeosporioides).
  • Incubation and Measurement: Incubate the inoculated plates at a suitable temperature (e.g., 25±2°C). Measure the radial growth of the fungus in the treated plates and compare it to the growth in an unamended control plate after a set period.
  • Data Analysis: Calculate the percentage of mycelial growth inhibition.

Resistance Management and Integrated Control

  • Unique Mode of Action: this compound is a strobilurin fungicide (FRAC Group 11) that inhibits mitochondrial respiration in fungi [1]. This mode of action differs from other common fungicide classes like DMIs (FRAC 3) and SDHIs (FRAC 7), making it valuable for resistance management.
  • Resistance Risk: Intensive use of any single-site fungicide can lead to the selection of resistant pathogen populations [1] [4]. Strobilurins are considered at high risk for resistance development.
  • Integrated Strategies:
    • Fungicide Rotation: Rotate this compound with fungicides from different FRAC groups (e.g., DMI fungicides like myclobutanil or triflumizole) that have different modes of action [3] [4].
    • Tank Mixing: Use this compound in a tank mix with a protectant fungicide (e.g., copper-based products) or a fungicide from another effective group to enhance efficacy and resistance management [6].
    • Cultural Controls: Incorporate host resistance by planting less susceptible cultivars where available [3] [4]. Practice sanitation by pruning and removing infected shoots in early spring to reduce initial inoculum [4].

Conclusion

This compound is a powerful tool for controlling powdery mildew in apples and mangoes. Its protective action, translaminar movement, and unique mode of action provide robust disease control. For sustainable long-term use, it is imperative to integrate this fungicide into a broader management program that includes cultural practices and strict adherence to anti-resistance strategies, such as rotating with chemical classes possessing different FRAC codes.

References

Comprehensive Application Notes and Protocols for Trifloxystrobin and Tebuconazole Combination Fungicide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The combination of trifloxystrobin and tebuconazole represents a highly effective dual-mode fungicide strategy that has demonstrated superior disease control across multiple crop species. This combination brings together two distinct biochemical mechanisms: this compound (a strobilurin fungicide) functions as a respiratory inhibitor that disrupts mitochondrial electron transport between cytochrome b and c1, thereby preventing ATP synthesis and energy production in fungal cells [1]. Meanwhile, tebuconazole (a triazole fungicide) acts as a demethylation inhibitor that blocks ergosterol biosynthesis by inhibiting the cytochrome P450 enzyme CYP51, compromising cell membrane integrity in pathogenic fungi [1]. This synergistic approach provides both protective and curative action while significantly reducing the development of fungicide resistance through complementary modes of action [2] [1].

The synergistic potential of this combination is maximized through advanced formulation technologies. Recent research has demonstrated that co-encapsulation of both active ingredients within a single polyurethane microcapsule (TRI/TEB-MCs) addresses the critical challenge of spatiotemporal mismatch that often limits the efficacy of conventional tank mixtures [3]. This innovative delivery system ensures synchronized deposition and release of both fungicides at the infection site, enhancing synergistic effects while improving rainfastness and reducing environmental losses [3].

Biochemical Mechanisms of Action

Dual-Target Inhibition Strategy

The efficacy of the this compound-tebuconazole combination stems from its simultaneous attack on two critical fungal cellular processes. The biochemical pathways targeted by this fungicide combination are detailed in Figure 1 below.

G cluster_TRI This compound (Strobilurin) cluster_TEB Tebuconazole (Triazole) Fungicide This compound + Tebuconazole TRI Inhibits mitochondrial respiration Fungicide->TRI TEB Inhibits ergosterol biosynthesis Fungicide->TEB TRI_P • Blocks electron transfer between cytochrome b & c1 • Prevents ATP synthesis • Disrupts energy production TRI->TRI_P Effects Dual-Mode Action Results: • Broad-spectrum control • Protective & curative effects • Resistance management TRI_P->Effects TEB_P • Blocks CYP51 enzyme • Disrupts cell membrane integrity • Prevents fungal growth TEB->TEB_P TEB_P->Effects

Figure 1. Biochemical pathways targeted by this compound and tebuconazole combination fungicide.

Advanced Formulation Technologies

Microencapsulation delivery systems have demonstrated significant improvements in fungicide performance. Studies show that polyurea microcapsules co-encapsulating this compound (10 wt%) and tebuconazole (20 wt%) exhibit high encapsulation efficiency and uniform spherical morphology with average particle sizes of 1.72 μm [3]. These advanced formulations address limitations of conventional applications by providing:

  • Synchronized release kinetics of both active ingredients [3]
  • Enhanced rainfastness with approximately 80% retention after simulated rainfall [3]
  • Superior leaf adhesion and deposition behavior [3]
  • Reduced environmental losses through controlled release mechanisms [3]

Application Protocols by Crop

Comprehensive Crop-Specific Guidelines

Table 1: Detailed application protocols for major crops

Crop Diseases Controlled Formulation & Rate Application Timing Pre-Harvest Interval (PHI)
Rice Sheath blight, False smut, Grain smut 75% WG at 13-15 g/mu 5-7 days before panicle emergence and heading stage 21-28 days [4]
Wheat Sheath blight, Powdery mildew, Rust, Fusarium head blight 30% SC at 36-45 mL/mu Seedling stage and flowering stage -
Corn Northern leaf blight, Gray leaf spot 30% SC at 36-45 mL/mu Whorl stage and grain filling stage -
Tomato Early blight 75% WG at 350 mg/kg First disease appearance, repeat 2-3 times at 7-10 day intervals Follow EU MRLs [5]
Apple Leaf spot, Anthracnose, Brown spot, Ring rot 75% WG at 4000-5000x dilution Early disease development stage -
Edible Roses Powdery mildew 30% SC (20% TEB + 10% TRI) at 184 g a.i./hm² Early disease development, repeat as needed Monitor residues [6]
Additional Usage Considerations

For paddy rice production, residue studies indicate that applications at 168.75 g a.i./ha with 21-28 day pre-harvest intervals result in terminal residues of 0.02-0.05 mg/kg in brown rice, below established maximum residue limits [4]. In edible rose production, recent studies show significant residue concentration during drying processes (enrichment factors: 3.0-3.9), necess careful adjustment of application rates and timing to ensure final product safety [6].

Experimental Protocols for Efficacy Evaluation

In Vitro Antifungal Activity Assessment

Protocol for Mycological Media Evaluation [3] [5]:

  • Prepare Potato Dextrose Agar (PDA) medium: 200 g potato extract, 20 g glucose, 15 g agar powder in 1 L deionized water
  • Incorporate fungicide concentrations using serial dilution (typically 0.1-100 μg/mL)
  • Inoculate with 5-mm mycelial discs from actively growing fungal cultures (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani)
  • Incubate at 25±2°C for 3-7 days depending on pathogen growth rate
  • Measure inhibition zones and calculate EC50 values
  • Include controls: solvent-only and fungicide-free treatments

Synergy Evaluation Method [3]:

  • Calculate synergistic ratio (SR) = observed inhibition / expected inhibition
  • SR > 1 indicates synergistic interaction
  • Expected inhibition based on individual compound efficacy
Field Efficacy Trial Methodology

Experimental Design for Field Assessment [2]:

  • Utilize randomized complete block design with 4 replications
  • Plot size: 12 m² (4 m × 3 m) with row spacing appropriate to crop (40 cm for cereals)
  • Apply treatments using backpack sprayers with cone nozzles calibrated to deliver 30-50 kg/ha spray volume
  • Initiate applications before disease onset, typically at early flowering stage
  • Maintain 10-day application intervals for 2-3 applications
  • Include control plots: non-treated and reference fungicide

Disease Assessment Protocol [2]:

  • Evaluate disease severity using standardized scales (1-9 scale where 1 = no symptoms, 9 = severe infection)
  • Assess at 50% flowering, 10 days post-flowering, and 100% flowering
  • Calculate disease severity index and percent efficacy compared to control
Residue Analytical Methodology

HPLC-MS/MS Analysis for Residue Determination [4] [6]:

  • Extraction: QuEChERS method - homogenize 10 g sample with 10 mL acetonitrile, add salts for partitioning
  • Cleanup: Dispersive SPE using 150 mg MgSO4, 25 mg PSA, and 25 mg C18 sorbent
  • Chromatography: C18 column (100 mm × 2.1 mm, 1.8 μm) with gradient elution (water/methanol both containing 0.1% formic acid)
  • Mass Spectrometry: MRM mode with ESI+ ionization
  • Validation: Demonstrate linearity (R² > 0.99), recovery (70-120%), precision (RSD < 15%), LOQ (0.001-0.01 mg/kg)

Efficacy Data and Performance Metrics

Quantitative Efficacy Results

Table 2: Summary of fungicide efficacy across pathosystems

Pathogen Crop Disease Reduction EC50/Effective Concentration Reference
Alternaria solani Tomato 75.1% (in vitro), 76.2% (field) 350 mg/kg (optimum dose) [5]
Botrytis cinerea Chickpea Significant reduction vs. control Superior to solo fungicides [2]
Sclerotinia sclerotiorum Multiple Enhanced vs. individual compounds Synergistic ratio >1 [3]
Rhizoctonia solani Multiple Enhanced vs. individual compounds Synergistic ratio >1 [3]
Powdery Mildew Edible Rose Effective control at field rates 184 g a.i./hm² [6]
Formulation Performance Characteristics

Microcapsule Properties [3]:

  • Particle size distribution: 1.72 μm average diameter with narrow PDI
  • Encapsulation efficiency: >90% for both active ingredients
  • Release profile: Sustained release over 96 hours with improved persistence
  • Rainfastness: ~80% retention after simulated rainfall vs. ~50% for conventional formulations
  • Thermal stability: Stable up to 200°C by TGA analysis

Resistance Management and Environmental Safety

Comprehensive Resistance Management Strategy

Application Frequency and Rotation [7]:

  • Limit to 2-3 applications per season depending on crop
  • Include seed treatments in total fungicide application count
  • Rotate with unrelated mode-of-action groups
  • Prefer mixture formulations over tank-mixing when possible

Resistance Risk Assessment [7]: Mathematical modeling of Zymoseptoria tritici on winter wheat indicates that:

  • Similar efficacy levels from seed treatments or foliar applications yield comparable resistance selection
  • Adding foliar-acting seed treatments to spray programs increases resistance selection pressure
  • Splitting total dose across multiple applications provides equal or shorter effective life compared to solo spray programs
Environmental and Toxicological Profile

Ecological Safety Considerations [3] [4]:

  • Tebuconazole: Shows higher risk quotients (RQ = 175.1% in roses), requires careful management
  • This compound: Acceptable risk (RQ = 22.7% in roses) with proper application
  • Metabolite concern: this compound acid (CGA321113) demonstrates higher water solubility and mobility

Physiological Benefits Beyond Fungicidal Activity [8]: Research in wheat seedlings demonstrates that combination application:

  • Alleviates salt stress through improved K+/Na+ homeostasis
  • Reduces oxidative damage (lower MDA and H₂O₂ content)
  • Enhances antioxidant defense systems (improved AsA/DHA and GSH/GSSG ratios)
  • Improves photosynthetic pigments and leaf water status under stress conditions

Regulatory Compliance and Safety Assessment

Pre-harvest Intervals and Residue Limits

Dissipation Dynamics [4] [6]:

  • Half-lives: 4.1-7.7 days in rice matrices; 1.2-2.9 days in rose petals
  • Dissipation pattern: Follows first-order kinetics
  • Processing factors: Drying concentrates residues 3.0-3.9× due to compound hydrophobicity
  • Brewing transfer: Low transfer rates to infusion due to low water solubility

Risk Assessment Protocol:

  • Determine terminal residues at multiple PHIs
  • Calculate theoretical maximum daily intake (TMDI)
  • Compare with acceptable daily intake (ADI)
  • Compute risk quotient (RQ) = daily intake / ADI × 100%
  • RQ < 100% indicates acceptable risk
Application Best Practices

Fungicide Placement Optimization [9]:

  • Foliar diseases: Use finer droplets, lower volumes, avoid post-application irrigation
  • Soilborne diseases: Use larger droplets, higher volumes, apply 0.25 inch irrigation post-application
  • Nozzle selection: Flat-fan for foliar coverage, air-induction for soil penetration
  • Carrier volume: Adjust based on target (higher for soil penetration, lower for foliar retention)

The experimental workflows for evaluating this fungicide combination are summarized in Figure 2 below.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Start Fungicide Efficacy Evaluation InV1 Mycelial Growth Inhibition Assay Start->InV1 Vivo1 Greenhouse Screening Start->Vivo1 Anal1 Residue Analysis (HPLC-MS/MS) Start->Anal1 InV2 Spore Germination Inhibition InV1->InV2 InV3 Synergy Ratio Calculation InV2->InV3 Results Integrated Data Analysis and Recommendations InV3->Results Vivo2 Field Efficacy Trials Vivo1->Vivo2 Vivo3 Disease Severity Scoring Vivo2->Vivo3 Vivo3->Results subcluster_analytical subcluster_analytical Anal2 Risk Assessment (RQ Calculation) Anal1->Anal2 Anal3 MRL Establishment Anal2->Anal3 Anal3->Results

Figure 2. Experimental workflow for evaluating this compound-tebuconazole combination fungicide.

Conclusion

The this compound and tebuconazole combination represents a scientifically advanced fungicide solution with demonstrated efficacy across multiple crop protection scenarios. The synergistic activity achieved through complementary modes of action, combined with advanced formulation technologies like microencapsulation, provides robust disease control while mitigating resistance development. These application notes provide researchers and agricultural professionals with comprehensive protocols for effective implementation and evaluation of this potent fungicide combination.

References

Comprehensive Guide to Trifloxystrobin Resistance Management: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mode of Action

Trifloxystrobin is a key fungicide within the Quinone outside Inhibitor (QoI) group, designated as FRAC Code 11. QoI fungicides, often referred to as strobilurins, inhibit mitochondrial respiration in fungal pathogens by binding to the Qo site of the cytochrome bc1 complex, thereby blocking cellular energy production [1] [2] [3]. This site-specific mode of action makes them highly effective against a broad spectrum of diseases but also confers a high risk for resistance development [4] [5].

The primary, best-characterized mechanism of resistance is the G143A mutation, a single nucleotide change in the cytochrome b gene that leads to an amino acid substitution (glycine to alanine at position 143). This mutation prevents the fungicide from binding to its target site and typically results in complete field resistance with resistance factors often exceeding 100 [1]. Furthermore, due to the common target site, cross-resistance is widespread among all fungicides within FRAC Group 11; a pathogen resistant to this compound will also be resistant to other QoIs, such as azoxystrobin and pyraclostrobin [2] [3]. A notable exception is the newer FRAC Group 11A fungicide metyltetraprole, which is not cross-resistant to Group 11 fungicides based on the G143A mutation [1].

Resistance Management Strategies and Application Protocols

The high-risk nature of QoI resistance necessitates strict adherence to anti-resistance strategies. The core principles are to reduce selection pressure on the pathogen population and to ensure the continued efficacy of these critical tools [1] [4].

Core Application Principles

The following protocols are considered fundamental to QoI resistance management across all crops [1]:

  • Mandatory Tank Mixing: This compound must never be applied alone. It should always be tank-mixed with a protectant, multi-site contact fungicide (e.g., FRAC Groups M1-M9) such as chlorothalonil (M5) or mancozeb (M3) [2] [3] [6]. This practice helps to control resistant individuals and delay the selection of a resistant population.
  • Strict Application Rotation: Applications of this compound (or any Group 11 fungicide) must be rotated with fungicides from different FRAC groups that have unrelated modes of action. Consecutive applications of Group 11 fungicides are prohibited [2] [3]. The interval between QoI applications should include one or more applications of non-Group 11 fungicides.
  • Adherence to Labeled Rates: Always apply this compound at the manufacturer's full recommended rate. Using reduced or sub-lethal rates increases the selection pressure for resistant mutants [4].
  • Preventive Use and Timely Application: Given their predominantly protective activity, QoI fungicides are most effective when applied before infection or in the very early stages of disease development [4]. This maximizes control and minimizes the exposure of large fungal populations to the fungicide.
Experimental and Field Monitoring Protocols

For researchers and professionals, implementing a robust monitoring program is essential for early detection of resistance shifts.

  • Protocol 1: Baseline Sensitivity Monitoring
    • Objective: To establish the baseline sensitivity of a target pathogen population to this compound prior to its widespread use in a new region or on a new crop.
    • Methodology:
      • Collect a representative number of pathogen isolates from fields with no prior history of QoI exposure.
      • In the laboratory, determine the effective concentration required to inhibit mycelial growth or spore germination by 50% (EC₅₀) for each isolate using agar plate or leaf disc assays.
      • Calculate the mean EC₅₀ and the range of sensitivity to establish the baseline.
  • Protocol 2: In-field Efficacy Monitoring and Sample Collection
    • Objective: To detect potential resistance development in commercial settings.
    • Methodology:
      • Regularly scout treated fields (before and after each fungicide application) for disease breakthroughs or unexpected loss of control [2].
      • Collect symptomatic tissue samples from areas with suspected control failure.
      • Isolate the pathogen from these samples onto selective media for further analysis.
  • Protocol 3: Molecular Detection of the G143A Mutation
    • Objective: To rapidly screen pathogen isolates for the primary resistance allele.
    • Methodology:
      • Extract DNA from pure cultures of the monitored pathogen.
      • Use PCR to amplify the region of the cytochrome b gene containing codon 143.
      • Use allele-specific PCR or DNA sequencing to screen for the presence of the G143A single-nucleotide polymorphism [1].

The following workflow integrates these protocols into a cohesive resistance management and monitoring strategy.

cluster_pre Pre-Season Planning cluster_season In-Season Action cluster_lab Laboratory Analysis Start Start: Establish Resistance Management Program Pre1 Define Fungicide Program: Mandatory Tank-Mixes & Rotations Start->Pre1 Pre2 Establish Baseline Pathogen Sensitivity (EC₅₀) Start->Pre2 Season1 Apply this compound per Protocol: Preventive, Full Rate, Tank-Mixed Pre1->Season1 Pre2->Season1 Season2 Monitor Field Efficacy (Pre- & Post-Application) Season1->Season2 Season3 Collect Samples from Suspected Control Failures Season2->Season3 If Breakthrough Observed Lab1 Pathogen Isolation & Culturing Season3->Lab1 Lab2 Phenotypic Assay: Determine EC₅₀ Lab1->Lab2 Lab3 Genotypic Analysis: Screen for G143A Mutation Lab1->Lab3 Decision Resistance Confirmed? Lab2->Decision Lab3->Decision Decision->Season1 No Action1 Implement Remedial Action: Cease Group 11 Use, Switch MOA Decision->Action1 Yes Action2 Update Management Guidelines & Notify Stakeholders Action1->Action2 End Continuous Program Review Action2->End

Quantitative Data on Resistance Mutations

Understanding the different mutations and their impact is crucial for interpreting monitoring results. The following table summarizes the key mutations associated with QoI resistance.

Table 1: Characteristics of Primary Cytochrome b Mutations Conferring QoI Resistance [1]

Amino Acid Change Nucleotide Change Resistance Level Impact on Field Efficacy
G143A Single SNP High (Complete) Severe loss of control when QoIs are used alone. Resistance factors often >100.
F129L Single SNP Moderate (Partial) Effective control usually still achieved with labeled rates.
G137R Single SNP Moderate (Partial) Effective control usually still achieved with labeled rates.

Integrated Pest Management and Concluding Remarks

Managing this compound resistance requires a commitment to Integrated Pest Management (IPM). Fungicides are just one component of a sustainable system. Researchers and applicators should incorporate cultural practices such as crop rotation, use of resistant varieties, and sanitation to reduce initial pathogen inoculum [4]. The high-risk rating for QoI resistance is well-documented, but with disciplined adherence to the protocols outlined—mandatory tank-mixing, strict rotation, preventive application, and vigilant monitoring—the utility of this compound can be preserved for the long term.


References

trifloxystrobin maximum residue limits MRL regulation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Trifloxystrobin and MRL Regulations

This compound is a broad-spectrum strobilurin fungicide used on a wide range of crops like cereals, fruits, vegetables, and ornamentals to control diseases including powdery mildew, rusts, and scabs [1]. It acts as a respiration inhibitor [1].

MRLs are the highest legally tolerable levels of pesticide residues in or on food or feed. They are set based on risk assessments to ensure that pesticide use does not pose a concern for consumer health. Key global regulatory bodies include:

  • United States (US): The Environmental Protection Agency (EPA) establishes "tolerances" under the Federal Food, Drug, and Cosmetic Act [2] [3].
  • European Union (EU): MRLs are harmonized across member states under Regulation (EC) No 396/2005, with a general default MRL of 0.01 mg/kg [4].
  • Other Regions: Countries like China periodically update their national standards, often through public consultation processes [5].

Current this compound MRLs in Select Regions

MRLs vary by commodity, region, and specific use patterns. The following tables summarize established MRLs for various commodity groups.

United States (EPA)

Table: Selected U.S. EPA Tolerances for this compound (40 CFR 180.555) [2] [3]

Commodity U.S. Tolerance (ppm)
Fruit, citrus, group 10-10 0.6
Fruit, pome, group 11-10 0.7
Fruit, stone, group 12-12 3
Nut, tree, group 14-12 0.04
Vegetable, fruiting, group 8-10 0.5
Brassica, leafy greens, subgroup 4-16B 30
Leaf petiole vegetable subgroup 22B 9
Caneberry subgroup 13-07A 3.0
European Union

Table: Selected EU Maximum Residue Levels (MRLs) for this compound (Regulation (EC) No 396/2005) [6]

Commodity EU MRL (mg/kg)
Apples 0.7
Almonds 0.02
Grapes 0.5
Strawberries 0.05
Peppers (sweet/bell) 0.5*
Broccoli 0.6*
Honey 0.01*

Note: MRLs for peppers and broccoli were established based on specific applications [7] [8], and the MRL for honey was set at the Limit of Quantification (LOQ) [9].

Analytical Methods and Enforcement

A robust analytical method is fundamental for MRL enforcement. The following protocol outlines the standard approach for determining this compound residues in plant matrices.

Enforcement Residue Definition (EU): this compound (parent compound) [8]. Risk Assessment Residue Definition (EU): Sum of this compound and its metabolite CGA 321113, expressed as this compound [8]. Note that the definition for risk assessment may be expanded in the future to include additional isomers [7] [8].

Standard Protocol for Determination of this compound in Plant Commodities

  • Sample Preparation and Extraction:

    • Homogenization: Reduce a representative laboratory sample to a fine homogenate using a high-speed blender.
    • Sub-sampling: Weigh a 10 ± 0.1 g portion of the homogenate into a centrifuge tube.
    • Extraction: Add 10 mL of acetonitrile to the sample.
    • Shaking: Shake vigorously for 1 minute using a vortex mixer or orbital shaker.
    • Salting-out: Add a pre-packaged salt mixture (e.g., 4g MgSO4, 1g NaCl, 1g trisodium citrate dihydrate, 0.5g disodium hydrogen citrate sesquihydrate) to induce phase separation. Shake immediately and vigorously for 1 minute.
    • Centrifugation: Centrifuge at >3000 RCF for 5 minutes.
  • Cleanup (if required):

    • Dispersive Solid-Phase Extraction (dSPE): Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a tube containing dSPE sorbents (e.g., 150 mg MgSO4, 25 mg Primary Secondary Amine (PSA) for pigment and fatty acid removal).
    • Shake and Centrifuge: Vortex for 30 seconds and centrifuge. The supernatant is ready for analysis.
  • Instrumental Analysis:

    • Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high selectivity and sensitivity.
    • Chromatography:
      • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
      • Mobile Phase: Gradient of (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid.
      • Flow Rate: 0.3 mL/min.
    • Mass Spectrometry:
      • Ionization: Electrospray Ionization (ESI) in positive mode.
      • Detection: Multiple Reaction Monitoring (MRM). Monitor specific transitions for this compound and its metabolites (e.g., CGA 321113). The transition from the precursor ion to the most abundant product ion is used for quantification, and a second transition is used for confirmation.
    • Quantification: Use matrix-matched calibration standards to compensate for potential matrix effects.

Method Performance: The described method, or equivalent, must be sufficiently validated to control residues at or above the Limit of Quantification (LOQ) of 0.01 mg/kg, which is also the EU's general default MRL [7] [8].

MRL Establishment Workflow

The process for setting an MRL is science-based and involves multiple steps to ensure consumer safety. The diagram below illustrates the general workflow.

mrl_workflow start Applicant Submits MRL Application eval Evaluation by Regulatory Authority start->eval data_gap Data Gap Assessment eval->data_gap If data insufficient risk_assess Dietary Risk Assessment eval->risk_assess If data sufficient mrl_decision MRL Decision data_gap->mrl_decision MRL may be set to LOQ or application rejected risk_assess->mrl_decision Exposure below toxicological reference publish publish mrl_decision->publish MRL Established reject reject mrl_decision->reject Risk identified MRL not established

Key Considerations for Researchers

  • Metabolites and Isomers: The risk assessment must account for metabolites like CGA 321113. Significant uncertainty exists regarding the toxicological properties of this compound's structural isomers (CGA 357262, CGA 357261, CGA 331409), which are not covered by standard enforcement methods [7] [8].
  • Data Gaps and Tentative MRLs: Regulatory reviews often identify data gaps. For example, EFSA has noted missing residue trials for crops like passion fruit, certain berries, and escaroles. This can lead to MRLs being lowered to the LOQ if gaps are not filled [7].
  • Consumer Risk Assessment: Authorities use models to calculate short-term and long-term dietary exposure. For example, EFSA's PRIMo model concluded that established uses of this compound are unlikely to present a consumer risk, though assessments can be tentative due to metabolite uncertainties [8].

References

reducing trifloxystrobin photoisomerization field application

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Trifloxystrobin Photoisomerization

  • What is photoisomerization and why is it a problem? this compound exhibits geometrical isomerism and can form four distinct E/Z isomers. The commercial product primarily contains the EE-isomer, which is the most biologically active against fungal pathogens. Upon exposure to sunlight, this EE-isomer undergoes photoisomerization, converting into the other three isomers (EZ, ZE, and ZZ), which are significantly less effective or even inactive as fungicides [1]. This process directly reduces the field efficacy of the application.

  • What is the rate of photodegradation in the environment? The dissipation of pesticides in the environment is complex. A 2024 study on greenhouse soils shows that the photodegradation of this compound in soil follows first-order kinetics [2]. The table below summarizes half-life data for this compound and other commonly used pesticides from the same study for comparison.

Pesticide Degradation Kinetics Half-life (Light) Half-life (Dark)
This compound First-order 36.2 days (mean) 31.4 days (mean)
Emamectin Benzoate Second-order 86.6% of dark half-life -
Pyraclostrobin Second-order 68.5% of dark half-life -
Metalaxyl Second-order 94.5% of dark half-life -

Table: Comparative photodegradation kinetics and half-lives of pesticides in greenhouse soil. The half-lives under light and dark conditions for the 17 pesticides studied ranged from 2.5–104 days and 2.6–110 days, respectively [2].

Field Application Strategies to Minimize Photoisomerization

The following diagram illustrates the logical workflow for selecting strategies to reduce trifloxysterobin photoisomerization, connecting the problem to its core mitigation principle and actionable methods.

G Problem: this compound\nPhotoisomerization Problem: this compound Photoisomerization Core Principle:\nReduce Direct\nSunlight Exposure Core Principle: Reduce Direct Sunlight Exposure Problem: this compound\nPhotoisomerization->Core Principle:\nReduce Direct\nSunlight Exposure Goal: Maintain Higher\nLevel of Active EE-isomer Goal: Maintain Higher Level of Active EE-isomer Core Principle:\nReduce Direct\nSunlight Exposure->Goal: Maintain Higher\nLevel of Active EE-isomer Strategy 1:\nApplication Timing Strategy 1: Application Timing Core Principle:\nReduce Direct\nSunlight Exposure->Strategy 1:\nApplication Timing Strategy 2:\nUtilize Plant Canopy Strategy 2: Utilize Plant Canopy Core Principle:\nReduce Direct\nSunlight Exposure->Strategy 2:\nUtilize Plant Canopy Strategy 3:\nAdvanced Formulations Strategy 3: Advanced Formulations Core Principle:\nReduce Direct\nSunlight Exposure->Strategy 3:\nAdvanced Formulations Method: Apply in\nLate Afternoon/Evening Method: Apply in Late Afternoon/Evening Strategy 1:\nApplication Timing->Method: Apply in\nLate Afternoon/Evening Method: Target Lower\nCanopy & Stems Method: Target Lower Canopy & Stems Strategy 2:\nUtilize Plant Canopy->Method: Target Lower\nCanopy & Stems Method: Use Encapsulated\nor Oil-based Products Method: Use Encapsulated or Oil-based Products Strategy 3:\nAdvanced Formulations->Method: Use Encapsulated\nor Oil-based Products

The strategies outlined in the diagram are supported by the following experimental and mechanistic rationales:

  • Application Timing: Apply fungicide in the late afternoon or evening to minimize initial exposure to intense sunlight, allowing more time for the product to adsorb to the plant surface and penetrate the waxy cuticular layer before sunrise [3].

  • Utilize Plant Canopy: Direct sprays towards the lower canopy and stems, which are shaded, and leverage the fungicide's vapour phase activity to redistribute to exposed areas. This compound has some ability to move in the vapour phase, which contributes to disease control within the shaded crop canopy [3].

  • Advanced Formulations: Use micro-encapsulated formulations or tank-mixing with oils to physically shield the active ingredient. Adding petroleum oil to the spray mixture has been shown to increase the efficiency of this compound for controlling certain diseases like greasy spot on grapefruit [3].

Experimental Protocol for Evaluating Mitigation Strategies

This protocol provides a methodology to test the efficacy of different application strategies in a controlled setting.

  • Objective: To evaluate and compare the effectiveness of application timing and the use of additive adjuvants in reducing the photoisomerization of this compound on glass surfaces.

  • Materials:

    • Technical grade this compound standard (purity > 99%)
    • HPLC-grade solvents (e.g., acetonitrile, methanol)
    • Simulated sunlight source (e.g., a xenon arc lamp calibrated to match sunlight spectrum)
    • Glass slides or petri dishes (as inert, easy-to-extract surfaces)
    • High-Performance Liquid Chromatograph (HPLC) with UV/VIS detector
    • Optional: Commercially available horticultural oil or other proposed adjuvant
  • Methodology:

    • Preparation: Prepare a standard solution of this compound in a suitable volatile solvent (e.g., acetone). Create separate tank mixtures by adding the recommended rate of a horticultural oil to an aliquot of the standard solution.
    • Application: Apply equal volumes of the standard solution and the tank mixture to separate sets of glass slides, ensuring even coverage. Allow the solvent to evaporate completely in a dark fume hood.
    • Light Exposure: Place one set of slides treated with the standard solution and one set with the tank mixture under the simulated sunlight source. Maintain a controlled light intensity and temperature. Retain a second set of each treatment in complete darkness as a control.
    • Sampling & Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), collect replicate slides from both light and dark conditions.
      • Extract residues from the glass slides with a known volume of acetonitrile.
      • Analyze the extracts using HPLC to quantify the remaining concentration of the active EE-isomer of this compound.
    • Data Analysis: Calculate the half-life of the EE-isomer under different treatments. Compare the rate of dissipation and the half-life between the light-exposed treatments and their dark controls, as well as between the standard solution and the oil-added mixture.

References

mitigating trifloxystrobin aquatic toxicity non-target organisms

Author: Smolecule Technical Support Team. Date: February 2026

Trifloxystrobin Aquatic Toxicity: Technical Support Guide

FAQ 1: What are the primary mechanisms of this compound toxicity in aquatic vertebrates?

This compound impairs the immune response of aquatic vertebrates, significantly increasing their susceptibility to viral infections through the induction of autophagy.

  • Experimental Model: The study used epithelioma papulosum cyprini (EPC) cells and zebrafish (Danio rerio), challenging them with Spring Viraemia of Carp Virus (SVCV) after chronic exposure to an environmental concentration of 25 μg/L of this compound [1].
  • Key Findings: A time-dependent increase in SVCV replication was observed, with the highest viral load reaching over 100-fold that of the control groups [1].
  • Mechanistic Pathway: Intracellular biochemical assays confirmed that this compound induces autophagy by inhibiting the mTOR signaling pathway. Key evidence included an increase in autophagosomes, conversion of LC3-I to LC3-II, accumulation of Beclin-1, and degradation of P62 in both EPC cells and zebrafish [1].

The diagram below illustrates this autophagy activation pathway.

G This compound This compound mTOR_Inhibition mTOR_Inhibition This compound->mTOR_Inhibition Decreases phosphorylation Autophagy_Induction Autophagy_Induction mTOR_Inhibition->Autophagy_Induction Viral_Replication Viral_Replication Autophagy_Induction->Viral_Replication Increases LC3_Conversion LC3_Conversion Autophagy_Induction->LC3_Conversion Beclin1_Accumulation Beclin1_Accumulation Autophagy_Induction->Beclin1_Accumulation P62_Degradation P62_Degradation Autophagy_Induction->P62_Degradation

FAQ 2: What are the ecotoxicity benchmarks for this compound?

For authoritative risk assessment, the U.S. Environmental Protection Agency (EPA) provides Aquatic Life Benchmarks. The following table summarizes the available data; however, several key benchmarks for this compound are currently pending confirmation [2].

Taxon Endpoint Benchmark (μg/L) Status
Freshwater Vertebrates Acute ... Not Available [2]
Freshwater Vertebrates Chronic ... Not Available [2]
Freshwater Invertebrates Acute ... Not Available [2]
Freshwater Invertebrates Chronic ... Not Available [2]

> Note: The absence of official EPA benchmarks underscores the critical need for your research to fill these data gaps. You should consult the most recent EPA updates or regional water quality criteria for any new information.

FAQ 3: What experimental protocols are used to assess chronic toxicity and immunosuppression?

This protocol is adapted from the study that identified the autophagy-mediated immunosuppressive effects of this compound [1].

  • 1. Test System Preparation

    • Cell Culture: Maintain EPC cells in M199 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 IU/mL), and streptomycin (0.1 mg/mL) at 25°C in a 5% CO₂ incubator [1].
    • Zebrafish Acclimation: Acclimate wild-type zebrafish to standard dilution water at 15°C on a 12:12 light:dark cycle for two weeks. Verify that the fish are free of SVCV prior to experimentation [1].
    • Chemical Stock: Prepare a this compound stock solution in DMSO and sonicate for 10 minutes to ensure it is fully dissolved before dilution in exposure water [1].
  • 2. Chronic Exposure & Viral Challenge

    • Expose EPC cells and zebrafish to a range of this compound concentrations (e.g., 25 μg/L) for a chronic duration (e.g., 15 days for zebrafish) [1].
    • Challenge the exposed organisms with SVCV (e.g., at an MOI of 0.1 for cells) and monitor for viral replication over time [1].
  • 3. Endpoint Analysis

    • Viral Load: Quantify SVCV replication using TCID₅₀ assays or qPCR [1].
    • Autophagy Markers: Analyze key biomarkers via Western blot for LC3-II conversion, Beclin-1 accumulation, and P62 degradation [1].
    • mTOR Pathway: Assess the expression and phosphorylation status of mTOR (e.g., using antibodies for mTOR and p-mTOR (S2448)) [1].

The workflow for this experimental protocol is summarized below.

G Prep System Preparation (EPC cells, Zebrafish) Expose Chronic Exposure (e.g., 25 μg/L this compound) Prep->Expose Challenge Viral Challenge (SVCV Infection) Expose->Challenge Analyze Endpoint Analysis Challenge->Analyze

FAQ 4: Does this compound impact non-target soil microbial communities?

Yes, research shows that this compound can significantly affect the structure and function of soil bacterial communities, which are crucial for ecosystem health [3].

  • Experimental Design: A laboratory study treated farmland soil with this compound at 0.1, 1.0, and 10.0 mg/kg, analyzing effects over 35 days [3].
  • Key Impacts on Soil Function:
    • Enzyme Activity: Significant inhibition of urease activity (by ~50% at 1 mg/kg) was observed, which can disrupt the nitrogen cycle. Dehydrogenase activity was promoted, indicating a stress response [3].
    • Functional Genes: The fungicide suppressed the abundance of key genes involved in nitrification (amoA), denitrification (nirK, nirS), and carbon fixation (cbbL) [3].
    • Community Structure: High-throughput 16S rDNA sequencing revealed that this compound exposure altered the soil bacterial community composition, increasing the relative abundance of specific phyla like Proteobacteria while decreasing that of others [3].
FAQ 5: Are there emerging concerns about combined toxicity with other pollutants?

Yes, a critical emerging area of research is the combined effect of pesticides with other environmental contaminants, such as microplastics (MPs). Although direct studies on this compound are limited, research on other pesticides like chlorpyrifos (CPF) demonstrates a worrying trend.

  • Synergistic Toxicity: Microplastics can adsorb pesticide molecules, acting as a vector and increasing their bioavailability to aquatic organisms. Studies show that CPF preconditioned on MPs (MP^CPF) causes greater mortality and reduced reproductive output in cladocerans (water fleas) than either contaminant alone [4].
  • Troubleshooting for Researchers: If your experimental results show higher-than-expected toxicity at low pesticide concentrations, investigate the potential for contamination of your test system with microplastics from lab equipment, water sources, or other supplies [4].

Risk Mitigation & Future Research Directions

  • Focus on Sublethal Immunotoxicity: Regulatory testing should move beyond acute mortality to include chronic endpoints like viral susceptibility and immune function, as these are impacted at realistic environmental concentrations [1].
  • Investigate Organic Management Systems: Adopting organic agricultural methods that do not rely on synthetic pesticides like this compound presents a holistic, long-term solution to prevent aquatic ecosystem contamination and the associated synergistic risks [4].

References

Technical Support Center: Managing Trifloxystrobin Resistance in Fungal Populations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trifloxystrobin Resistance

This compound, a quinone outside inhibitor (QoI) fungicide (FRAC Group 11), has become an essential tool for controlling fungal pathogens in agricultural and research settings. However, resistance development poses a significant threat to its long-term efficacy. This technical support center provides researchers and scientists with evidence-based strategies for detecting, understanding, and managing this compound resistance in fungal populations, incorporating the latest research findings and practical methodologies.

Understanding resistance mechanisms is crucial for developing effective anti-fungal strategies. This resource integrates molecular insights, practical protocols, and management approaches to support your research and development efforts in combating fungicide resistance across various pathogen systems.

Resistance Mechanisms & Molecular Basis

Known Resistance Mechanisms

This compound resistance develops through several distinct biological pathways, each with characteristic genetic markers and phenotypic expressions:

  • Target-site resistance: The most common mechanism involves point mutations in the cytochrome b gene (CYTB), particularly the G143A substitution that prevents fungicide binding without compromising fungal respiration. This mutation confers high-level resistance (often >1000-fold reduced sensitivity) and follows qualitative inheritance patterns with distinct sensitive and resistant subpopulations. Additional cytochrome b mutations including T20I, G70S, S140P, S142A, Q144E, M162I, and S179R have been documented in Fusarium oxysporum f. sp. melonis laboratory mutants [1].

  • Non-target site resistance: Major facilitator superfamily (MFS) transporters such as CcMfs1 in Corynespora cassiicola contribute to moderate resistance levels by actively exporting fungicides from fungal cells, reducing intracellular accumulation. Additional mechanisms include metabolic detoxification and reduced fungicide uptake, often resulting in gradual, quantitative resistance shifts with continuous sensitivity distributions across populations [2].

  • Mitochondrial heterogeneity: Some fungal isolates exhibit heteroplasmy - the coexistence of both sensitive and resistant mitochondria within the same organism, creating subpopulations with differential sensitivity. This can lead to unstable resistance phenotypes under selection pressure [2].

Resistance Mechanism Pathways

G cluster_cell Fungal Cell This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Penetration CytochromeB Cytochrome b (Qo Site) This compound->CytochromeB Binding Inhibition CellMembrane->CytochromeB Intracellular Transport Mutation G143A Mutation CytochromeB->Mutation Resistance Mutation ATP ATP Production CytochromeB->ATP Normal Electron Transfer CytochromeB->ATP Blocked Electron Transfer MFS MFS Transporter MFS->this compound Active Efflux Mitochondrion Mitochondrion Mutation->ATP No Inhibition

This diagram illustrates the molecular pathways through which fungi develop resistance to this compound, including target-site mutations and efflux mechanisms.

Resistance Detection & Monitoring Methods

Phenotypic Sensitivity Monitoring

Protocol for In Vitro Sensitivity Assays (Microtiter Method)

  • Step 1: Fungal Isolate Collection - Collect field isolates from infected tissue, single-spore purify, and maintain on appropriate agar media. Include reference sensitive and resistant strains as controls [2].

  • Step 2: Fungicide Preparation - Prepare this compound stock solution in acetone or methanol (e.g., 10,000 μg/mL). Create serial dilutions in sterile water to achieve final concentrations typically ranging from 0.01 to 100 μg/mL in assay media [2].

  • Step 3: Inoculation and Incubation - Transfer fungal suspensions (1-5×10⁴ spores/mL) to 96-well plates containing fungicide dilutions. Incubate at optimal growth conditions (temperature, light) for specified duration [1].

  • Step 4: Data Collection - Measure fungal growth (optical density at 600nm) or germination rates after 24-72 hours. Calculate percent inhibition relative to fungicide-free controls [2] [1].

  • Step 5: EC₅₀ Calculation - Use statistical software to generate dose-response curves and determine effective concentration inhibiting growth by 50% (EC₅₀). Categorize isolates based on resistance factors (RF = EC₅₀ resistant / EC₅₀ sensitive) [2].

Molecular Detection Methods

Molecular markers provide rapid resistance monitoring:

  • G143A Mutation Detection: Design PCR primers flanking cytochrome b codon 143. Use allele-specific PCR, RFLP analysis, or sequencing to detect mutation. CAPS marker analysis can distinguish resistant and sensitive alleles [2].

  • qPCR Assays for Gene Expression: Evaluate expression levels of MFS transporter genes and other potential resistance mediators using RT-qPCR with normalization to housekeeping genes [2].

  • Mitochondrial Heterogeneity Assessment: Use cloning and sequencing of cytochrome b PCR products to detect heteroplasmy. Sensitive techniques can identify subpopulations with differing resistance genotypes [2].

Resistance Detection Workflow

G cluster_assay Phenotypic Assay Details cluster_molecular Molecular Detection Methods Start Field Sample Collection Isolation Pathogen Isolation & Single-Spore Purification Start->Isolation Phenotypic In Vitro Sensitivity Assay EC₅₀ Determination Isolation->Phenotypic Molecular Molecular Analysis PCR/Sequencing Isolation->Molecular Interpretation Data Interpretation & Resistance Categorization Phenotypic->Interpretation Molecular->Interpretation A1 Prepare this compound Serial Dilutions A2 Inoculate Fungal Suspensions A1->A2 A3 Measure Growth Inhibition A2->A3 A4 Calculate EC₅₀ Values A3->A4 M1 DNA Extraction M2 Cytochrome b Gene Amplification M1->M2 M3 G143A Mutation Detection M2->M3 M4 Gene Expression Analysis M2->M4

This workflow illustrates the integrated approach for detecting and characterizing this compound resistance using both phenotypic and molecular methods.

Resistance Management Strategies

Fungicide Resistance Management Table

Table: Comprehensive this compound Resistance Management Strategies

Strategy Implementation Technical Basis Research Evidence
Fungicide Rotation Rotate with different FRAC groups (e.g., DMIs, SDHIs) applying maximum 4 applications per season with non-QoI fungicides between cycles [3]. Reduces selection pressure; allows sensitive genotypes to re-establish in population. C. cassiicola resistance frequency reached 90% with continuous use; rotations reduce resistance development [2].
Tank Mixing Combine with multi-site inhibitors (captan, mancozeb) at half rates (e.g., 2.5 lb/A Captan 80WDG) [3]. Multi-site actives maintain control efficacy while reducing selection for single-gene mutations. Field trials show improved disease control and delayed resistance emergence with proper mixtures [3].
Application Timing Apply preventatively before infection events; avoid post-infection applications [4]. Maximizes protection of healthy tissue before pathogen establishment. QoIs protect plant surfaces from initial infection when applied before rain/infection events [4].
Application Technique Apply full coverage (no alternate row middles); use highest labeled rates [3]. Ensures uniform distribution and effective concentrations throughout canopy. Sub-lethal exposure promotes selection of resistant strains; complete coverage minimizes this risk [4].
Resistance Monitoring Conduct annual sensitivity screening of pathogen populations; track EC₅₀ shifts [2]. Enables early detection of resistance development before field failures occur. Documented EC₅₀ values increased from 0.01-0.83 μg/mL (sensitive) to >55 μg/mL (resistant) in C. cassiicola [2].
Integrated Resistance Management
  • Anti-Resistance Spray Programs: Implement the two-spray rule - no more than two consecutive applications of QoI fungicides before switching to different mode-of-action groups. In apple production systems, researchers recommend limiting total seasonal applications to four or fewer of all QoI fungicides combined, regardless of formulation [3].

  • Biological Control Combinations: Explore integration with compatible biocontrol agents (BCAs) that demonstrate inherent resistance to this compound. Trichoderma spp. and bacterial BCAs can provide additional disease control while allowing reduced fungicide doses. Always verify compatibility in vitro before field implementation [5].

  • Cultural Practices: Supplement chemical controls with resistant cultivars, sanitation, and canopy management to reduce pathogen inoculum and disease pressure, thereby decreasing selection for resistant genotypes [6].

Experimental Protocols & Troubleshooting

Detailed Laboratory Protocols

Protocol 1: Cytochrome b Gene Sequence Analysis for G143A Detection

  • DNA Extraction: Isolate genomic DNA from fresh mycelia or spores using CTAB method or commercial kits. Verify quality by spectrophotometry (A260/A280 ≈ 1.8-2.0) and gel electrophoresis [2].

  • PCR Amplification: Design primers flanking cytochrome b codon 143: Forward 5'-GGTATGTCTTAGGTTATGG-3', Reverse 5'-CCATCCAATAATTATCCTA-3'. Use touchdown PCR: initial denaturation 94°C/3min; 10 cycles of 94°C/30s, 55-45°C/30s (-1°C/cycle), 72°C/1min; 25 cycles of 94°C/30s, 45°C/30s, 72°C/1min; final extension 72°C/7min [2].

  • Sequence Analysis: Purify PCR products, sequence with both forward and reverse primers. Align sequences with reference sensitive isolate. Identify GGT (glycine) to GCT (alanine) mutation at position 143 [2] [1].

Protocol 2: MFS Transporter Gene Expression Analysis

  • RNA Extraction: Harvest mycelia from this compound-amended and unamended media during early log growth. Use TRIzol method with DNase treatment. Verify RNA integrity (RIN >8.0) [2].

  • cDNA Synthesis: Use 1μg total RNA with reverse transcriptase and oligo-dT primers according to manufacturer protocols [2].

  • qPCR Analysis: Design primers for target MFS transporter genes and reference genes (β-tubulin, actin). Use SYBR Green master mix with cycling: 95°C/10min; 40 cycles of 95°C/15s, 60°C/1min. Calculate relative expression using 2^(-ΔΔCt) method [2].

Frequently Asked Questions

Q1: We're observing reduced field efficacy but in vitro assays show sensitivity. What mechanisms could explain this discrepancy?

  • Potential Causes: This pattern suggests non-target site resistance or mitochondrial heterogeneity. MFS transporter-mediated efflux may confer moderate resistance in planta that isn't detected in standard sensitivity assays. Heteroplasmy can also create subpopulations where in vitro conditions favor sensitive mitochondria, while field conditions select for resistant subpopulations [2].

  • Recommended Actions:

    • Perform gene expression analysis of MFS transporters in field-collected isolates
    • Conduct plating assays on discriminatory doses (e.g., 10 μg/mL this compound)
    • Implement clone sequencing of cytochrome b to detect heteroplasmy [2]

Q2: How quickly can resistance develop in pathogen populations?

  • Documented Evidence: In Corynespora cassiicola, resistance frequency reached up to 90% over a 12-year monitoring period (2008-2020). However, in some pathosystems like Colletotrichum fructicola in apples, control failures and resistance confirmation occurred within just 4 years of intensive fungicide use [2] [3].

  • Risk Factors: Resistance development accelerates with frequent applications, sub-lethal doses, poor coverage, and absence of tank mix partners. Pathogens with high genetic diversity and sporulation capacity present higher resistance risks [4].

Q3: What molecular techniques are most reliable for early resistance detection?

  • Primary Recommendation: Allele-specific PCR for G143A mutation provides rapid, high-throughput screening. For unknown resistance mechanisms, EC50 monitoring with population shift analysis remains the gold standard for detecting both qualitative and quantitative resistance [2] [4].

  • Emerging Approaches: RNA-seq analysis of field populations exposed to this compound can identify novel resistance mechanisms and expression markers before they become fixed in populations [2].

Q4: Are there cross-resistance concerns between this compound and other fungicides?

  • QoI Cross-Resistance: Typically complete cross-resistance occurs among all QoI fungicides (this compound, azoxystrobin, pyraclostrobin) due to shared target site. Isolates with G143A mutation will display resistance across this chemical class [3].

  • Other Fungicide Classes: Research in Fusarium oxysporum f. sp. melonis found no cross-resistance with DMI fungicides (flutriafol, prochloraz, tebuconazole). Interestingly, negative cross-resistance was observed with carbendazim and fluazinam, potentially creating opportunities for synergistic combinations [1].

Emerging Research & Future Directions

Novel Applications and Research Frontiers

Recent studies have identified unexpected applications for this compound beyond traditional plant pathology. Interestingly, research has demonstrated that this compound effectively blocks growth of Theileria parasites in infected lymphocytes and macrophages, with efficacy comparable to the standard anti-theilerial drug Buparvaquone. Notably, this compound remained effective against Buparvaquone-resistant strains, suggesting potential for drug repurposing in veterinary and human medicine [7].

Environmental Considerations

Ecotoxicity studies reveal that this compound presents significant risks to aquatic ecosystems, with developmental toxicity observed in zebrafish at environmental concentrations. Researchers should consider these findings when designing field studies and environmental monitoring programs. This compound exposure disturbs carbohydrate and lipid metabolism in adult zebrafish through effects on ABC transporters, highlighting potential non-target impacts on vertebrate systems [8].

Additionally, soil ecology studies demonstrate that this compound can significantly alter soil bacterial community structure and inhibit key functional genes involved in nitrogen cycling (amoA, nirK, nirS) and carbon fixation (cbbL). These impacts on soil microbial ecosystems should be considered in resistance management strategies that incorporate cultural practices and soil health approaches [9].

References

optimizing trifloxystrobin spray coverage efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Optimization Parameters for Spray Application

The tables below summarize key parameters influencing trifloxystrobin spray coverage and efficacy, based on recent field studies.

Table 1: UAVAS (Drone) Flight Parameters for Spray Deposition [1]

Parameter Effect on Spray Coverage & Deposition Optimal Range for Coverage
Flight Speed Slower speeds (e.g., 4 m/s) significantly increase spray coverage and droplet density. 4 m/s
Droplet Size Finer droplets (150 µm) maximize coverage and density; larger droplets (350 µm) improve swath uniformity. 150 µm (for coverage) / 350 µm (for uniformity)
Application Volume Higher volumes (e.g., 28.10 L/ha) result in greater spray coverage. 28.10 L/ha
Flight Altitude Lower altitudes (e.g., 2-2.5 m) reduce drift and improve deposition on the target. 2 - 2.5 m

Table 2: Comparative Application Methods & Fungicide Properties [2] [3] [4]

Factor Consideration for this compound

| Application Method | Ground Sprayers typically use higher carrier volumes (e.g., 15 GPa) and show greater deposition. Drone (UAV) Sprayers use lower volumes (e.g., 2.5-5 GPa) and can be equally effective for disease control but require careful parameter setup. [2] | | Swath Width | For a DJI T10 drone, a 10-ft swath width was appropriate. Always verify swath coverage, as deposition can be uneven across the swath, especially in windy conditions. [2] | | Fungicide Properties | MOA: QoI (Strobilurin), FRAC Group 11. [3] [5] [4] Mobility: Mesostemic with translaminar movement and vapor phase activity, providing protective and curative action. [3] | | Resistance Risk | High. Do not make more than three applications per season or two consecutive applications of the same FRAC code. Always rotate with unrelated fungicides. [5] [4] |

Experimental Protocols for Measuring Efficacy

To ground-truth the efficacy of your spray applications in field trials, you can adopt the following methodologies from recent research.

1. Measuring Spray Coverage and Deposition [2]

  • Materials: Spray solution mixed with a fluorescent tracer (e.g., PTSA at 600 ppm) or a visible dye (e.g., basic violet 10, acid blue 009).
  • Procedure:
    • Apply the treated spray solution to experimental plots using your chosen method (e.g., drone vs. ground).
    • Place phytochrome spray cards (e.g., 10 per plot) throughout the canopy and on the ground to determine swath width and uniformity.
    • Collect leaf samples (e.g., 5 leaves per plot) immediately after application.
  • Analysis:
    • Spray Coverage: Analyze the spray cards using image scanning and processing software to calculate the percentage of surface area covered by dye.
    • Spray Deposition: Rinse the collected leaves with a known volume of isopropyl alcohol to dissolve the fluorescent tracer. Measure the fluorescence of the rinseate using a fluorometer and compare it to a calibration curve to calculate the deposition in µL/cm².

2. Assessing Fungicide Efficacy on Disease Control [2] [5]

  • Trial Design: Establish plots in a randomized complete block design with multiple replications (e.g., 4 times). Include a non-treated control plot.
  • Disease Assessment: For foliar diseases, rate the percent disease severity on specific leaves (e.g., the ear leaf in corn) at key growth stages. For example, assess 10 plants per plot at the dough (R4) stage. [2]
  • Data Analysis: Analyze disease severity and yield data using mixed model analysis of variance (ANOVA) to determine if differences between application methods or parameters are statistically significant.

The following workflow diagram outlines the key steps in this experimental process:

G cluster_1 Sample Collection Methods start Start Experiment prep Prepare Tracer Solution start->prep apply Apply Spray Treatment prep->apply collect Collect Field Samples apply->collect card Spray Cards (for coverage %) collect->card leaf Leaf Samples (for deposition µl/cm²) collect->leaf disease Plant Tissue (for disease severity) collect->disease analyze Analyze Samples assess Assess Disease & Yield analyze->assess result Evaluate Efficacy assess->result card->analyze Image Analysis leaf->analyze Fluorometry disease->assess

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Even with a calibrated drone, my spray coverage is uneven across the swath. What could be wrong?

  • Potential Cause: Spray drift and movement, even at low wind speeds (below 4.4 mph), can cause uneven deposition, often with greater coverage on the downwind edge of the swath. [2]
  • Solution: Conduct a swath pattern test using water-sensitive papers or spray cards stretched across the ground before the actual application. Use analysis software (e.g., Swath GobblerTM) to determine the effective swath width and overlap for your specific drone model and settings. Avoid spraying in windy conditions.

Q2: Why is my disease control poor despite good spray coverage measured on cards?

  • Potential Causes:
    • Application Timing: this compound is best used as a protectant fungicide. Applications made after disease establishment will have reduced efficacy. [4]
    • Low Disease Pressure: Efficacy trials can be inconclusive if natural disease pressure is low, as seen in drought conditions. [2]
    • Fungicide Resistance: Pathogen populations may have developed resistance to strobilurin (QoI) fungicides. [4]
  • Solutions: Ensure applications are made before infection under favorable disease conditions. If resistance is suspected, rotate to a fungicide with a different FRAC group (not 11) and consider using pre-formulated mixtures with multiple modes of action. [5] [4]

Q3: How do I choose between a drone and a ground sprayer for my trial?

  • Decision Factors:
    • Use a ground sprayer when conditions allow (accessible terrain, no risk of crop damage) and when the goal is to achieve the highest possible level of canopy deposition. [2]
    • Opt for a drone for late-season applications on tall crops, in wet or inaccessible fields, or when a rapid application is needed. Note that drones use lower volumes, so optimization of flight parameters is critical to match the efficacy of ground rigs. [2] [1]

References

trifloxystrobin degradation soil microbial activity

Author: Smolecule Technical Support Team. Date: February 2026

Trifloxystrobin Degradation Dynamics in Soil

The dissipation of this compound in soil is influenced by environmental conditions. The table below summarizes its degradation half-lives from various studies.

Soil Type / Condition Degradation Half-Life (Days) Study Context / Key Finding
Artificial & Brown Soil (Lab) 20.4 - 24.7 days [1] Dissipation in controlled laboratory earthworm study.
Field Conditions 5.0 - 9.8 days [1] Faster degradation under real-world field conditions.
Greenhouse Soil (Light) 2.5 days [2] Photodegradation was a significant dissipation pathway.
Greenhouse Soil (Dark) 2.6 days [2] Degradation in the dark, simulating covered greenhouse conditions.
Edible Rose Petals (Field) 1.2 - 2.7 days [3] Dissipation on crop surfaces, not in soil, provided for context.

Ecotoxicological Effects on Soil Organisms

This compound can induce subchronic toxic effects in soil invertebrates like earthworms (Eisenia fetida), even at low concentrations.

  • Oxidative Stress: Exposure to this compound in soil leads to the accumulation of Reactive Oxygen Species (ROS) in earthworms, which can cause cellular damage [1].
  • Antioxidant Response: Earthworms exhibit a changing response in antioxidant enzyme activity. In brown soil, activities of superoxide dismutase (SOD) and catalase (CAT) were typically inhibited after longer exposure (56 days), while the detoxifying enzyme glutathione S-transferase (GST) was often induced [1].
  • DNA Damage: The oxidative stress induced by this compound can ultimately lead to DNA damage in earthworms, as measured by the biomarker 8-hydroxydeoxyguanosine [1].

The following workflow diagram illustrates the sequence of toxicological events observed in earthworms after exposure to this compound.

G This compound This compound Mitochondrial_Inhibition Inhibition of Mitochondrial Respiration This compound->Mitochondrial_Inhibition ROS_Production Accumulation of Reactive Oxygen Species (ROS) Mitochondrial_Inhibition->ROS_Production Antioxidant_Response Antioxidant System Response (SOD, CAT, GST) ROS_Production->Antioxidant_Response Oxidative_Damage Oxidative Damage (e.g., Lipid Peroxidation) Antioxidant_Response->Oxidative_Damage If overwhelmed DNA_Damage DNA Damage Oxidative_Damage->DNA_Damage

Methodologies for Assessing Soil Microbial Activity

While the search results do not contain a specific protocol for this compound, the following well-established methods are standard for evaluating pesticide effects on soil microbes.

Fluorescence In Situ Hybridization (FISH) with Membrane Filtration

This method allows for the identification, counting, and size-classification of active soil bacteria based on their high ribosomal RNA content [4].

  • Key Steps:
    • Soil Fixation: Homogenize and fix soil samples in a paraformaldehyde solution [4].
    • Hybridization: Incubate fixed soil slurries with a fluorescently labelled oligonucleotide probe (e.g., EUB338 for most bacteria) targeting 16S rRNA [4].
    • Membrane Filtration: Collect the bacteria onto a black polycarbonate filter (0.2 μm pore size) to separate them from soil particles [4].
    • Microscopy & Enumeration: Count the fluorescently labelled cells under an epifluorescence microscope. The counts represent the population of "active" bacteria with high ribosome content [4].
Live-FISH for Cell Sorting and Cultivation

A modified FISH protocol ("live-FISH") can be used to sort specific microbial groups for further cultivation, without fixing and thereby killing the cells [5].

  • Key Modifications:
    • Omit Fixation: Do not use paraformaldehyde [5].
    • Chemical Transformation: Use a heat shock step with calcium chloride to introduce probes into living cells, avoiding harsh ethanol treatments [5].
    • Viable Cell Sorting: After hybridization, use Fluorescence-Activated Cell Sorting (FACS) to isolate living, probe-labelled cells for cultivation on non-selective media [5].

Important Considerations for Researchers

  • Soil Properties Matter: The toxicity of this compound to earthworms can vary significantly between artificial and natural soils, highlighting the need to consider soil physicochemical properties in experimental design [1].
  • Metabolites can be More Toxic: The primary acid metabolite of this compound (CGA321113) has been reported to exhibit greater toxicity and higher mobility in the environment than the parent compound [1] [3] [6].
  • Existing Methodologies are Adaptable: The core principles of the FISH technique are well-established and can be adapted to study the impact of this compound on specific microbial groups in soil by selecting appropriate phylogenetic probes.

References

addressing trifloxystrobin genotoxicity Allium cepa model

Author: Smolecule Technical Support Team. Date: February 2026

Genotoxicity of Trifloxystrobin: A Technical Overview

This compound (TFS), a strobilurin fungicide, has been demonstrated to induce multifaceted toxicity in the Allium cepa model system. The effects are dose-dependent and can be measured across physiological, cytogenetic, biochemical, and anatomical endpoints [1].

The table below summarizes the key toxic effects observed from TFS exposure in Allium cepa:

Endpoint Category Specific Parameter Observed Effect (vs. Control) Doses Applied (TFS)
Physiological Root Elongation Decreased [1] 0.2, 0.4, 0.8 g/L [1]
Weight Gain Decreased [1] 0.2, 0.4, 0.8 g/L [1]
Germination/Rooting Ratio Decreased [1] 0.2, 0.4, 0.8 g/L [1]
Cytogenetic Mitotic Index (MI) Decreased [1] [2] 0.2, 0.4, 0.8 g/L [1]
Micronucleus (MN) Frequency Increased [1] [2] 0.2, 0.4, 0.8 g/L [1]
Chromosomal Aberrations (CAs) Frequency Increased [1] [2] 0.2, 0.4, 0.8 g/L [1]
Biochemical Lipid Peroxidation (MDA level) Increased [1] 0.2, 0.4, 0.8 g/L [1]
Antioxidant Enzymes (SOD & CAT) Increased activity [1] 0.2, 0.4, 0.8 g/L [1]
Anatomical Meristematic Cell Structure Damage (e.g., flattened nuclei, damaged cortex) [1] 0.2, 0.4, 0.8 g/L [1]

Core Experimental Protocol & Workflow

The Allium cepa test is a robust, standardized bioassay for genotoxicity monitoring. Its reliability stems from the high sensitivity of meristematic cells and the ease of observing its large, few chromosomes (2n=16) [3].

The following diagram outlines the key stages of a typical Allium cepa genotoxicity experiment:

workflow Start Start: Bulb Selection & Preparation A Phase 1: Root Growth Initiation - Scrape bulb base - Place in tap water - Grow roots to 0.5-2 cm Start->A B Phase 2: Treatment Exposure - Transfer bulbs to test solutions - Immerse only root base - Exposure: 24h - 96h A->B C Phase 3: Sample Collection & Fixation - Cut 1 cm root tips - Fix in Clarke's solution (3:1 Ethanol:Glacial Acetic Acid) B->C D Phase 4: Slide Preparation - Hydrolyze in 1N HCl - Stain with Acetocarmine - Squash preparation C->D E Phase 5: Microscopic Analysis - Score Mitotic Index (MI) - Score Micronucleus (MN) - Score Chromosomal Aberrations (CAs) D->E End Data Interpretation & Reporting E->End

Detailed Key Protocols

1. Test Material Preparation

  • Bulb Selection: Use healthy Allium cepa bulbs of similar size (e.g., ~11 ±1 g or 1.5-2.0 cm diameter) that have not been treated with other fungicides [1] [3]. Lightly scrape the base to encourage uniform root growth [3].
  • Solution Preparation: Prepare TFS solutions in tap water. A commercially available formulation containing 50% TFS was used in one study, with doses of 0.2, 0.4, and 0.8 g/L. A negative control group should be treated with tap water only [1]. Solutions should be renewed daily to maintain concentration [1].

2. Cytogenetic Analysis (Slide Preparation & Scoring)

  • Fixation: Fix root tips in Clarke's fixative (3 parts ethanol : 1 part glacial acetic acid) for 2 hours [1].
  • Hydrolysis & Staining: Hydrolyze fixed roots in 1N HCl at 60°C for 10-13 minutes, then stain with 1% acetocarmine for several hours or overnight [1].
  • Slide Making: Prepare slides using the squash technique [1].
  • Scoring: For each bulb/treatment, analyze a total of 10,000 cells (from 10 slides) to calculate the Mitotic Index (MI), and 1,000 cells to score Micronucleus (MN) and Chromosomal Aberrations (CAs) [1].

3. Biochemical Analysis

  • Lipid Peroxidation (MDA): Homogenize root tissue in trichloroacetic acid (TCA), react the supernatant with thiobarbituric acid (TBA), and measure absorbance at 532 nm [1].
  • Antioxidant Enzymes (SOD & CAT): Homogenize roots in sodium phosphate buffer. SOD activity is measured by its ability to inhibit the photochemical reduction of nitroblue tetrazolium. CAT activity is measured by tracking the decomposition of H₂O₂ at 240 nm [1].

Troubleshooting Common Experimental Issues

Problem: Poor or Uneven Root Growth in Control/Test Bulbs

  • Cause: Bulbs may be old, dormant, or of poor quality. The root primordia may not have been properly exposed.
  • Solution: Select firm, healthy bulbs. Ensure the dry outer layers and old roots are thoroughly removed. Scrape the basal plate lightly to expose the root primordia without causing damage. Pre-germinate bulbs in water until roots reach 0.5-2 cm before treatment [3].

Problem: High Mitotic Index in Control, But No Significant Effect in Treated Groups

  • Cause: The TFS concentration may be too low, or the exposure time may be insufficient.
  • Solution: Run a dose-range finding test first. Consider using higher environmentally-relevant concentrations or extending the exposure time up to 72 or 96 hours. Ensure positive control (e.g., a known mutagen) is effective in your system [3].

Problem: Excessive Cell Debris on Slides, Obscuring Chromosomes

  • Cause: Incomplete hydrolysis or over-staining can make cells difficult to analyze.
  • Solution: Optimize hydrolysis time and temperature. Ensure proper staining duration and destain with 45% acetic acid if necessary to improve clarity [1].

Problem: Inconsistent Biochemical Results (High Variance in SOD/CAT/MDA)

  • Cause: Inconsistent sampling of root tissue or inhomogeneous homogenization.
  • Solution: Precisely weigh the same amount of root tissue from each bulb. Ensure homogenization is thorough and performed on ice to prevent enzyme degradation. Run analyses in triplicate [1].

Key Considerations for Researchers

  • Dose-Dependency: Always include a range of doses. TFS effects are consistently dose-dependent, which strengthens the validity of your conclusions [1].
  • Positive Control: Including a positive control (e.g., a known clastogen) is crucial for validating your experimental protocol and ensuring your system is responsive [3].
  • Biotransformation: Be aware that the genotoxic effects of a parent compound can be altered by metabolic enzymes. Some advanced protocols incorporate liver enzyme fractions (like S9 mix) to simulate mammalian metabolism, which can activate or deactivate toxicants [2].

References

Analytical Methods for Trifloxystrobin Residue Determination

Author: Smolecule Technical Support Team. Date: February 2026

Accurate residue analysis is foundational. The following table summarizes a validated HPLC-MS/MS method suitable for crops like cucumbers [1].

Aspect Protocol Details
Application Determination of trifloxystrobin and its metabolite (this compound acid) in cucumbers.
Extraction Use acidified acetonitrile (2% acetic acid, v/v) [1].
Cleanup Employ primary secondary amine (PSA) and graphitized carbon black (GCB) sorbents [1].
Quantification High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) [1].
Method Performance Recovery rates: 85-103%; Relative Standard Deviation (RSD): ≤ 4.8% [1].

Residue Dynamics and Dietary Risk Assessment

Understanding how residues dissipate in the field and assessing human exposure risk is crucial for designing mitigation strategies.

Residue Dissipation Data: A study on tomatoes applied a formulation of this compound and tebuconazole. The average initial deposits of this compound were 0.40 and 0.76 mg/kg for single and double doses, respectively. The compound degraded rapidly, with a half-life of 1.39 to 1.94 days, indicating it does not persist long in the crop under these conditions [2].

Dietary Risk Assessment: A 2025 study on cucumbers from 12 regions in China provides a robust risk assessment model. At 3 days after treatment, the terminal residues of this compound and its acid metabolite were found to be in the range of <0.01 to 0.013 mg/kg [1].

  • Risk Assessment Method: A chronic dietary risk assessment was conducted using a probabilistic model. The Risk Quotient (RQc) is a key metric, where a value below 100% indicates acceptable risk.
  • Findings: The study concluded an acceptable chronic risk (RQc ≤ 2.476%) for the Chinese population across different demographics. However, it noted that children might be a higher-risk group requiring more research [1].

Frequently Asked Questions (FAQs)

Q1: What is the definition of "residue" for this compound in regulatory enforcement? The enforcement residue definition can vary. For many plant commodities, it is defined as the parent this compound alone. However, for dietary risk assessment, it often includes its major metabolites, commonly the sum of this compound and its acid metabolite (CGA 321113) [3] [4]. Always check the specific regulations of your target region.

Q2: What is the environmental fate of this compound and how does it impact non-target organisms? this compound can enter water bodies through runoff. It is highly toxic to aquatic organisms, with studies showing it can induce developmental toxicity, oxidative stress, and metabolic disturbances in zebrafish at environmental concentrations (μg/L level) [5]. This necessitates careful management to prevent environmental contamination.

Q3: Are there other effective chemical options for disease control that might have lower residue profiles? Chemical groups like strobilurins (e.g., azoxystrobin) and triazoles (e.g., tebuconazole) are widely used. Furthermore, plant defense inducers such as acibenzolar-S-methyl (ASM) offer an alternative strategy by activating the plant's own systemic acquired resistance (SAR), potentially reducing reliance on traditional fungicides [6].

Experimental Protocols & Workflows

To support your experimental design, here are generalized workflows for residue trials and analysis based on the cited studies.

Diagram: Field Trial and Residue Analysis Workflow

cluster_field Field Trial Phase cluster_lab Laboratory Analysis Phase cluster_risk Data & Risk Assessment F1 Design Field Trials (Follow GAP, multiple locations) F2 Apply Fungicide (Max recommended dose, 2 sprays) F1->F2 F3 Collect Samples (At PHI: 3, 5, 7 days after last application) F2->F3 L1 Sample Homogenization (Chop and quartering method) F3->L1 L2 Residue Extraction (Acidified acetonitrile) L1->L2 L3 Sample Cleanup (PSA and GCB sorbents) L2->L3 L4 Instrumental Analysis (HPLC-MS/MS Quantification) L3->L4 R1 Calculate Terminal Residues L4->R1 R2 Model Dietary Intake (Use probabilistic model) R1->R2 R3 Determine Risk Quotient (RQc) R2->R3

Troubleshooting Common Experimental Issues

Issue Possible Cause Solution
Low recovery rates during analysis. Inefficient extraction or cleanup. Ensure the use of acidified acetonitrile and optimize the amount of PSA/GCB sorbents [1].
High background noise in HPLC-MS/MS. Matrix interference. The cleanup step with PSA and GCB is critical for reducing matrix effects in food samples [1].
Residues above Maximum Residue Limit (MRL). Application dose too high or pre-harvest interval too short. Adhere to Good Agricultural Practices (GAP), use the minimum effective dose, and extend the pre-harvest interval based on dissipation studies [2].

References

trifloxystrobin analytical method recovery rate improvement

Author: Smolecule Technical Support Team. Date: February 2026

Validated Analytical Methods for Trifloxystrobin

The table below outlines core parameters from successful analytical methods for this compound in various food matrices.

Parameter Cucumber [1] Rice (Brown Rice) [2] Tomato and Soil [3]
Extraction Acidified acetonitrile (2% acetic acid, v/v) [1] QuEChERS method [2] QuEChERS method [3]
Cleanup PSA and GCB [1] Not specified Not specified
Analysis Instrument HPLC-MS/MS [1] HPLC-MS/MS [2] HPLC-MS/MS [3]
Recovery Rate Range 85–103% [1] 77–85% (this compound & metabolite) [2] 73–99% (this compound) [3]
Relative Standard Deviation (RSD) ≤ 4.8% [1] 1.8–8.7% (this compound & metabolite) [2] < 15% [3]
Limits of Quantification (LOQ) Not explicitly stated 0.001–0.01 mg/kg [2] 0.0005 mg/kg (this compound) [3]

Detailed Experimental Protocols

Here is a detailed breakdown of the methodology that achieved excellent recovery rates for cucumber analysis, which can serve as a robust foundation for your method development.

Sample Preparation (Extraction and Cleanup) for Cucumbers [1]
  • Extraction: Homogenized cucumber samples were extracted with acidified acetonitrile (2% acetic acid, v/v). The inclusion of acid can improve the extraction efficiency of certain pesticides [1].
  • Cleanup: The extract was cleaned up using a combination of:
    • Primary Secondary Amine (PSA): This sorbent is effective in removing various polar organic acids, fatty acids, and sugars.
    • Graphitised Carbon Black (GCB): This sorbent is particularly useful for removing pigmented compounds like chlorophyll, which can be co-extracted from green vegetables and cause matrix effects [1].
  • Analysis: The final extract was filtered through a 0.22 μm polytetrafluoroethylene (PTFE) syringe filter prior to analysis by HPLC-MS/MS [1].

This specific combination of acidified solvent and dual cleanup with PSA and GCB contributed to the high recovery rates (85-103%) and low variability (RSD ≤ 4.8%) reported [1].

Troubleshooting Guide for Recovery Rate Improvement

This workflow diagram outlines a systematic approach to diagnosing and resolving common recovery rate issues:

Start Low Recovery Rate Step1 Check Extraction - Use acidified solvent (e.g., 2% acetic acid in acetonitrile) [1] - Ensure sufficient shaking/vortexing Start->Step1 Step2 Review Cleanup Step - Use PSA for polar impurities [1] - Use GCB for pigments (green tissues) [1] Step1->Step2 Step3 Verify Instrument Calibration - Use matrix-matched standards [2] - Check for signal suppression/enhancement Step2->Step3 Step4 Assess Sample Homogeneity - Ensure thorough homogenization - Check for subsampling error Step3->Step4

Based on the gathered methods and common pitfalls, here are specific actions you can take:

  • If recovery is low: Focus on the extraction efficiency. The use of acidified acetonitrile has proven highly effective [1]. Ensure your sample is thoroughly homogenized and that you are using an adequate volume of solvent with sufficient mixing.
  • If recovery is variable (high RSD): This often points to issues with the cleanup process or sample homogeneity. The combination of PSA and GCB can effectively remove matrix components that cause instability [1]. Also, ensure your sample is perfectly homogenized before subsampling.
  • If matrix effects are high (affecting quantification): The use of matrix-matched standard calibration is critical for accurate quantification, as demonstrated in the rice study [2]. Prepare your calibration standards in a blank matrix extract that matches your samples.

Key Takeaways for Method Improvement

To optimize your this compound analytical method, consider these core strategies derived from the search results:

  • Adopt a Modified QuEChERS Approach: The most successful method for cucumbers used a version of QuEChERS with acidified acetonitrile and a two-sorbent (PSA + GCB) cleanup, yielding excellent recovery and precision [1].
  • Account for the Metabolite: For a complete residue analysis, remember that regulatory frameworks often require monitoring This compound acid (CGA321113) in addition to the parent compound [1] [2]. The analytical method must be validated for both.
  • Always Use Matrix-Matched Standards: To correct for signal suppression or enhancement in the mass spectrometer, calibration curves should be prepared in the same blank matrix as your samples [2].

References

Technical Support Center: Trifloxystrobin Compatibility in Integrated Pest Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trifloxystrobin

This compound is a synthetic methoxyiminoacetate strobilurin fungicide widely used in agricultural systems for controlling fungal pathogens across diverse crops. As a Quinone Outside Inhibitor (QoI) classified under FRAC Group 11, it operates by targeting the mitochondrial respiration pathway in fungal cells, making it a valuable tool in integrated pest management (IPM) programs. [1] [2] The compound exhibits mesostemic activity – it not only remains on leaf surfaces as a protectant but also penetrates the cuticle to provide curative and translaminar activity without moving systemically through the vascular system. [3] This unique combination of properties enables this compound to offer both preventative and curative action against a broad spectrum of fungal pathogens while maintaining favorable environmental profiles when used according to label directions.

For researchers and product development professionals, understanding this compound's complex properties is essential for designing effective IPM strategies. The compound controls key pathogens including Alternaria species, powdery mildews, rusts, Septoria species, and Rhizoctonia solani across crops ranging from cereals and fruits to vegetables and ornamentals. [1] [3] Its additional physiological benefits in plants – including greening effects, improved nitrogen utilization, and delayed senescence – contribute to yield enhancement beyond direct disease control. [2] [3] This technical support document provides comprehensive guidance on this compound's proper use, compatibility considerations, and troubleshooting methodologies for research applications.

Chemical Properties & Regulatory Profile

Fundamental Chemical Characteristics

This compound possesses distinct chemical properties that influence its formulation, environmental behavior, and application efficacy. The compound exhibits geometrical isomerism, forming four distinct E/Z isomers due to the presence of two double bonds in its oxime ether side chain. The commercial formulation primarily contains the EE-isomer, which demonstrates the highest biological activity against fungal pathogens. However, upon exposure to environmental conditions such as sunlight, this compound undergoes photoisomerization, converting into other isomers with significantly reduced fungicidal efficacy. [1] This property must be considered when designing application timing and intervals in research protocols.

Key physical and chemical properties include:

  • Molecular formula: C₂₀H₁₉F₃N₂O₄
  • Molecular mass: 408.37 g/mol
  • Melting point: 72.9°C
  • Water solubility: 0.61 mg/L at 20°C (pH 7) – classified as low
  • Vapor pressure: 3.4 × 10⁻³ mPa at 25°C
  • Octanol-water partition coefficient (log P): 4.5 at 25°C [1] [3]

The combination of low aqueous solubility and high lipophilicity explains this compound's strong adsorption to the waxy cuticular layers of plants, contributing to its mesostemic activity and rainfastness shortly after application. These properties also limit its potential for groundwater leaching, though researchers should note its high toxicity to aquatic organisms in direct exposure scenarios. [1]

Regulatory Status and Environmental Fate

This compound maintains approved status under EC Regulation 1107/2009 across most European Union member states, with current inclusion expiration dated 31/07/2033. [1] The compound is not currently listed as a candidate for substitution in the EU, indicating a favorable regulatory assessment of its risk-benefit profile when used according to label directions. Globally, this compound sees use in major agricultural markets including the United States, Australia, Iran, and Morocco. [1]

Table: Environmental Fate and Ecotoxicological Profile of this compound

Parameter Value Implications for Research & Use
Soil DT₅₀ Not persistent Rapid degradation reduces residual environmental impact
Aqueous photolysis DT₅₀ 31.5 hours (pH 7, 25°C) Moderate persistence in aquatic environments
Hydrolysis DT₅₀ 11.4 weeks (pH 7) Relatively stable in neutral water
Fish LC₅₀ (96h) 0.015 mg/L (rainbow trout) Highly toxic to aquatic organisms
Daphnia LC₅₀ (48h) 0.016 mg/L Highly toxic to aquatic invertebrates
Earthworm LC₅₀ (14d) >1000 mg/kg soil Low toxicity to soil organisms
Bee LD₅₀ (oral) >200 μg/bee Low risk to honeybees at field rates
Bird LD₅₀ (oral) >2000 mg/kg (bobwhite quail) Low acute toxicity to birds

[1] [3]

From an environmental fate perspective, this compound exhibits low persistence in soil and water systems, with rapid dissipation reducing long-term accumulation concerns. [1] However, researchers must implement strict containment measures for runoff and spray drift mitigation due to its high toxicity to fish and aquatic invertebrates, where acute ecotoxicity values fall below 0.1 mg/L. [1] The compound demonstrates low risk to honeybees, earthworms, and birds when used as directed, supporting its compatibility with IPM programs that conserve beneficial organisms.

Mode of Action & Efficacy Profile

Biochemical Targeting and Fungicidal Activity

This compound operates as a respiratory inhibitor in fungal cells, specifically binding to the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. [2] [4] This binding action blocks electron transfer at the quinol oxidation site (Qo site), disrupting the energy production pathway essential for fungal cell survival. The inhibition of adenosine triphosphate (ATP) synthesis prevents fungal spores from germinating and developing, leading to cellular energy depletion and eventual fungal death. [4] This mode of action categorizes this compound as a QoI fungicide (Quinone Outside Inhibitor) under FRAC Group 11, characterized by a high risk of resistance development without proper management strategies. [2]

The fungicidal activity of this compound manifests primarily as preventative action by inhibiting spore germination on plant surfaces, though it also exhibits curative properties during early infection stages. [2] Its mesostemic characteristics – strong cuticular adsorption with limited penetration – create a protective barrier that prevents fungal establishment while providing some suppression of established infections. Unlike fully systemic fungicides, this compound does not translocate through the vascular system, but rather moves locally through tissues and exhibits vapor phase activity that redistributes the compound within the crop canopy. [3]

G This compound Fungicidal Mode of Action FungalSpore Fungal Spore Germination Mitochondrion Fungal Mitochondrion FungalSpore->Mitochondrion ElectronTransport Electron Transport Chain Mitochondrion->ElectronTransport CytochromeBC1 Cytochrome bc1 Complex (Complex III) ElectronTransport->CytochromeBC1 ATPProduction ATP Synthesis Disruption CytochromeBC1->ATPProduction inhibits CellularDeath Fungal Cell Death ATPProduction->CellularDeath TrifloxystrobinApp This compound Application LeafSurface Leaf Surface Absorption TrifloxystrobinApp->LeafSurface VaporPhase Vapor Phase Movement TrifloxystrobinApp->VaporPhase CuticularPenetration Cuticular Penetration LeafSurface->CuticularPenetration VaporPhase->FungalSpore protects canopy CuticularPenetration->FungalSpore prevents

Visualization: Biochemical pathway of this compound's fungicidal activity showing mitochondrial targeting and dual mobility patterns.

Plant Health Benefits and Disease Control Spectrum

Beyond direct fungicidal activity, this compound induces physiological enhancements in treated plants that contribute to overall crop health and productivity. These include inhibition of ethylene production, which slows senescence processes and maintains chlorophyll production – manifesting as the characteristic "greening effect" observed in treated cereals. [2] Additionally, the compound promotes improved nitrogen metabolism and utilization, allowing plants to maintain protein levels at higher yields while enhancing water use efficiency through reduced transpiration. [3] Some studies also indicate strengthened cell walls through lignification, contributing to improved standability in cereal crops.

This compound demonstrates efficacy against a broad spectrum of fungal pathogens across multiple classes, including ascomycetes, basidiomycetes, deuteromycetes, and oomycetes. [3] Its activity is particularly pronounced during early infection cycles, making timing critical for optimal performance.

Table: Efficacy Spectrum and Application Guidelines for this compound

Target Pathogen/Disease Crop Examples Application Rate Efficacy Rating
Powdery mildew Apples, cucurbits, grapes 6.25-12.5 g ai/hL High
Rusts Cereals, peanuts, turf 70-187.5 g ai/ha Moderate to High
Septoria tritici Wheat 125-187.5 g ai/ha High (superior to other strobilurins)
Rhynchosporium secalis Barley 125-187.5 g ai/ha High (superior to other strobilurins)
Alternaria spp. Potatoes, vegetables 104-140 g ai/ha Moderate to High
Botrytis & Blights Various fruits, vegetables Crop-specific rates Moderate (suppression)
Yellow & Brown Rust Wheat 125-187.5 g ai/ha Moderate (inferior to azoxystrobin)

[1] [3]

Research comparisons indicate this compound often provides superior control of certain pathogens like Septoria tritici in wheat and Rhynchosporium secalis in barley compared to other strobilurins, though it may show reduced efficacy against other diseases such as yellow and brown rust in wheat compared to azoxystrobin. [3] This highlights the importance of pathogen-specific selection in research protocols rather than assuming class-wide consistency among strobilurin fungicides.

IPM Integration & Resistance Management

Resistance Management Strategies

The high resistance risk associated with QoI fungicides like this compound necessitates careful resistance management planning in research and development programs. [2] Target-site mutations, particularly the G143A substitution in the cytochrome b gene, can confer complete resistance to all Group 11 fungicides, rendering them ineffective against resistant pathogen populations. To mitigate this risk, researchers should implement several key strategies:

  • Mixture with partners: Always combine this compound with fungicides from different FRAC groups, particularly those with multi-site activity (e.g., chlorothalonil, mancozeb) or different single-site actions (e.g., DMIs, SDHIs). Each partner must be used at rates that provide effective disease control independently. [2] [3]

  • Application limitation: Restrict the number of this compound applications to one or two per season depending on the crop and disease pressure, rotating with non-QoI fungicides for subsequent treatments. [2]

  • Application timing: Apply early in the disease cycle when pathogen populations are lowest and genetic diversity most limited, as QoIs are most effective against early infection stages. [2]

  • Monitoring and detection: Implement regular resistance monitoring protocols using molecular assays for target-site mutations or bioassays to detect shifts in sensitivity within pathogen populations. [2]

G This compound Resistance Management Strategy Start Resistance Management Planning Monitoring Pathogen Population Monitoring Start->Monitoring Mixture Combine with Non-QoI Partners (FRAC Groups 3, 7, M) Start->Mixture Rotation Rotate Mode of Action Between Applications Start->Rotation Timing Apply Early in Disease Cycle Start->Timing LimitUse Limit Seasonal Applications (1-2 max per season) Start->LimitUse Evaluation Evaluate Efficacy and Resistance Development Monitoring->Evaluation continuous Mixture->Evaluation Rotation->Evaluation Timing->Evaluation LimitUse->Evaluation

Visualization: Integrated resistance management approach for this compound use in research and development programs.

Compatibility with IPM Programs

This compound demonstrates several characteristics that enhance its compatibility with integrated pest management frameworks when used appropriately. Its favorable ecotoxicological profile toward beneficial arthropods – including predatory mites, parasitic wasps, and ground-dwelling predators – allows preservation of natural enemy communities that contribute to biological control. [3] The compound's vapor phase activity enables redistribution to unsprayed surfaces, improving coverage and disease control within dense canopies where spray penetration may be limited. [2] [3]

For optimal IPM integration, researchers should:

  • Time applications to coincide with early disease development stages while minimizing impact on beneficial insect activity periods
  • Utilize vapor activity in canopy management by applying during conditions that promote appropriate redistribution (moderate temperatures, adequate humidity)
  • Select tank-mix partners that preserve beneficial organisms while providing complementary disease control
  • Combine with cultural controls such as crop rotation, resistant varieties, and sanitation practices to reduce dependency on chemical controls
  • Implement monitoring protocols for both disease development and beneficial insect populations to make informed treatment decisions

Manufacturer recommendations indicate this compound is suitable for IPM programs when used as part of a spray program alternating with fungicides having different modes of action. [3] In cereals specifically, this compound should be used in mixtures with triazoles such as cyproconazole or epoxiconazole, while in fruit and vegetable crops, alternation with different MOA fungicides is essential. [3]

Experimental Protocols & Methodologies

Efficacy Trial Design and Implementation

Well-designed efficacy trials are essential for evaluating this compound performance under controlled conditions. The following protocol provides a framework for generating reliable, reproducible data on disease control and plant health effects:

Experimental Setup:

  • Utilize randomized complete block designs with a minimum of four replications to account for field variability
  • Include positive controls (standard fungicides), negative controls (untreated), and reference standards (other strobilurins) for comparative assessment
  • Implement spreader rows of susceptible cultivars or artificial inoculation to ensure uniform disease pressure
  • Maintain buffer zones between treatments to prevent cross-contamination via drift or vapor movement

Application Parameters:

  • Apply using calibrated equipment that simulates commercial application conditions (e.g., backpack sprayers with flat-fan nozzles)
  • Implement application timing based on disease development stages rather than calendar dates
  • Use recommended rates spanning the label range (e.g., 125-187.5 g ai/ha for cereals, 3.75-7.5 g ai/hL for apples) to establish dose-response relationships
  • Include multiple application timings (e.g., preventive, curative, eradicant) to characterize activity across infection stages

Data Collection:

  • Assess disease severity using standardized rating scales (e.g., 0-100% leaf area affected) at regular intervals (7, 14, 21 days after application)
  • Measure yield components (where applicable) including quantity and quality parameters
  • Document phytotoxicity symptoms using standardized scales (0-100%) at 3, 7, and 14 days after application
  • Evaluate plant health indicators including chlorophyll content (SPAD meters), normalized difference vegetation index (NDVI), and visual greening effects
Environmental Fate and Ecotoxicology Studies

Understanding the environmental behavior and non-target impacts of this compound is critical for sustainable IPM integration. The following methodologies support comprehensive environmental profiling:

Soil and Water Persistence Studies:

  • Conduct laboratory dissipation studies using ¹⁴C-labeled this compound to track mineralization, formation of bound residues, and metabolite identification
  • Determine soil half-life (DT₅₀) under controlled conditions (20°C, pF 2-3) using three soil types varying in pH, organic matter, and texture
  • Evaluate aqueous photolysis using simulated sunlight (xenon arc lamp) following OECD Test Guideline 316
  • Assess hydrolytic stability at pH 4, 7, and 9 following OECD Test Guideline 111

Ecotoxicological Assessments:

  • Perform acute toxicity studies with aquatic organisms (daphnia, algae, fish) following OECD guidelines under GLP conditions
  • Conduct sublethal effect studies on beneficial arthropods (predatory mites, parasitic wasps) using extended exposure durations
  • Implement mesocosm or semi-field studies to assess population-level effects under realistic exposure scenarios
  • Evaluate soil microbial community impacts using phospholipid fatty acid (PLFA) analysis or molecular techniques
Formulation Compatibility and Tank-Mix Testing

Determining compatibility with other IPM inputs is essential for practical implementation. The following systematic approach assesses physical and biological compatibility:

Physical Compatibility Testing:

  • Prepare tank-mixtures at highest recommended concentrations using standard water qualities (varying pH, hardness)
  • Conduct jar tests with sequential addition of products according to manufacturer instructions (WALFA protocol: Wetters, Agitates, Liquids, Flowables, Agitates)
  • Evaluate physical stability immediately after mixing and at 0.5, 1, 2, and 4-hour intervals
  • Assess for incompatibility indicators including separation, sedimentation, flocculation, heat generation, or viscosity changes

Biological Compatibility Assessment:

  • Implement greenhouse bioassays using key target pathogens to identify synergistic or antagonistic interactions
  • Apply Colby's method for evaluating mixture interactions: E = X + Y - (XY/100), where E is expected response and X, Y are individual effects
  • Conduct field validation trials with compatible mixtures identified in laboratory screens
  • Evaluate plant safety through specialized phytotoxicity assessments under controlled environmental conditions

Troubleshooting & FAQ

Common Application Issues and Solutions

Table: Troubleshooting Guide for this compound Research Applications

Problem Possible Causes Solutions Preventive Measures
Reduced efficacy Application timing too late Apply preventively before infection Monitor disease development; use forecasting models
Resistant pathogen populations Test for sensitivity; rotate MOA Implement anti-resistance strategies preemptively
Incomplete coverage Adjust volume, pressure, nozzle type Use appropriate adjuvant; verify spray distribution
Phytotoxicity Tank-mix incompatibility Conduct jar tests before field use Follow compatibility testing protocol
Environmental stress Avoid application during stress conditions Monitor temperature, humidity during application
Rapid degradation High pH spray solution Buffer to neutral pH Test water quality; use buffering adjuvants
UV exposure Include UV protectants Apply during evening hours if feasible
Frequently Asked Technical Questions

Q: What is the difference between this compound and other strobilurin fungicides in terms of plant mobility?

A: this compound exhibits mesostemic activity – it strongly adsorbs to the waxy cuticular layer of plants with some penetration below the surface, providing translaminar movement but no true systemic translocation through the vascular system. [3] This differs from azoxystrobin which has xylem-mobile systemic properties, and from kresoxim-methyl which has stronger vapor phase activity. This compound's unique mobility pattern combines protectant surface activity with limited curative action through cuticular penetration.

Q: How does the vapor phase activity of this compound influence application methods and efficacy?

A: The vapor phase activity allows this compound to redistribute from treated to untreated surfaces within the crop canopy, enhancing coverage and disease control in dense foliage. [2] [3] This property means applications can be optimized by:

  • Timing applications when moderate temperatures (20-25°C) and adequate humidity promote vapor movement
  • Ensuring proper canopy penetration so vapor activity complements rather than replaces good coverage
  • Accounting for potential off-target movement in experimental designs with small plots
  • Utilizing this capability for disease control in hard-to-spray areas of the canopy

Q: What are the critical factors for managing resistance to this compound in research settings?

A: Resistance management should focus on:

  • Mandatory mixing with non-QoI partners, particularly multi-site inhibitors or fungicides with different single-site actions
  • Application limitation to 1-2 exposures per pathogen cycle
  • Early intervention strategies before disease establishment
  • Continuous monitoring for resistance development using molecular markers (G143A mutation) and sensitivity bioassays
  • Programmatic approaches that rotate modes of action throughout the season [2]

Q: What specific considerations apply to this compound use in aquatic environments or near water bodies?

A: Due to its high toxicity to aquatic organisms (fish LC₅₀ = 0.015 mg/L, daphnia LC₅₀ = 0.016 mg/L), researchers must implement strict precautions: [1] [3]

  • Maintain appropriate buffer zones (typically 15-30 meters) from water bodies
  • Avoid application during conditions promoting drift (high winds, temperature inversions)
  • Prevent direct contamination of waterways through runoff or spray drift
  • Consider alternative fungicides with lower aquatic toxicity when working in riparian areas
  • Note that while highly toxic in laboratory settings, the compound rapidly dissipates in aquatic environments (aqueous photolysis DT₅₀ = 31.5 hours)

Conclusion

References

trifloxystrobin vs DMI fungicides efficacy trial

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Efficacy Data Comparison

The table below summarizes the efficacy data for trifloxystrobin and the DMI fungicide difenoconazole from two different studies on different plant pathogens.

Fungicide (Class) Pathogen EC₅₀ Range Preventive Efficacy Curative Efficacy Citation
This compound (QoI) V. inaequalis (Apple Scab) 2.94 – 29.62 µg/mL Significantly higher than curative Lower than preventive [1]
Difenoconazole (DMI) V. inaequalis (Apple Scab) 0.05 – 1.46 µg/mL Up to 85.8% reduction (at 10 µg/mL) Not specified [1]
This compound (QoI) S. sclerotiorum (White Mold) 0.01 – 0.80 µg/mL (mean 0.06 µg/mL) 75.4% (at 100 µg/mL) 61.8% (at 100 µg/mL) [2]

> Note on Data Interpretation: The data for this compound and difenoconazole come from a study on apple scab (Venturia inaequalis) [1], while the data for this compound's activity on white mold (Sclerotinia sclerotiorum) is from a separate study [2]. Efficacy varies significantly across pathogen species, so these values should not be used for direct numerical comparison but to illustrate performance trends.

Detailed Experimental Protocols

The efficacy data presented above were generated using the following standardized in vitro and in vivo methods.

For Apple Scab ( [1])
  • In Vitro Sensitivity Assay: The sensitivity of Venturia inaequalis isolates was tested on agar plates amended with a series of fungicide concentrations. The EC₅₀ value (effective concentration that inhibits growth by 50%) was calculated by measuring the colony diameter after an incubation period.
  • In Vivo Detached Leaf Assay: Apple leaves were treated with fungicides either preventively (before pathogen inoculation) or curatively (after inoculation). Disease severity was assessed by measuring the percentage of leaf area covered by scab lesions, allowing for the calculation of control efficacy.
For White Mold ( [2])
  • Mycelial Growth Inhibition: The baseline sensitivity of Sclerotinia sclerotiorum to this compound was established by exposing fungal mycelia to the fungicide on agar plates. The EC₅₀ was determined based on the reduction in mycelial growth.
  • Protective and Curative Activity on Plants: On oilseed rape plants, this compound was applied at different timings relative to pathogen inoculation: preventive (1 day before), curative (1 day after), and eradicative (3 days after). Disease control efficacy was calculated by comparing lesion diameters to untreated controls.

Mechanisms of Action & Resistance

The fundamental difference between these fungicides lies in their biochemical targets, which dictates their behavior and resistance risks.

fungicide_mechanism A Fungicide Application B QoI Fungicide (this compound) A->B F DMI Fungicide (e.g., Difenoconazole) A->F C Inhibits cytochrome bc1 complex at Qo site B->C J Primary Resistance Mechanism B->J D Blocks mitochondrial respiration C->D E Energy (ATP) deficiency in fungal cell D->E G Inhibits CYP51 (14α-demethylase) F->G M Overexpression of CYP51 gene F->M N Enhanced efflux pumps F->N H Disrupts ergosterol biosynthesis G->H I Impairs fungal membrane integrity H->I K G143A mutation in cytochrome b gene J->K L Altered target site (reduced binding) K->L M->L N->L

Emerging Resistance Mechanisms

Recent transcriptome studies reveal that resistance is more complex than single mutations. For QoI fungicides like this compound, some resistant fungal strains can activate reactive oxygen species (ROS) scavenging pathways, including mitophagy (selective degradation of mitochondria) and peroxisome activity, to survive the oxidative stress induced by the fungicide [3].

Summary for Research Professionals

Feature This compound (QoI) DMI Fungicides
Primary Mode of Action Inhibits mitochondrial respiration by binding to the cytochrome bc1 complex [4] Inhibits ergosterol biosynthesis by targeting CYP51 (14α-demethylase) [1]
Resistance Risk High (FRAC classification) [2] Moderate to High [1]
Key Resistance Mutations G143A in cytochrome b gene [3] Overexpression of CYP51; point mutations in the gene [1]
Strength Strong inhibitory effect on spore germination [4] High baseline efficacy, as seen with difenoconazole [1]
Weakness High resistance prevalence in some pathogens [1] Resistance development after prolonged use [4]

How to Proceed Further

The available research allows for a robust mechanistic and property-based comparison. For a definitive, direct efficacy trial:

  • Consult Specific Databases: Search the Fungicide Resistance Action Committee (FRAC) website for detailed monographs and the latest resistance reports.
  • Refine Literature Search: Use academic databases like PubMed and Web of Science with more specific queries, such as "this compound difenoconazole field trial [Crop Name]" or "head-to-head study QoI DMI [Pathogen Name]".

References

trifloxystrobin vs kresoxim-methyl disease control

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison at a Glance

Disease / Pathogen Trifloxystrobin Performance Kresoxim-methyl Performance Experimental Context & Key Findings
Cercospora Leaf Spot (Cercospora beticola) [1] Most efficient strobilurin tested [1] Provided only poor disease control [1] Field conditions: this compound and pyraclostrobin were top performers; azoxystrobin was modest; kresoxim-methyl was least effective [1].
Powdery Mildew (Erysiphe betae) [2] Provided effective control, reducing disease severity [2] Provided effective control, reducing disease severity [2] Field conditions: Both fungicides significantly reduced disease compared to untreated controls. Mixtures with DMI fungicides were highly effective [2].
Sunflower Downy Mildew (Plasmopara halstedii) [3] Better/Best efficacy. Required lower concentration (2 μg ml⁻¹) to inhibit zoospores [3] Less effective than this compound. Required higher concentration (5 μg ml⁻¹) to inhibit zoospores [3] Lab, greenhouse, and field conditions: this compound showed better curative activity and more stable residual activity after rain [3].

Experimental Protocols Overview

The data in the table above is derived from standardized experimental designs. Here are the typical methodologies used in these field and laboratory studies.

Field Trial Protocol for Foliar Diseases [1] [2]

This protocol is common for evaluating diseases like Cercospora leaf spot and powdery mildew.

  • 1. Experimental Design: Trials are established in randomized complete blocks with multiple replications to ensure statistical reliability.
  • 2. Fungicide Application: Fungicides are applied at recommended field rates using standard spray equipment. Applications often begin before disease onset and continue on a 7- to 14-day schedule.
  • 3. Disease Assessment: Researchers visually assess disease severity on leaves at multiple time points throughout the season. The Area Under the Disease Progress Curve (AUDPC) is calculated to provide an integrated measure of disease over time.
  • 4. Efficacy Calculation: Control efficacy is calculated by comparing the AUDPC in treated plots to the AUDPC in non-treated control plots.
  • 5. Data Analysis: Treatment effects are analyzed using analysis of variance (ANOVA), and mean values are separated using appropriate statistical tests.
Laboratory Bioassay for Pathogen Inhibition [3]

This method is used to determine the direct effect of the fungicide on fungal structures, such as spore germination.

  • 1. Preparation of Fungicide Dilutions: A range of concentrations of each fungicide is prepared in a growth medium or water.
  • 2. Pathogen Exposure: Fungal spores or other structures are exposed to the fungicide solutions.
  • 3. Incubation and Assessment: The solutions are incubated under conditions favorable for germination or growth. After a set period, researchers measure the percentage of inhibition of germination or growth relative to an untreated control.
  • 4. Dose-Response Analysis: The effective concentration required to inhibit germination or growth by 50% (EC₅₀) can be determined from this data.

Mechanism of Action and Resistance

Understanding how these fungicides work is crucial for their effective application and for managing resistance.

G Strobilurin Strobilurin Fungicide (this compound, Kresoxim-methyl) QoSite Binds to Qo Site of Cytochrome b Strobilurin->QoSite Inhibits ETChain Blocks Electron Transfer in Mitochondrial Respiration QoSite->ETChain EnergyDisruption Disrupts Energy Production (Fungus runs out of energy) ETChain->EnergyDisruption FungalDeath Fungal Cell Death EnergyDisruption->FungalDeath SingleGeneMutation Single Gene Mutation (G143A) in Target Site Resistance Resistance Development SingleGeneMutation->Resistance Causes Resistance->QoSite Prevents Binding

This diagram illustrates the Qo Inhibitor (QoI) fungicide mechanism and resistance development common to all strobilurins [2] [4] [5]. A single point mutation (such as G143A) in the target site can block fungicide binding, leading to high-level resistance [4] [6] [5]. This is why resistance management is critical.

Practical Application and Resistance Management

To preserve the long-term efficacy of these fungicides, adhere to the following strategies [4] [5]:

  • Limit Use Frequency: Do not exceed 2 sequential applications of any strobilurin fungicide. Strobilurins should ideally make up no more than one-third of your total seasonal fungicide applications.
  • Use in Mixtures or Rotations: Always tank-mix or rotate strobilurins with fungicides from different FRAC (Fungicide Resistance Action Committee) groups, particularly those with multi-site modes of action (e.g., chlorothalonil, mancozeb) or different single-site inhibitors (e.g., DMI fungicides) [1] [5].
  • Prioritize Preventive Application: Apply these fungicides before or during the very early stages of infection, as their greatest strength is inhibiting spore germination [5].

References

trifloxystrobin chronic dietary risk assessment humans

Author: Smolecule Technical Support Team. Date: February 2026

Chronic Dietary Risk Assessment of Trifloxystrobin

The table below summarizes key data from a recent comprehensive study on this compound and bupirimate in cucumbers, which serves as a robust model for chronic dietary risk assessment [1] [2].

Assessment Component This compound (incl. acid metabolite) Bupirimate Ethirimol (Bupirimate metabolite)
Field Trial Design 12 representative regions in China (6 open-field, 6 greenhouse); 2 applications at max recommended dosage (105 g a.i./hm²), 7-day interval [1].
Residues at 3 Days (PHI) <0.01 - 0.013 mg/kg [1] <0.01 - 0.076 mg/kg [1] <0.01 - 0.04 mg/kg [1]
Toxicological Reference Acceptable Daily Intake (ADI) established by regulatory authorities (exact value used in study not specified) [1].
Chronic Dietary Risk (RQc) ≤ 2.476% for all population groups (Risk Quotient < 100% indicates acceptable risk) [1] [2].
Key Conclusion Use under the tested conditions is considered safe for Chinese consumers. Children were identified as having a relatively higher risk, though still within acceptable limits [1].

Analytical Methods & Experimental Protocols

The reliability of a dietary risk assessment depends on a validated analytical method. The following protocol for quantifying this compound and its metabolites is adapted from recent supervised trials [1].

  • 1. Sample Preparation: A 10 g homogenized cucumber sample is weighed into a 50 mL centrifuge tube [1].
  • 2. Extraction: Add 10 mL of acidified acetonitrile (2% acetic acid, v/v) and shake vigorously. The acid helps improve the extraction efficiency of the target analytes [1].
  • 3. Cleanup (QuEChERS): Utilize a dispersive solid-phase extraction (dSPE) cleanup with sorbents including Primary Secondary Amine (PSA) (to remove fatty acids and sugars) and Graphitised Carbon Black (GCB) (to remove pigments). This step is crucial for obtaining a clean extract for instrument analysis [1].
  • 4. Quantification: Analyze the purified extract using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS). This technique provides high specificity and sensitivity [1].
  • 5. Method Validation: The method demonstrated excellent accuracy, with recovery rates of 85–103% across four spiking levels (0.01, 0.1, 0.3, and 1 mg/kg). The precision was also high, with relative standard deviations (RSD) ≤ 4.8% [1].

This workflow ensures precise and accurate measurement of pesticide residues at very low concentrations, forming the foundation for a reliable risk assessment.

G start Homogenized Cucumber Sample step1 Extraction with Acidified Acetonitrile start->step1 step2 dSPE Cleanup with PSA & GCB step1->step2 step3 Analysis via HPLC-MS/MS step2->step3 step4 Method Validation: Recovery 85-103%, RSD ≤4.8% step3->step4 end Accurate Residue Quantification step4->end

Dietary Risk Assessment Workflow

The chronic dietary risk assessment is a multi-step process that integrates residue data with food consumption patterns to estimate potential exposure, which is then weighed against toxicological thresholds.

G step1 Supervised Field Trials (GAP Compliance) step2 Residue Data (Median & Max Levels) step1->step2 calc Probabilistic Model Calculates Exposure (NEDI) step2->calc step3 National Dietary Consumption Survey step3->calc step4 Toxicological Reference (Acceptable Daily Intake - ADI) step4->calc result Risk Quotient (RQc) = NEDI / ADI RQc < 100% = Acceptable Risk calc->result

Comparison with Other Strobilurin Fungicides

While direct comparative dietary risk data is limited in the provided search results, information on environmental toxicity and field efficacy can inform a broader safety and performance profile.

Fungicide Reported Efficacy / Relative Potency Key Considerations for Comparison

| This compound | Highly effective; superior efficacy in controlling Cercospora leaf spot in sugar beets [3]. | • Lower residues in cucumbers post-PHI suggest lower dietary exposure potential [1]. • Shows higher toxicity to zebrafish embryos than azoxystrobin/kresoxim-methyl, indicating greater ecotoxicity [4]. | | Pyraclostrobin | Effective; ranked after this compound in field efficacy [3]. | • Also shows higher toxicity to zebrafish embryos [4]. | | Azoxystrobin | Moderately effective; provided modest to poor disease control in comparative field trials [3]. | • Lower ecotoxicity to zebrafish than this compound [4]. | | Kresoxim-methyl | Lower efficacy; poor disease control in the same study [3]. | • Lower ecotoxicity to zebrafish than this compound [4]. |

Key Insights for Professionals

  • Mode of Action and Resistance Risk: this compound is a Quinone Outside Inhibitor (QoI, FRAC Group 11) that inhibits mitochondrial respiration in fungi [5]. QoIs are classified as high-risk for resistance development. For sustainable use, they should be applied in mixture with fungicides from different mode of action groups (e.g., DMIs like difenoconazole) and not used exclusively [3] [5].
  • The Importance of Metabolites: Risk assessment must include major metabolites. For this compound, this includes This compound acid, and for bupirimate, ethirimol, as they contribute to the overall toxicological profile [1] [2].
  • Data Gaps and Future Research: The available data is crop-specific. A comprehensive risk assessment requires similar supervised residue trials for other crops where this compound is used. Furthermore, more research is needed to better characterize the risk for sensitive sub-populations like children [1].

References

trifloxystrobin dissipation kinetics tomatoes soil

Author: Smolecule Technical Support Team. Date: February 2026

Dissipation Kinetics and Comparative Data

The table below summarizes the dissipation half-lives of trifloxystrobin and a commonly co-formulated fungicide, tebuconazole, in tomatoes and soil from multiple studies. The dissipation typically follows first-order kinetics [1] [2].

Matrix Location/Study Application Rate This compound Half-life (Days) Tebuconazole Half-life (Days) Other Fungicides (Half-life, Days)
Tomato Beijing, China [3] Not Specified 2.9 - -
Tomato Shandong, China [3] Not Specified 5.4 - -
Tomato Punjab, India [2] 350 g ha⁻¹ (Nativo 75WG) 1.39 0.93 -
Tomato Punjab, India [2] 700 g ha⁻¹ (Nativo 75WG) 1.94 0.78 -
Soil Beijing, China [3] Not Specified 1.9 - -
Soil Shandong, China [3] Not Specified 3.0 - -
Apple Multi-location, India [4] 100-200 g a.i. ha⁻¹ 2.5 - 6.6 4.1 - 11.8 -
Cucumber Multi-location, China [5] 105 g a.i./hm² 2.1 - 3.5 - Bupirimate: 2.9 - 6.4 [5]
Cowpea Greenhouse, China [6] 375 mL/ha (Formulation) 10.83 - 22.36 - Fluopyram: 2.60 - 10.66 [6]
Edible Rose Multi-location, China [1] 184 g a.i./hm² 1.2 - 2.7 1.9 - 2.9 -

Detailed Experimental Protocols

The data in the table above were generated using robust and standardized analytical procedures. Here is a detailed look at the key methodologies.

Field Trial Design
  • Application: Fungicides are typically applied at the recommended dose at the fruit initiation stage, with 2-3 subsequent applications at 7-day intervals [2] [4].
  • Sampling: For dissipation studies, samples (tomato fruits, soil, etc.) are collected at predetermined intervals after the final application (e.g., 0 days [2 hours after spray], 1, 3, 5, 7, 10, 15 days) [2]. Samples are immediately transported to the lab, homogenized, and stored frozen until analysis.
Sample Extraction and Cleanup (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used [3] [1] [6].

  • Extraction: A representative homogenized sample (e.g., 10 g or 50 g) is weighed into a centrifuge tube and extracted with a solvent like acetonitrile, often acidified with 1% formic acid [6] [7]. Salt mixtures (e.g., MgSO₄, NaCl) are added to induce liquid-liquid partitioning [2] [7].
  • Cleanup: The extract is purified using dispersive Solid-Phase Extraction (d-SPE) with sorbents such as Primary Secondary Amine (PSA) to remove fatty acids and Graphitized Carbon Black (GCB) to remove pigments [5] [6]. The final extract is filtered before instrumental analysis.
Instrumental Analysis and Quantification
  • Analysis: The target analytes (this compound, its metabolite this compound acid, and other fungicides) are separated and quantified using High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography (GC) with detectors like Electron Capture Detector (ECD) [3] [2].
  • Quantification: Residues are quantified by comparing the peak area/height of the sample with a matrix-matched calibration curve. The limits of quantification (LOQ) for these methods are generally as low as 0.01 mg/kg [1] [5].
  • Metabolite Tracking: For this compound, regulatory assessments often require measuring the sum of the parent compound and its primary acid metabolite, CGA321113, which can be the major residue compound in soil [3] [1] [5].

Research Workflow for Dissipation Kinetics

The following diagram outlines the key stages of a typical study on pesticide dissipation kinetics.

Start Study Design & Field Trial A Pesticide Application Start->A B Sample Collection (Tomato, Soil at time intervals) A->B C Laboratory Analysis B->C D Sample Preparation (Homogenization, QuEChERS) C->D E Instrumental Analysis (HPLC-MS/MS, GC-ECD) D->E F Data Processing & Modeling E->F G Calculate Half-life (First-order kinetics) F->G H Report Results G->H

Key Insights for Researchers

  • Metabolite Monitoring is Crucial: The dissipation data for this compound often represent the sum of the parent compound and its acid metabolite, CGA321113 [3] [2]. This metabolite can become the dominant residue in certain matrices like soil, making its analysis essential for a complete environmental and dietary risk assessment [3].
  • Influence of Environmental and Agronomic Factors: Dissipation rates can vary significantly based on location due to differences in climate, soil properties, and agricultural practices [3] [4]. This underscores the importance of multi-location studies to obtain a representative understanding of a pesticide's behavior in the environment.

References

trifloxystrobin bupirimate combination powdery mildew

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety of Trifloxystrobin + Bupirimate

The data in the table below summarizes key findings from a 2025 study that investigated the residue levels and chronic dietary risk of this fungicide combination in cucumbers across 12 regions in China [1] [2].

Assessment Aspect Key Findings for this compound & Metabolite Key Findings for Bupirimate & Metabolite (Ethirimol)
Residue Level (at 3 days post-application) 0.01 - 0.013 mg/kg [1] Bupirimate: <0.01 - 0.076 mg/kg; Ethirimol: <0.01 - 0.04 mg/kg [1]
Chronic Dietary Risk (RQc) ≤ 2.476% (Assessed as acceptable risk) [1] [2] ≤ 2.476% (Assessed as acceptable risk) [1] [2]
Analytical Method Performance Recovery rate of 85-103% with RSD ≤ 4.8% [1] Recovery rate of 85-103% with RSD ≤ 4.8% [1]

The study concluded that under the tested Good Agricultural Practices (GAP), the use of this combination in cucumber cultivation is safe for Chinese consumers, though it noted that children may be at a slightly higher risk and warrant more research [1] [2].

Detailed Experimental Protocol

The data supporting the table above was generated through a rigorous supervised field trial and laboratory analysis. Here is the detailed methodology [1]:

  • Field Trial Design: Supervised field trials were conducted in 12 representative cucumber-producing regions across China (including both open-field and greenhouse cultivations). The fungicide (25% this compound·bupirimate microemulsion) was applied twice at the maximum recommended dosage of 105 g a.i./hm², with a 7-day interval between applications.
  • Sampling: Cucumber samples were collected 3, 5, and 7 days after the final application. The samples were chopped, homogenized, and stored at -18°C until analysis.
  • Laboratory Analysis:
    • Extraction: Samples were extracted using acidified acetonitrile (with 2% acetic acid).
    • Cleanup: The extract was cleaned up using primary secondary amine (PSA) and graphitised carbon black (GCB) sorbents.
    • Quantification: Analysis was performed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The method was validated at four spiking levels (0.01, 0.1, 0.3, and 1 mg/kg).

The following diagram illustrates the workflow from field trial to risk assessment:

G Start Field Trial Setup (12 regions, GAP guidelines) A Fungicide Application (2 applications, 105 g a.i./hm²) Start->A B Sample Collection (3, 5, 7 days after last application) A->B C Sample Preparation (Homogenization, sub-sampling, freezing) B->C D Lab: HPLC-MS/MS Analysis (Extraction, cleanup, quantification) C->D E Data Processing (Recovery rates, residue levels) D->E F Chronic Dietary Risk Assessment (Probabilistic model, RQc calculation) E->F End Conclusion: Acceptable Risk (Safe for consumers) F->End

Resistance Management & Comparison with Alternatives

This compound and bupirimate belong to different FRAC (Fungicide Resistance Action Committee) groups, which makes their combination a valuable tool for resistance management.

  • Mode of Action and Resistance Risk:
    • This compound is a QoI (Quinone outside Inhibitor) fungicide (FRAC Group 11). It inhibits mitochondrial respiration in pathogens and carries a high resistance risk [3]. Resistance to QoI fungicides in powdery mildew has been confirmed in some regions [4].
    • Bupirimate is a hydroxy-(2-amino-)pyrimidine fungicide (FRAC Group 8). It inhibits adenosine-deaminase, affecting nucleic acid metabolism, and is specific against powdery mildews [5]. While resistance has been reported in other powdery mildew species, it has not yet been described in grapevine powdery mildew, though the class is of limited market importance due to past resistance issues [5].

The following diagram shows the cellular targets of these fungicides:

G cluster_pathogen Fungal Cell Fungicide Fungicide Application QoI QoI Fungicides (e.g., this compound) FRAC Group 11 (High Resistance Risk) Fungicide->QoI HP HydroxyPyrimidines (e.g., Bupirimate) FRAC Group 8 Fungicide->HP Respiration Mitochondrial Respiration NucleicAcids Nucleic Acid Metabolism QoI->Respiration Inhibits HP->NucleicAcids Inhibits

  • Comparison with Other Control Strategies:
    • Synthetic Fungicide Rotation: Modern resistance management recommends rotating fungicides from multiple FRAC groups (e.g., 5 or more different groups) in a sequence, rather than relying on a single combination [6]. This approach, such as an A-B-C-D-E rotation, drastically reduces the selection pressure for resistance to any single mode of action [6].
    • Incorporating Biofungicides: Products based on plant extracts (e.g., Banda de Lupinus doce), beneficial bacteria (e.g., Bacillus amyloliquefaciens), or minerals can be integrated into conventional programs through rotation or tank-mixing. Recent research shows these programs can achieve comparable powdery mildew control to synthetic-only programs while potentially lowering resistance risk and offering greater pre-harvest application flexibility [4].
    • Cultural Practices: The first step in mitigation should always be the use of powdery mildew tolerant (PMT) or resistant (PMR) cultivars, though these are not immune [6]. Practices like increasing plant spacing for better air flow and using drip irrigation also help lower overall disease pressure, making fungicide applications more effective [6].

References

trifloxystrobin residue decline pattern pre-harvest interval

Author: Smolecule Technical Support Team. Date: February 2026

Trifloxystrobin Residue Decline Patterns Across Crops

Crop Half-life (Days) Application Rate (g a.i./ha) Pre-Harvest Interval (PHI) (Days) Key Metabolite Climate Context Source
Edible Rose Petals 1.2 - 2.7 184 (applied twice) - CGA321113 (acid metabolite) Multiple regions in China [1]
Cucumber 2.1 - 3.5 105 (applied twice) 3, 5, 7 This compound acid 12 regions in China [2]
Cucumber 2.4 150 3, 7 - Dry climate (Egypt) [3]
Strawberry 6.2 150 3, 7, 10, 14 - Dry climate (Egypt) [3]

Detailed Experimental Protocols

The data in the table above is generated through rigorous field trials and analytical methods. Here are the detailed protocols from key studies:

  • For Edible Rose Petals (2025 Study): Field trials were conducted in major production regions in China (Beijing, Shanxi, Yunnan, Shandong). QuEChERS sample preparation coupled with UPLC-MS/MS was used for simultaneous determination of this compound and its metabolite CGA321113. The limit of quantification (LOQ) was 0.01 mg/kg. Residue dissipation followed first-order kinetics, and the study also investigated storage stability and transfer during brewing [1].

  • For Cucumbers and Strawberries (2022 Study): Trials were conducted under Egyptian dry climatic conditions. The QuEChERS method was also employed, followed by LC-MS/MS analysis. The LOQ was a more sensitive 0.001 mg/kg. The dissipation rate was evaluated by subjecting data to a first-order kinetic model, plotting concentration against the pre-harvest interval (PHI) [3].

The process from field trial to risk assessment involves several key stages, which are summarized in the workflow below:

G Field Trial Design Field Trial Design Sample Collection & Preparation Sample Collection & Preparation Field Trial Design->Sample Collection & Preparation Analytical Quantification (QuEChERS+LC-MS/MS) Analytical Quantification (QuEChERS+LC-MS/MS) Sample Collection & Preparation->Analytical Quantification (QuEChERS+LC-MS/MS) Data Analysis (1st-Order Kinetics) Data Analysis (1st-Order Kinetics) Analytical Quantification (QuEChERS+LC-MS/MS)->Data Analysis (1st-Order Kinetics) Determine Half-life & PHI Determine Half-life & PHI Data Analysis (1st-Order Kinetics)->Determine Half-life & PHI Dietary Risk Assessment (RQ) Dietary Risk Assessment (RQ) Determine Half-life & PHI->Dietary Risk Assessment (RQ)

Key Factors Influencing Residue Decline

The variability in this compound's half-life can be attributed to several factors that are critical for researchers to consider when designing studies or interpreting data:

  • Crop Characteristics: The plant's architecture and surface area-to-volume ratio significantly impact residue deposition and dissipation. For instance, the complex structure of rose petals or strawberries can protect residues from environmental factors, potentially leading to longer half-lives compared to the smoother surface of a cucumber [1] [3].

  • Environmental Conditions: Climate plays a major role. Temperature, rainfall, and sunlight can accelerate the degradation process. The faster dissipation observed in cucumbers in Egypt compared to some Chinese data may be linked to higher temperatures and stronger solar radiation [3].

  • Application Regime: The dosage and number of applications directly influence the initial residue load. Higher or more frequent applications can lead to a greater initial deposit, which may take longer to dissipate to levels below the Maximum Residue Limit (MRL) [1].

  • Metabolite Formation: The conversion of this compound to its acid metabolite (CGA321113 or this compound acid) is a critical consideration. This metabolite is more water-soluble and mobile, and regulatory assessments often require monitoring the sum of the parent compound and its metabolite [1] [2].

Based on the synthesized data, here are the practical implications for determining a safe pre-harvest interval:

  • Setting PHIs: A PHI of 3 to 7 days is typically effective for reducing this compound residues to safe levels in fast-degrading crops like cucumbers [2] [3]. For crops with longer half-lives like strawberries, a longer PHI may be necessary.
  • Risk Assessment: Chronic dietary risk assessments for this compound in crops like cucumbers and strawberries, when used according to Good Agricultural Practices (GAP), consistently show acceptable risk (RQ < 100%) to consumers [2] [3].

References

trifloxystrobin environmental impact vs other strobilurins

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity to Aquatic Organisms

Early-life stage zebrafish studies show that different strobilurins exert varying levels of toxicity on mitochondrial function and larval activity.

Table 1: Toxicity of Strobilurins to Early-Life Stage Zebrafish at 50 nM [1] [2]

Fungicide Effect on Mitochondrial Respiration Effect on Complex III Activity Effect on Larval Locomotion
Trifloxystrobin Significant reduction Significant inhibition Induced hypoactive response
Pyraclostrobin Significant reduction Significant inhibition Induced hypoactive response
Azoxystrobin No significant effect Not significantly affected No significant effect
Kresoxim-methyl No significant effect Not significantly affected No significant effect

The experimental protocol for this data exposed zebrafish embryos to the fungicides at 50 nM (an environmentally relevant concentration) until 24 hours post-fertilization (hpf). Mitochondrial respiration was assessed by measuring oxygen consumption rates, complex III activity was measured enzymatically, and larval locomotion was analyzed by tracking movement [1].

Toxicity to Soil Organisms

Research on the soil-dwelling potworm Enchytraeus crypticus indicates a clear toxicity hierarchy among strobilurins.

Table 2: Toxicity of Strobilurins to the Soil Organism *Enchytraeus crypticus* [3]

Fungicide LC50 (Survival) EC50 (Reproduction)
This compound 2.34 mg/kg 0.85 mg/kg
Pyraclostrobin 11.52 mg/kg 1.57 mg/kg
Azoxystrobin 69.87 mg/kg 6.51 mg/kg

The methodology for this study followed the standard OECD Enchytraeid Reproduction Test (ERT). Adult potworms were exposed to the fungicides mixed into artificial soil for 21 days. The number of surviving adults and the number of juveniles produced were counted to determine the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for a 50% reduction in reproduction), respectively [3].

Toxicity to Non-Target Plants

A laboratory study on onion (Allium cepa) plants investigated the toxic effects of high concentrations of this compound [4]. The experimental protocol is summarized below:

G Start Bulb Preparation ExpSetup Experimental Setup Start->ExpSetup Groups Groups: • Control (Tap water) • 0.2 g/L TFS • 0.4 g/L TFS • 0.8 g/L TFS ExpSetup->Groups Exposure Exposure Period Groups->Exposure Details 72 hours in dark Solutions renewed daily Exposure->Details Analysis Post-Treatment Analysis Details->Analysis Params Parameters: • Rooting/Growth • Mitotic Index (MI) • Chromosomal Aberrations (CAs) • Oxidative Stress Markers • Anatomical Damage Analysis->Params

Key findings from this study showed that this compound induced multiple toxic effects in a dose-dependent manner, including [4]:

  • Physiological: Reduced rooting ratio, root elongation, and weight increase.
  • Genotoxic: Decreased mitotic index (MI) and increased frequencies of micronuclei (MN) and chromosomal aberrations (CAs).
  • Biochemical: Increased activities of antioxidant enzymes (superoxide dismutase and catalase) and accumulation of malondialdehyde (MDA), indicating oxidative stress.
  • Anatomical: Caused damage in root meristematic cells, such as damaged epidermis and cortex.

Mechanism of Action and Environmental Fate

  • Common Mechanism: All strobilurin fungicides, including this compound, share the same primary mode of action. They bind to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, inhibiting cellular respiration and energy (ATP) production [1] [5] [6]. This mechanism is effective in fungi but can also affect non-target organisms, leading to the observed toxicities.
  • Environmental Presence: Strobilurin fungicides are frequently detected in aquatic environments worldwide. This compound has been found in surface waters at concentrations ranging from 0.73 μg/L in Australian streams to as high as 170 μg/L in Chinese paddy water [1]. A study in North Carolina, USA, also detected this compound in 34% of house dust samples, suggesting an indoor exposure pathway possibly from its use in mold-resistant wallboard [7].
  • Degradation and Persistence: this compound can be degraded in the environment through abiotic processes like photolysis and biotic processes via microorganisms (e.g., Bacillus, Pseudomonas). Its major metabolite, this compound acid (TFSA), is more water-soluble and can be more environmentally mobile [5] [6] [4].

The environmental impact of this compound is complex. To summarize the key relationships:

G Action Mechanism of Action (Inhibition of mitochondrial Complex III) Effect1 Cellular Energy Disruption (Reduced ATP production) Action->Effect1 Effect2 Oxidative Stress (Increased ROS) Action->Effect2 Outcome1 Toxicity in Non-Target Organisms (e.g., Fish, Soil Invertebrates, Plants) Effect1->Outcome1 Effect2->Outcome1 Outcome2 Sublethal Effects (e.g., Impaired behavior, Reduced growth) Outcome1->Outcome2

References

Trifloxystrobin Absorption, Metabolism, and Excretion

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on the metabolic fate of trifloxystrobin in different species.

Species Absorption & Excretion Key Metabolic Pathways Elimination
Rats Poorly absorbed from the GI tract; much excreted unchanged in feces [1]. Extensive metabolism of the absorbed compound, primarily via hydrolysis of the ester group. Other significant routes include O-demethylation and oxidation of the methyl side chain [1]. Rapidly cleared; tissue half-life of 13 to 42 hours [1].
Goats Poorly absorbed from the GI tract; much excreted unchanged in feces [1]. Information on specific metabolites in goats is not detailed in the provided search results. -
Poultry Poorly absorbed from the GI tract; much excreted unchanged in feces [1]. Information on specific metabolites in poultry is not detailed in the provided search results. -

The general metabolic pathway can be summarized as follows:

G This compound This compound Poor GI Absorption Poor GI Absorption This compound->Poor GI Absorption All Species Systemic Circulation Systemic Circulation This compound->Systemic Circulation Small Fraction Hydrolysis Hydrolysis Metabolites Metabolites Hydrolysis->Metabolites ODemethylation ODemethylation ODemethylation->Metabolites Oxidation Oxidation Oxidation->Metabolites Excretion Excretion Metabolites->Excretion Poor GI Absorption->Excretion Feces (Unchanged) Systemic Circulation->Hydrolysis Systemic Circulation->ODemethylation Systemic Circulation->Oxidation

Regulatory Context and Data Gaps

The European Food Safety Authority (EFSA) peer review highlights several data gaps related to this compound metabolism and its consequences [2]:

  • Toxicological Profile of Metabolites: Data gaps were identified to address the toxicological profile of some dietary metabolites. Furthermore, groundwater metabolites occurring above a certain level were deemed relevant because it could not be excluded that they share the reproductive toxicity potential of the parent compound, this compound [2].
  • Consumer Risk Assessment: The consumer risk assessment was considered provisional, pending the toxicological assessment of all relevant compounds that should be included in the residue definition for risk assessment in plants and animals [2].
  • Residues in Bee Products: A specific data gap was identified regarding the level of residues, both of the parent this compound and its relevant metabolites, in bee products [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White odorless solid; [Merck Index]

Color/Form

White powder

XLogP3

4.9

Hydrogen Bond Acceptor Count

9

Exact Mass

408.12969158 Da

Monoisotopic Mass

408.12969158 Da

Boiling Point

approximately 312 °C

Flash Point

>70.00 °C (>158.00 °F)

Heavy Atom Count

29

Density

1.36 g/mL at 21 °C

LogP

4.5 (LogP)
log Kow = 4.5 at 25 °C

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx), hydrogen fluoride.
Decompn starting at 285 °C.

Appearance

Solid powder

Melting Point

72.9 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F625Z36B2D

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Trifloxystrobin is a white powder. It has low solubility in water. USE: Trifloxystrobin is used as an agricultural fungicide in seed treatment/protection. EXPOSURE: Workers that use trifloxystrobin may breathe in mists or have direct skin contact. The general population may be exposed by consumption of contaminated food. Trifloxystrobin released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly to moderately through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: No data on the potential for trifloxystrobin to cause toxic effects in humans were available. Trifloxystrobin is a mild skin irritant and a mild-to-severe eye irritant. Allergic skin reactions have occurred in laboratory animals following repeated skin exposure. Weight loss and liver, kidney, and pancreatic toxicity were observed in laboratory animals following repeated oral or skin exposure to very high levels of trifloxystrobin. No toxic effects were observed at lower exposure levels. Tumors did not develop in laboratory animals following life-time exposure. No evidence of infertility, abortion, or birth defects was observed in laboratory animals exposed before and/or during pregnancy. Altered bone development was observed at very high doses that were toxic to parental animals. The potential for trifloxystrobin to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. Trifloxystrobin has been classified as a not likely human carcinogen by the U.S. EPA Office of Prevention, Pesticides, and Toxic Substances. (SRC)

MeSH Pharmacological Classification

Fungicides, Industrial

Mechanism of Action

... The present study was performed in order to identify the skin toxicity mechanism of trifloxystrobin using HaCaT (keratinocyte of human skin) cells. Following 24 or 48 hr treatment, cell viability, and subsequent Annexin V-FITC/propidium iodide assay, TUNEL assay and Western blotting were performed to investigate the cell death mechanism of trifloxystrobin. Exposure to trifloxystrobin resulted in diminished viability of HaCaT cells in both a time- and concentration-dependent manner. The cell death was derived through apoptotic pathways in the HaCaT cells. Furthermore, we explored the effect of trifloxystrobin on TRAIL-mediated extrinsic apoptosis using siRNA transfection. Knockdown of death receptor 5 suppressed trifloxystrobin-provoked apoptosis. These results indicate that trifloxystrobin induces TRAIL-mediated apoptosis and has an inhibitory effect in keratinocytes that can interfere with the barrier function and integrity of the skin ...
Strobilurin fungicidal activity inhibits mitochondrial respiration by disrupting the cytochrome complex, thus blocking electron transfer. /Strobilurin fungicides/

Vapor Pressure

0.00000003 [mmHg]
2.55X10-8 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

141517-21-7

Absorption Distribution and Excretion

Male and female rats were dosed by gavage with either [Glyoxyl-Phenyl-(U)-(14)C] (spec. act. range: 54.3 to 63.5 uCi/mg, radiochemical purity range: >97 to >99%) or [Trifluormethyl-Phenyl-(U)-14C] /trifloxystrobin/ (CGA- 279202) (spec. act.: 59.2 uCi/mg, radiochemical purity: >99%). For all of the groups except D2, the animals were dosed with [Glyoxyl-Phenyl-(U)-(14)C]-/trifloxystrobin/ (CGA 279202). In Groups B1 and D1, urine and feces samples were collected up to 7 days from 5 animals/sex dosed with 0.5 or 100 mg/kg of the test material, respectively. For Group C1, 5 animals/sex were pretreated for 14 days with 0.5 mg/kg of unlabelled /trifloxystrobin/ (CGA 279202) (purity: 99.7%), followed by 0.5 mg/kg of the labelled test material. Urine and feces samples were likewise collected from these animals for up to 7 days. In Group D2, 5 animals/sex were dosed with 100 mg/kg of [Trifluormethyl-Phenyl-(U)-(14)C] /trifloxystrobin/ (CGA-279202) and urine and feces samples were collected up to 7 days. Twelve animals/sex were dosed with either 0.5 or 100 mg/kg of the test material in Groups F1 and 5 and Groups F2 and 6, respectively. Tissue residues were determined at 4 time points based upon pharmacokinetic determinations derived from the previous groups. The bile ducts of animals in Group G were cannulated. In Groups G1 and 3, 6 males and 5 females were treated with 0.5 mg/kg of the test material. Six males and 4 females were dosed with 100 mg/kg of the test material in Groups G2 and 4, respectively. At the low dose level, 56 to 65% of the dose was absorbed with 41 to 47% of the dose recovered from the bile. In the high dose group, 25 to 45% of the dose was absorbed with 19 to 35% of the dose recovered from the bile. In the low dose treatment, 18 to 19% and 79% of the dose was excreted in the urine and feces, respectively, of the males. For the females, 35 to 42% was excreted in the urine and 56 to 63% in the feces. Pretreatment with unlabelled test material did not alter the pattern of excretion. In the high dose groups, the males excreted 10 to 12% and 82 to 84% in the urine and feces, respectively. The females excreted 27% in the urine and 64 to 66% in the feces. Very minimal levels of radiolabel were recovered from the expired air of the animals in Group D2. The half lives for the depletion of radiolabel from the tissues ranged from 13 to 42 hours except for the spleen and blood of the high dose females (68 and 82 hours, respectively). The times to maximal concentration of the test material in the blood were either 12 to 24 hours after dosing. The times to maximal concentration ranged from 23 to 67 hours after dosing. Residual retention of the radiolabel in the carcass after 7 days was very minimal with 0.3 to 0.5% of the dose administered recovered.
Trifloxystrobin was moderately absorbed from the gastrointestinal tract and rapidly distributed. In the low-dose group, approximately 56% and 65% administered dose (AD) was absorbed in males and females respectively (based on the total recovery from urine, feces, bile and tissues), with 41 and 47% being in bile of males and females, respectively. In the high-dose, group, the degree of absorption was 41 and 27%, while the bile content was 35% and 19%, respectively for males and females. The blood kinetics revealed a moderate absorption rate in both sexes with two peaks (after 0.5 and 12 hours at the low dose and 12 and 24 hours at the high dose). The highest residues were found in blood, kidneys, spleen and liver and were comparable between sexes. Excretion of the radioactivity was rapid. Approximately 85-96% of the dose was excreted within 48 hours. The route of elimination was influenced by the sex of the animals, females eliminated twice the amount with the urine than males, accounting for 27-42% and 12-19% of the dose, respectively. The amounts excreted via feces were 79-82% and 56-64% of the dose in males and females, respectively. In both sexes biliary excretion was the major route of elimination. The involvement of an enterohepatic shunt mechanism in the elimination process is indicated.

Metabolism Metabolites

In rats, the absorbed compound was rapidly cleared with extensive metabolism, particularly through hydrolysis of the ester group. Other significant metabolic routes were O-demethylation of the methoxyimino group and oxidation of the methyl side chain to the corresponding alcohol and carboxylic acid.
Male and female rats were dosed by gavage with either [Glyoxyl-Phenyl-(U)-14C] (radiochemical purity range: >97 to >99%) or [Trifluormethyl-Phenyl-(U)-14C]-/trifloxystrobin/ (CGA- 279202) (radiochemical purity: >99%). For all of the groups except D2, the animals were dosed with [Glyoxyl-Phenyl-(U)-14C]-/trifloxystrobin/ (CGA 279202). ...Thirty five metabolites were isolated and identified from the urine, feces and bile samples. Major metabolic pathways included 1) hydrolysis of the methyl ester to the corresponding acid, 2) O-demethylation of the methoxyimino group, and 3) oxidation of the methyl side chain to a primary alcohol, followed by further oxidation to the carboxylic acid. This last reaction was a more prominent metabolic pathway in the female rats with the resultant isolation of major sex-specific urinary metabolites. Cleavage of the glyoxyl-phenyl and trifluoromethyl-phenyl moieties accounted for 10% of the dose. For the trifluoromethyl phenyl fragment, oxidation of the hydroxyimino group led to the formation of a nitro compound and oxidation of the methyl group resulted in the formation of the carboxylic acid. In addition, hydrolysis of the imino group formed an intermediate ketone with succeeding reactions ultimately leading to trifluoromethyl benzoic acid. For the glyoxyl-phenyl moiety, oxidation resulted in the formation of a benzoic acid. O-demethylation of the methoxyimino group resulted in the hydroxyimino compound. Hydrolysis of the imino group yielded the a-keto acid followed by decarboxylation to the phthalic acid. Conjugates with glucuronide or sulfate were isolated from the bile. Four to 7% and 31 to 47% of the low and high doses, respectively, were eliminated in feces as the unmetabolized test material. The absorbed dose was predominantly isolated in the bile. Further processing returned the test material and/or metabolites to the intestinal tract and elimination in the feces or reuptake via the enterohepatic pathway.
Major metabolic pathways of trifloxystrobin included 1) hydrolysis of the methyl ester to he corresponding acid, 2) O-demethylation of the methoxyimino group, and 3) oxidation of the methyl side chain to a primary alcohol, followed by further oxidation to the carboxylic acid. Metabolites are excreted in the feces.

Associated Chemicals

(E,E)-alpha-(Methoxyimino)-2-[([1-(3-(trifluoromethyl)phenyl]ethylidene]amino)oxymethyl]benzeneacetic acid; 252913-85-2

Wikipedia

Trifloxystrobin

Biological Half Life

The tissue half-lives /in rats/ ranged from 13 to 42 hours.

Use Classification

Agrochemicals -> Pesticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: J.M. Clough et al., European Patent Office patent 472300; eidem, United States of America patent 5238956 (1992, 1993 both to ICI).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Trifloxystrobin as unlikely to present an acute hazard in normal use; Main Use: fungicide, other than for seed treatment.

Analytic Laboratory Methods

The Quinone outside Inhibitors (QoI) are one of the most important and recent fungicide groups used in viticulture and also allowed by Integrated Pest Management. Azoxystrobin, kresoxim-methyl and trifloxystrobin are the main active ingredients for treating downy and powdery mildews that can be present in grapes and wines. In this paper, a method is reported for the analysis of these three QoI-fungicides in grapes and wine. After liquid-liquid extraction and a clean-up on commercial silica cartridges, analysis was by isocratic HPLC with diode array detection (DAD) with a run time of 13 min. Confirmation was by solid-phase micro-extraction (SPME), followed by GC/MS determination. The main validation parameters for the three compounds in grapes and wine were a limit of detection up to 0.073 mg/kg, a precision not exceeding 10.0% and an average recovery of 93% +/- 38.
Analytical methods for the determination of trifloxystrobin and four of its metabolites were developed in a leaching study conducted in Hawaii. To duplicate plots at each of five locations representing various agricultural areas in Hawaii, trifloxystrobin was applied at label rates and allowed to leach under normal rain and irrigation conditions. Soil samples were collected at weekly to monthly intervals and the residual concentrations of trifloxystrobin and metabolites measured. A quantitative analytical method for their determination in various soil samples was developed using accelerated solvent extraction (ASE), coupled with liquid chromatography-tandem mass spectrometry. Extraction solvent with various ratios of methanol to water, addition of EDTANa2 to the extract solvent, and ASE cell temperature were adjusted to improve recovery. Deuterated (E, E)-trifloxystrobin was chosen as the internal standard of the analytical method. The limit of quantitation was 2.5 ppb in the soil for trifloxystrobin and its metabolites. Laboratory aerobic degradation studies with the soils from the five sites were also conducted to measure the same compounds.
An analytical method was developed for the determination of eleven agrochemicals [abamectin (as B1a), bifenazate, bifenthrin, carfentrazone-ethyl, cymoxanil, hexythiazox, imidacloprid, mefenoxam, pymetrozine, quinoxyfen, and trifloxystrobin] in dried hops. The method utilized polymeric and NH2 solid phase extraction (SPE) column cleanups and liquid chromatography with mass spectrometry (LC-MS/MS). Method validation and concurrent recoveries from untreated dried hops ranged from 71 to 126% for all compounds over three levels of fortification (0.10, 1.0, and 10.0 ppm). Commercially grown hop samples collected from several field sites had detectable residues of bifenazate, bifenthrin, hexythiazox, and quinoxyfen. The control sample used was free of contamination below the 0.050 ppm level for all agrochemicals of interest. The limit of quantitation and limit of detection for all compounds were 0.10 and 0.050 ppm, respectively.
The present study describes a new solvent-free method for the sensitive determination of seven strobilurin fungicides (azoxystrobin, metominostrobin, kresoxim-methyl, trifloxystrobin, picoxystrobin, dimoxystrobin and pyraclostrobin) in baby food samples. Direct immersion solid-phase microextraction (DI-SPME) coupled to gas chromatography with mass spectrometry in the selected ion monitoring mode, GC-MS (SIM), is used. All analyses were performed with 2 g of sample mass, 14 mL of sample extract volume and sample extract buffered at pH 5. Optimal extraction conditions were 60 degrees C for 40 min under continuous stirring using a Polydimethylsiloxane/Divinylbenzene (PDMS-DVB) fiber. Desorption was carried out at 240 degrees C for 4 min. The standard additions method is recommended and quantitation limits ranged from 0.01 to 0.4 ng/g at a signal to noise ratio of 10, depending on the compound. Recoveries obtained for spiked samples were satisfactory for all the compounds. The method was validated according to the Commission Decision 2002/657/EC. Different baby foods were analyzed by the proposed method and none of the samples contained residues above the detection limits.
For more Analytic Laboratory Methods (Complete) data for Trifloxystrobin (20 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store in a cool, dry place and in such a manner as to prevent cross contamination with other pesticides, fertilizers, food, and feed. Store in original container and out of the reach of children, preferably in a locked storage area.
Store in a well-ventilated, secure area out of reach of children and domestic animals. Do not eat, drink, smoke, or apply cosmetics; wash thoroughly after handling.

Stability Shelf Life

Stable under recommended storage conditions.
No thermal effect observed between room temperature and the melting point. The product is compatible with stainless steel, galvanized sheet metal, tin plate and polyethylene. Iron steel shows a slight corrosion but no weight loss. /from table/
No change after 2 years storage at 20 °C in commercial packing. /Stratego 250 EC/ /from table/
No change after 2 years storage at 20 °C. /Flint 50 WG and Compass 50 WG/ /from table/

Dates

Last modified: 08-15-2023
1. Arabiat, S., and Khan, M. Sensitivity of Rhizoctonia solani AG-2-2 from sugar beet to fungicides. Plant Dis. 100(12), 2427-2433 (2016).
2. Dev, D., and Narendrappa, T. In vitro evaluation of fungicides against Colletotrichum gloeosporioides (Penz.) Penz and Sacc. causing anthracnose of pomegranate (Punica granatum L.). J. Appl. Nat. Sci. 8(4), 2268-2272 (2017).
3. Junges, C.M., Peltzer, P.M., Lajmanovich, R.C., et al. Toxicity of the fungicide trifloxystrobin on tadpoles and its effect on fish-tadpole interaction. Chemosphere 87(11), 1348-1354 (2012).

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